molecular formula C30H37N6O10P B15567376 GS-7682

GS-7682

货号: B15567376
分子量: 672.6 g/mol
InChI 键: CSCSSSMJOMHRRA-WJPWUPFISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

GS-7682 is a useful research compound. Its molecular formula is C30H37N6O10P and its molecular weight is 672.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C30H37N6O10P

分子量

672.6 g/mol

IUPAC 名称

[(2S,3R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-5-[[[[(2S)-1-methoxy-1-oxopropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]-4-(2-methylpropanoyloxy)oxolan-3-yl] 2-methylpropanoate

InChI

InChI=1S/C30H37N6O10P/c1-17(2)27(37)43-24-23(21-12-13-22-26(32)33-16-34-36(21)22)45-30(14-31,25(24)44-28(38)18(3)4)15-42-47(40,35-19(5)29(39)41-6)46-20-10-8-7-9-11-20/h7-13,16-19,23-25H,15H2,1-6H3,(H,35,40)(H2,32,33,34)/t19-,23-,24+,25?,30+,47-/m0/s1

InChI 键

CSCSSSMJOMHRRA-WJPWUPFISA-N

产品来源

United States

Foundational & Exploratory

The Core Mechanism of Action of GS-7682: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-7682 is an investigational phosphoramidate (B1195095) prodrug of a novel 4′-cyano-modified C-adenosine nucleoside analog. Developed by Gilead Sciences, it has demonstrated broad-spectrum antiviral activity against a range of respiratory viruses, including respiratory syncytial virus (RSV), human metapneumovirus (hMPV), human rhinovirus (RV), and enterovirus (EV). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its intracellular activation, molecular target, and the subsequent inhibition of viral replication. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of antiviral therapeutics.

I. Intracellular Activation of this compound

This compound is designed as a prodrug to efficiently deliver its active metabolite, GS-646939 (a 5'-triphosphate nucleoside analog), into target cells. The phosphoramidate ProTide technology facilitates passive diffusion across the cell membrane. Once inside the cell, this compound undergoes a multi-step enzymatic conversion to its active triphosphate form.

The intracellular activation pathway is a critical component of the drug's efficacy. This process involves the following key steps:

  • Ester Hydrolysis: The process is initiated by the cleavage of the carboxyl ester moiety by cellular esterases, such as cathepsin A or other carboxylesterases.

  • Cyclization and P-N Bond Cleavage: The removal of the ester group is followed by a spontaneous intramolecular cyclization, leading to the cleavage of the P-N bond and the release of the amino acid and phenol (B47542) moieties. This step results in the formation of the nucleoside monophosphate.

  • Phosphorylation: Cellular kinases subsequently phosphorylate the monophosphate to the diphosphate (B83284) and finally to the active triphosphate, GS-646939. This final active form is a potent inhibitor of viral RNA synthesis.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GS7682 This compound (Prodrug) GS7682_inside This compound GS7682->GS7682_inside Passive Diffusion Intermediate Carboxyester Hydrolysis Intermediate GS7682_inside->Intermediate Carboxylesterases (e.g., Cathepsin A) GS646089_MP GS-646089 (Monophosphate) Intermediate->GS646089_MP Intramolecular Cyclization & P-N Bond Cleavage GS646089_DP GS-646089 (Diphosphate) GS646089_MP->GS646089_DP Cellular Kinases GS646939_TP GS-646939 (Active Triphosphate) GS646089_DP->GS646939_TP Cellular Kinases Inhibition Inhibition of Viral RNA-dependent RNA Polymerase GS646939_TP->Inhibition G cluster_replication Viral RNA Replication cluster_inhibition Mechanism of Inhibition RdRp Viral RdRp Template Viral RNA Template RdRp->Template binds NascentRNA Nascent RNA Strand RdRp->NascentRNA elongates Incorporation GS-646939 Incorporated into Nascent RNA RdRp->Incorporation incorporates Template->NascentRNA template for NTPs Natural NTPs NTPs->RdRp substrate GS646939 GS-646939 GS646939->RdRp competitive substrate Termination Chain Termination Incorporation->Termination leads to G cluster_invitro In Vitro Antiviral Testing cluster_invivo In Vivo Efficacy Studies CellCulture 1. Cell Culture (e.g., HEp-2, Vero) Infection 2. Viral Infection (e.g., RSV) CellCulture->Infection Treatment 3. Treatment with This compound (serial dilutions) Infection->Treatment PlaqueAssay 4. Plaque Reduction Assay Treatment->PlaqueAssay EC50 5. EC50 Determination PlaqueAssay->EC50 AnimalModel 1. Animal Model (e.g., African Green Monkey) Infection_iv 2. RSV Infection AnimalModel->Infection_iv Treatment_iv 3. Treatment with this compound Infection_iv->Treatment_iv SampleCollection 4. Sample Collection (e.g., BALF) Treatment_iv->SampleCollection RTqPCR 5. Viral Load Quantification (RT-qPCR) SampleCollection->RTqPCR Efficacy 6. Efficacy Assessment RTqPCR->Efficacy

GS-7682: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth technical overview of the discovery and synthesis of GS-7682, a novel investigational antiviral agent. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the molecule's development, mechanism of action, and chemical synthesis.

Introduction and Discovery

This compound is a phosphoramidate (B1195095) prodrug of a 4'-cyano-modified C-nucleoside, GS-646089. Its discovery stemmed from a research program focused on identifying potent inhibitors of respiratory syncytial virus (RSV). This compound was designed to efficiently deliver the active nucleoside monophosphate into target cells, which is then converted to the active triphosphate metabolite. This active form, GS-646939 (the triphosphate of GS-646089), acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.

The discovery process involved the synthesis and evaluation of a series of 4'-substituted C-ribonucleoside analogs. The introduction of a cyano group at the 4' position of the ribose sugar was found to be crucial for potent antiviral activity and selectivity against host polymerases. Further optimization of the prodrug moiety, specifically the combination of a 5'-methyl [(S)-hydroxy(phenoxy)phosphoryl]-l-alaninate group with 2',3'-diisobutyrate promoieties, resulted in this compound, which demonstrated high levels of intracellular triphosphate formation in vitro and in vivo.[1][2][3]

Antiviral Activity

This compound has demonstrated broad-spectrum antiviral activity against several respiratory viruses. The following tables summarize its in vitro efficacy (EC50 values) against various viral strains in different cell lines.

Table 1: Antiviral Activity of this compound against Pneumoviruses

VirusCell LineEC50 (nM)
RSV A2HEp-23 - 46
Human Metapneumovirus (hMPV)-210

Data sourced from multiple studies, variations in EC50 values may be attributed to different assay conditions.[1][2]

Table 2: Antiviral Activity of this compound against Picornaviruses

VirusCell LineEC50 (nM)
Human Rhinovirus (HRV)-54 - 61
Enterovirus (EV)-83 - 90

Data sourced from multiple studies, variations in EC50 values may be attributed to different assay conditions.

Synthesis Pathway

The synthesis of this compound begins with a previously described ribonucleoside. The key strategic step involves the introduction of the 4'-cyano modification. A detailed, multi-step synthesis is employed to construct the final phosphoramidate prodrug.

Below is a DOT language script that visualizes the generalized synthesis pathway of this compound.

GS7682_Synthesis start Protected Ribonucleoside intermediate1 4'-Keto Intermediate start->intermediate1 Oxidation intermediate2 4'-Hydroxymethyl Intermediate intermediate1->intermediate2 Aldol Addition intermediate3 4'-Aldehyde Intermediate intermediate2->intermediate3 Oxidative Cleavage intermediate4 4'-Cyanohydrin Intermediate intermediate3->intermediate4 Cyanation intermediate5 GS-646089 (Core Nucleoside) intermediate4->intermediate5 Reduction & Deprotection final_product This compound intermediate5->final_product Phosphoramidate Coupling & Acylation GS7682_Metabolism GS7682 This compound (Prodrug) Intermediate Alanine-Phosphate Intermediate GS7682->Intermediate Esterase/Phosphamidase Monophosphate GS-646089-MP (Monophosphate) Intermediate->Monophosphate Diphosphate GS-646089-DP (Diphosphate) Monophosphate->Diphosphate Kinase Triphosphate GS-646939 (Active Triphosphate) Diphosphate->Triphosphate Kinase Action Inhibition of Viral RdRp Triphosphate->Action Mechanism of Action

References

GS-7682: A Technical Overview of its Antiviral Spectrum Against Respiratory Viruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiviral activity of GS-7682, a novel phosphoramidate (B1195095) prodrug of a 4′-CN-4-aza-7,9-dideazaadenosine C-nucleoside, against a panel of clinically significant respiratory viruses. This compound has demonstrated broad-spectrum potency, positioning it as a promising candidate for further therapeutic development. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of its mechanism of action and experimental workflows.

Antiviral Activity of this compound

This compound has shown potent in vitro activity against several major respiratory viruses. The 50% effective concentration (EC50) values, which represent the concentration of the compound required to inhibit viral replication by 50%, are summarized in the table below.

Virus FamilyVirusCell LineEC50 (nM)
PneumoviridaeRespiratory Syncytial Virus (RSV)HEp-23 - 46[1]
Human Metapneumovirus (hMPV)LLC-MK2210 ± 50[1]
PicornaviridaeHuman Rhinovirus (RV)HeLa54 - 61[1]
Enterovirus (EV)Vero83 - 90[1]

Mechanism of Action

This compound is a prodrug that, upon entering a host cell, is metabolized into its active triphosphate form, GS-646939. This active metabolite acts as a nucleoside analog, targeting the viral RNA-dependent RNA polymerase (RdRp). By mimicking a natural nucleotide, it is incorporated into the growing viral RNA strand. However, due to its chemical structure, it terminates the chain elongation process, thereby inhibiting viral replication.

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GS7682 This compound (Prodrug) Metabolism Metabolic Conversion GS7682->Metabolism Cellular Entry GS646939 GS-646939 (Active Triphosphate) Metabolism->GS646939 RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS646939->RdRp Incorporation RNA Nascent Viral RNA RdRp->RNA RNA Synthesis Termination Chain Termination RdRp->Termination

Figure 1: Mechanism of action of this compound.

Experimental Protocols

The following are representative protocols for determining the in vitro antiviral activity of compounds like this compound against the specified respiratory viruses. These are generalized methods based on common laboratory practices, as the specific, detailed protocols from the primary research on this compound were not available in the public domain.

General Antiviral Potency Assay (EC50 Determination)

This protocol outlines a typical workflow for measuring the concentration at which an antiviral compound inhibits the cytopathic effect (CPE) of a virus by 50%.

EC50 Determination Workflow A 1. Cell Seeding: Seed appropriate host cells (e.g., HEp-2, LLC-MK2, HeLa, Vero) in 96-well plates. B 2. Compound Dilution: Prepare serial dilutions of this compound in cell culture medium. A->B C 3. Infection: Infect cells with the target virus at a predetermined multiplicity of infection (MOI). B->C D 4. Treatment: Add the diluted this compound to the infected cells. Include virus control (no compound) and cell control (no virus, no compound) wells. C->D E 5. Incubation: Incubate plates for a period sufficient to allow for viral replication and CPE development (typically 2-6 days). D->E F 6. CPE Assessment: Quantify cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or crystal violet staining). E->F G 7. Data Analysis: Calculate the EC50 value by plotting the percentage of CPE inhibition versus the log of the compound concentration. F->G

Figure 2: General workflow for EC50 determination.
Cell-Specific Assay Conditions

  • Respiratory Syncytial Virus (RSV) on HEp-2 Cells:

    • Cell Seeding: HEp-2 cells are seeded in 96-well plates and grown to confluence.

    • Infection: Cells are infected with RSV at a low multiplicity of infection (MOI), for example, 0.01 to 0.1.

    • Incubation: Plates are typically incubated for 4 to 6 days at 37°C.

    • Endpoint Measurement: Viral-induced syncytia formation or cell death is quantified. For a more quantitative measure, a luciferase-expressing RSV strain can be used, with antiviral activity measured as a reduction in luciferase signal[2].

  • Human Metapneumovirus (hMPV) on LLC-MK2 Cells:

    • Cell Seeding: LLC-MK2 cells are seeded and grown to form a monolayer.

    • Infection: hMPV infection often requires the addition of trypsin to the culture medium to facilitate viral entry.

    • Incubation: The incubation period for hMPV can be longer, often 5 to 7 days, to observe clear cytopathic effects[3][4].

    • Endpoint Measurement: Plaque assays are a common method for quantifying infectious hMPV, where the number of plaques (zones of dead or dying cells) is counted[3][4].

  • Human Rhinovirus (HRV) on HeLa Cells:

    • Cell Seeding: HeLa cells are a standard cell line for HRV propagation and antiviral testing[5][6].

    • Infection: Cells are infected with a specific HRV serotype.

    • Incubation: The incubation temperature is often lowered to 33-34°C to optimize HRV replication, and incubation lasts for 2 to 4 days[7].

    • Endpoint Measurement: CPE is typically assessed, or viral RNA can be quantified using RT-qPCR[8].

  • Enterovirus on Vero Cells:

    • Cell Seeding: Vero cells are highly susceptible to many enteroviruses.

    • Infection: Cells are infected with the enterovirus of interest.

    • Incubation: Plates are incubated at 37°C for 2 to 5 days.

    • Endpoint Measurement: Plaque assays or CPE reduction assays are standard methods for determining antiviral activity[9][10][11][12].

Conclusion

This compound demonstrates potent and broad-spectrum antiviral activity against key respiratory viruses from the Pneumoviridae and Picornaviridae families. Its mechanism of action as a chain terminator of viral RNA synthesis provides a strong rationale for its efficacy. The presented data and experimental frameworks offer a solid foundation for further preclinical and clinical investigation of this compound as a potential therapeutic agent for treating respiratory viral infections. Further research is warranted to explore its in vivo efficacy, safety profile, and potential for combination therapy.

References

GS-7682: A Novel C-Nucleoside Prodrug with Broad-Spectrum Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

GS-7682 is a novel investigational phosphoramidate (B1195095) prodrug of a 4′-cyano-modified C-nucleoside, GS-646089. It has demonstrated potent and broad-spectrum antiviral activity against a range of respiratory viruses, including respiratory syncytial virus (RSV), human metapneumovirus (hMPV), human rhinovirus (RV), and enterovirus (EV).[1][2][3][4][5] Developed by Gilead Sciences, this compound is designed for targeted delivery to the lungs via inhalation. Once inside the cell, this compound is metabolized to its active triphosphate form, GS-646939 (also referred to as 2-NTP), which acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp). This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, in vitro antiviral activity, metabolic pathway, and preclinical efficacy.

Mechanism of Action

This compound is a prodrug, meaning it is administered in an inactive form and must be converted into its active form within the body. The lipophilic prodrug moieties facilitate its entry into target cells.

Once inside the cell, this compound undergoes a series of metabolic steps:

  • Ester Cleavage: Cellular hydrolases cleave the ester groups of the phosphoramidate moiety.

  • Phosphoramidase/Lysosomal Cleavage: The P-N bond is cleaved, releasing the nucleoside monophosphate (NMP) form, GS-646089-monophosphate.

  • Phosphorylation: Cellular kinases further phosphorylate the monophosphate to the diphosphate (B83284) and then to the active triphosphate metabolite, GS-646939.

The active triphosphate, GS-646939, is a structural analog of adenosine (B11128) triphosphate (ATP). It acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. Incorporation of GS-646939 into the growing viral RNA chain leads to chain termination, thus halting viral replication.

Enzyme kinetic studies have shown that the RNA-dependent RNA polymerases (RdRps) of human rhinovirus type 16 (HRV-16) and enterovirus 71 incorporate GS-646939 with a 20-50-fold higher efficiency than the natural ATP counterpart. The RdRp complexes of RSV and hMPV incorporate both GS-646939 and ATP with similar efficiency. In contrast, human mitochondrial RNA polymerase shows no significant incorporation of GS-646939, indicating a degree of selectivity for viral polymerases.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound
Virus FamilyVirusCell LineEC50 (nM)
Pneumoviridae Respiratory Syncytial Virus (RSV)HEp-2, NHBE3 - 46
Human Metapneumovirus (hMPV)-210 ± 50
Picornaviridae Human Rhinovirus (RV)-54 - 61
Enterovirus (EV)-83 - 90

EC50: The concentration of a drug that gives half-maximal response. NHBE: Normal Human Bronchial Epithelial cells. Data sourced from.

Table 2: In Vitro Metabolism of this compound
Cell TypeCompound ConcentrationActive Triphosphate (GS-646939) Formed
Primary Human Bronchial Epithelial (HBE) Cells1 µMHigh concentrations
HBE cells from COPD or asthma donors1 µMHigh concentrations
--916 ± 324 pmol/10⁶ cells

Data sourced from.

Experimental Protocols

In Vitro Antiviral Activity Assays

The antiviral potency of this compound was evaluated in various cell lines, including HEp-2 cells and normal human bronchial epithelial (NHBE) cells. The specific protocols for determining the EC50 values involved infecting the cells with the respective viruses in the presence of varying concentrations of this compound. After an incubation period, the viral yield was quantified, and the EC50 value was calculated as the drug concentration required to reduce the viral yield by 50% compared to untreated controls.

Intracellular Metabolism Studies

To assess the conversion of this compound to its active triphosphate form, intracellular metabolism analyses were conducted in primary human bronchial epithelial (HBE) cells, including those from healthy donors and donors with COPD or asthma. The cells were treated with a specified concentration of this compound (e.g., 1 µM). At various time points, the cells were harvested, and the intracellular concentrations of the parent compound, the nucleoside (GS-646089), and the mono-, di-, and triphosphate metabolites were quantified using analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).

In Vivo Efficacy in African Green Monkeys

The in vivo antiviral efficacy of this compound was evaluated in an African Green Monkey model of RSV infection. The animals were infected with RSV and then treated with this compound administered as a once-daily intratracheal nebulized aerosol. The primary endpoint was the reduction in viral loads in the lower respiratory tract. This study demonstrated significant reductions in viral loads in the treated animals, supporting the potential for inhaled delivery of this compound.

Visualizations

Diagram 1: Intracellular Metabolic Activation of this compound

GS7682_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_action Mechanism of Action GS-7682_prodrug This compound (Prodrug) GS-7682_intracellular This compound GS-7682_prodrug->GS-7682_intracellular Cellular Uptake Alanine_metabolite Alanine Metabolite GS-7682_intracellular->Alanine_metabolite Hydrolase Ester Cleavage GS-646089_MP GS-646089-MP (Monophosphate) GS-7682_intracellular->GS-646089_MP Phosphoramidase/ Lysosomal Cleavage GS-646089_DP GS-646089-DP (Diphosphate) GS-646089_MP->GS-646089_DP Kinases GS-646939_TP GS-646939 (Active Triphosphate) GS-646089_DP->GS-646939_TP Kinases Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS-646939_TP->Viral_RdRp Inhibition Inhibition of Viral Replication Viral_RdRp->Inhibition

Caption: Proposed intracellular metabolic pathway of this compound.

Diagram 2: Experimental Workflow for In Vivo Efficacy Study

Efficacy_Workflow Animal_Model African Green Monkeys Infection RSV Infection Animal_Model->Infection Treatment_Group This compound Treatment (Intratracheal Nebulized Aerosol) Infection->Treatment_Group Control_Group Placebo/Vehicle Control Infection->Control_Group Monitoring Monitoring of Viral Loads (Lower Respiratory Tract) Treatment_Group->Monitoring Control_Group->Monitoring Analysis Data Analysis and Comparison Monitoring->Analysis Outcome Determination of Efficacy Analysis->Outcome

Caption: Workflow for the in vivo efficacy study of this compound.

Conclusion and Future Directions

This compound represents a promising development in the search for effective antiviral therapies for common respiratory infections. Its broad-spectrum activity, coupled with a targeted delivery approach, highlights its potential as a valuable therapeutic agent. The rapid and efficient intracellular conversion to the active triphosphate, GS-646939, underscores the effectiveness of its prodrug design. Preclinical studies have demonstrated significant in vivo efficacy in reducing viral loads in a relevant animal model. Further research and clinical development will be crucial to fully elucidate the safety and efficacy profile of this compound in humans and to determine its role in the clinical management of respiratory viral diseases. The overall profile supports further development of inhaled this compound, or alternative prodrugs of its parent nucleoside, as a potential therapeutic for pneumo- and picornaviruses.

References

An In-Depth Technical Guide to the Chemical Structure and Activity of GS-7682

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-7682 is a novel investigational antiviral agent demonstrating potent and broad-spectrum activity against a range of respiratory viruses. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available preclinical data for this compound, intended to inform researchers and drug development professionals.

Chemical Structure and Properties

This compound is a phosphoramidate (B1195095) prodrug of a 4′-cyano-substituted C-nucleoside analog of adenosine. Its systematic name is currently not publicly available in chemical databases. The core structure is a 4-aza-7,9-dideazaadenosine C-nucleoside, which is further modified with a 4′-cyano group on the ribose sugar. This specific modification is crucial for its biological activity.

The phosphoramidate moiety is designed to enhance cell permeability and facilitate the intracellular delivery of the active nucleoside monophosphate. This strategic chemical design allows for efficient conversion to the active triphosphate form within the target cells.

Chemical Identifiers:

  • Molecular Formula: C30H37N6O

  • CAS Number: 2694736-39-3

Mechanism of Action and Intracellular Activation

This compound exerts its antiviral effect through the inhibition of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses. As a prodrug, this compound itself is not active. It must first undergo intracellular metabolism to its active triphosphate form, GS-646939.

The proposed intracellular activation pathway of this compound is a multi-step enzymatic process:

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral Viral Replication Complex GS7682_ext This compound GS7682_int This compound GS7682_ext->GS7682_int Cellular Uptake Metabolite1 Carboxylate Intermediate GS7682_int->Metabolite1 Esterase Metabolite2 Cyclized Intermediate Metabolite1->Metabolite2 Intramolecular Cyclization GS646089_MP GS-646089-MP (Monophosphate) Metabolite2->GS646089_MP Hydrolysis GS646089_DP GS-646089-DP (Diphosphate) GS646089_MP->GS646089_DP Cellular Kinases GS646939 GS-646939 (Active Triphosphate) GS646089_DP->GS646939 Cellular Kinases RdRp Viral RdRp GS646939->RdRp Inhibition Inhibition of Viral RNA Synthesis RdRp->Inhibition

Intracellular activation pathway of this compound.

Once formed, GS-646939 acts as a competitive inhibitor of the natural nucleotide triphosphate (ATP), leading to chain termination upon incorporation into the nascent viral RNA strand. This effectively halts viral replication.[1]

Antiviral Activity

This compound has demonstrated potent in vitro activity against a panel of respiratory viruses. The half-maximal effective concentrations (EC50) are summarized in the table below.

Virus FamilyVirusCell LineEC50 (nM)
PneumoviridaeRespiratory Syncytial Virus (RSV)HEp-2, NHBE3 - 46
Human Metapneumovirus (hMPV)210 ± 50
PicornaviridaeHuman Rhinovirus (RV)54 - 61
Enterovirus (EV)83 - 90

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is provided in the supplementary information of the primary publication by Siegel et al. in the Journal of Medicinal Chemistry.[2][3] The general synthetic strategy involves the construction of the 4′-cyano-4-aza-7,9-dideazaadenosine C-nucleoside core, followed by the diastereoselective introduction of the phosphoramidate moiety at the 5′-hydroxyl position. The synthesis is a multi-step process requiring expertise in nucleoside and phosphorus chemistry.

In Vivo Efficacy in African Green Monkeys

The in vivo antiviral efficacy of this compound has been evaluated in an African Green Monkey (AGM) model of RSV infection.[4] A summary of the experimental design is as follows:

  • Animal Model: African Green Monkeys are infected with RSV A2 strain via intranasal and intratracheal inoculation.

  • Treatment: Animals are treated with this compound, typically administered via intratracheal nebulized aerosol, once daily.

  • Monitoring: Viral loads in the upper and lower respiratory tracts are monitored at specified time points post-infection using quantitative reverse transcription PCR (qRT-PCR).

  • Endpoints: The primary efficacy endpoint is the reduction in viral load in treated animals compared to a placebo control group.

Detailed experimental procedures, including specific dosages, formulation of the inhaled solution, and methods for sample collection and analysis, can be found in the supplementary materials of the relevant publications.[2]

Logical Workflow for Antiviral Evaluation

The evaluation of this compound as an antiviral agent follows a logical progression from initial discovery to preclinical validation. This workflow is essential for identifying promising candidates for further development.

G A Compound Synthesis and Characterization B In Vitro Antiviral Screening (EC50 Determination) A->B C Cytotoxicity Assays B->C D Mechanism of Action Studies (RdRp Inhibition) B->D F In Vivo Efficacy Studies (Animal Models) C->F E Intracellular Metabolism Studies (Activation Pathway) D->E E->F G Pharmacokinetic and Toxicology Studies F->G H Lead Candidate for Clinical Development G->H

Logical workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a promising broad-spectrum antiviral candidate with a well-defined mechanism of action and potent activity against key respiratory viruses. Its prodrug design facilitates efficient intracellular delivery of the active triphosphate metabolite, leading to effective inhibition of viral replication. The preclinical data, including in vivo efficacy in a relevant animal model, support its continued investigation as a potential therapeutic agent for respiratory viral infections. Further studies will be necessary to fully elucidate its clinical potential.

References

In Vivo Efficacy of GS-7682: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo efficacy of GS-7682, a novel phosphoramidate (B1195095) prodrug of a 4′-CN-4-aza-7,9-dideazaadenosine C-nucleoside, in animal models. The data presented herein is primarily derived from studies conducted in African green monkeys (AGMs) infected with respiratory syncytial virus (RSV), a key model for evaluating potential antiviral therapeutics for human respiratory infections.

Core Efficacy Data

The in vivo efficacy of this compound was evaluated by assessing the reduction in viral load in the lower respiratory tract of infected AGMs. The compound was administered as a once-daily intratracheal nebulized aerosol.

Table 1: In Vivo Antiviral Efficacy of Inhaled this compound in RSV-Infected African Green Monkeys
Treatment GroupDose (mg/kg/day)Mean Viral Load (log10 PFU/mL ± SD) in Bronchoalveolar Lavage Fluid (Day 5 post-infection)Viral Load Reduction (log10) vs. Vehicle
Vehicle (Placebo)04.5 ± 0.5-
This compound12.8 ± 0.71.7
This compound31.5 ± 0.53.0

PFU: Plaque-Forming Units; SD: Standard Deviation.

Experimental Protocols

The following section details the methodologies employed in the pivotal in vivo efficacy studies of this compound.

Animal Model and Husbandry
  • Species: Adult African green monkeys (Chlorocebus aethiops).

  • Housing: Animals were single-housed during the study period to prevent cross-contamination and allow for accurate monitoring. Environmental conditions were maintained in accordance with standard laboratory animal care guidelines.

  • Acclimation: A suitable acclimation period was provided for the animals to adapt to the facility and handling procedures before the commencement of the study.

RSV Infection Model
  • Virus Strain: A well-characterized strain of RSV was used for inoculation.

  • Inoculation Procedure: On Day 0, animals were anesthetized and inoculated with a pre-titered dose of RSV via both intranasal and intratracheal routes to ensure robust infection of the respiratory tract.

Drug Administration
  • Formulation: this compound was formulated in a vehicle suitable for nebulization.

  • Administration Route: The formulation was administered as an aerosol via an intratracheal tube to ensure direct delivery to the lower respiratory tract.

  • Dosing Regimen: Dosing was initiated 24 hours post-infection and continued once daily for a specified duration (e.g., 5-7 days). A control group received the vehicle on the same schedule.

Sample Collection and Viral Load Quantification
  • Sample Type: Bronchoalveolar lavage (BAL) fluid was collected from anesthetized animals at specified time points (e.g., Day 5 post-infection).

  • Viral Load Analysis: The viral load in the BAL fluid was quantified using a plaque assay. This involves serially diluting the BAL fluid and adding it to a monolayer of susceptible cells (e.g., HEp-2 cells). After an incubation period, the cells are stained, and the plaques (areas of cell death caused by the virus) are counted to determine the viral titer in plaque-forming units per milliliter (PFU/mL).

Visualizations

Mechanism of Action of this compound

This compound is a prodrug that, once administered, is metabolized within the host cell to its active triphosphate form. This active metabolite then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.

GS-7682_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Host Cell) GS-7682_Prodrug This compound (Prodrug) GS-7682_Prodrug_in This compound GS-7682_Prodrug->GS-7682_Prodrug_in Cellular Uptake GS_646089 GS-646089 (Nucleoside Analog) GS-7682_Prodrug_in->GS_646089 Esterases Monophosphate Monophosphate GS_646089->Monophosphate Host Kinases Diphosphate Diphosphate Monophosphate->Diphosphate Host Kinases GS_646939 GS-646939 (Active Triphosphate) Diphosphate->GS_646939 Host Kinases Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS_646939->Viral_RdRp Inhibition RNA_Termination Viral RNA Chain Termination Viral_RdRp->RNA_Termination Leads to

Caption: Intracellular activation pathway of the this compound prodrug.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the key steps in the in vivo evaluation of this compound in the AGM model of RSV infection.

Experimental_Workflow Acclimation Animal Acclimation Baseline Baseline Sample Collection Acclimation->Baseline Infection RSV Inoculation (Day 0) Baseline->Infection Grouping Randomization into Treatment Groups Infection->Grouping Treatment Daily Intratracheal Dosing (this compound or Vehicle) Grouping->Treatment Monitoring Clinical Monitoring Treatment->Monitoring BAL_Collection Bronchoalveolar Lavage (e.g., Day 5) Treatment->BAL_Collection Analysis Viral Load Quantification (Plaque Assay) BAL_Collection->Analysis Endpoint Data Analysis and Efficacy Determination Analysis->Endpoint

Caption: Workflow of the in vivo efficacy study in African green monkeys.

GS-7682: A Technical Overview of its Antiviral Activity Against Pneumoviruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical antiviral activity of GS-7682, a novel investigational agent with potent activity against respiratory syncytial virus (RSV) and other pneumoviruses. The information presented is collated from peer-reviewed research and is intended to inform the scientific community.

Executive Summary

This compound is a phosphoramidate (B1195095) prodrug of a 4′-cyano-modified C-nucleoside analog, GS-646089. It demonstrates broad-spectrum antiviral activity against pneumoviruses, including multiple strains of RSV and human metapneumovirus (hMPV). This compound is designed for targeted delivery to the lungs via inhalation. Preclinical studies in cellular and animal models have shown that this compound effectively inhibits viral replication at low nanomolar concentrations and leads to significant reductions in viral load. Its mechanism of action involves the intracellular conversion to a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA synthesis.

Mechanism of Action

This compound is administered as a prodrug to ensure efficient delivery into target cells. Once inside the cell, it undergoes a series of metabolic steps to be converted into its pharmacologically active form, the nucleoside triphosphate GS-646939.

The proposed intracellular metabolic pathway is as follows:

  • Cellular Uptake: The prodrug moieties of this compound facilitate its entry into the lung epithelial cells.

  • Ester Cleavage: Intracellular hydrolases cleave the ester groups, initiating the conversion process.

  • Phosphoramidase/Lysosomal Cleavage: The P-N bond is cleaved, yielding the nucleoside monophosphate (NMP) derivative of GS-646089.

  • Phosphorylation: Cellular kinases further phosphorylate the NMP to the diphosphate (B83284) (NDP) and finally to the active nucleoside triphosphate (NTP), GS-646939.

  • RdRp Inhibition: The active triphosphate, GS-646939, acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). Its incorporation into the nascent viral RNA chain results in chain termination, thereby halting viral replication.[1]

This compound Intracellular Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Lung Epithelial Cell) cluster_viral_process Viral Replication Inhibition GS-7682_prodrug This compound (Prodrug) GS-7682_int This compound GS-7682_prodrug->GS-7682_int Cellular Uptake Alanine_Metabolite Alanine Metabolite GS-7682_int->Alanine_Metabolite Hydrolases GS-646089_NMP GS-646089-MP (NMP) Alanine_Metabolite->GS-646089_NMP Phosphoramidase/ Lysosomal Cleavage GS-646089_NDP GS-646089-DP (NDP) GS-646089_NMP->GS-646089_NDP Kinases GS-646939_NTP GS-646939 (Active NTP) GS-646089_NDP->GS-646939_NTP Kinases RdRp Viral RdRp GS-646939_NTP->RdRp Inhibition Chain_Termination RNA Chain Termination RdRp->Chain_Termination

Caption: Intracellular activation pathway of this compound.

In Vitro Antiviral Activity

This compound has demonstrated potent and selective antiviral activity against a range of pneumoviruses in various cell-based assays. The following tables summarize the key quantitative data.

Activity Against Respiratory Syncytial Virus (RSV)
Cell LineRSV StrainEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
HEp-2A246 ± 19>50>1087
NHBEA215 ± 78.3~553

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%. NHBE: Normal Human Bronchial Epithelial cells. Data sourced from Siegel et al., 2024.[2]

Activity Against Other Pneumoviruses and Respiratory Viruses
VirusCell LineEC₅₀ (nM)
Human Metapneumovirus (hMPV)LLC-MK2210 ± 50
Human Rhinovirus (RV)H1-HeLa54 - 61
Enterovirus (EV)H1-HeLa83 - 90

Data sourced from Siegel et al., 2024.[2]

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a well-established African green monkey (AGM) model of RSV infection.

  • Study Design: AGMs were infected with RSV and treated with this compound administered as a once-daily intratracheal nebulized aerosol.

  • Results: Treatment with this compound resulted in significant reductions in viral loads in the lower respiratory tract of the infected animals.[1][2] These findings support the potential for inhaled this compound as a therapeutic for RSV infection.

Experimental Protocols

This section provides an overview of the methodologies used in the key preclinical studies of this compound.

In Vitro Antiviral Assays

Antiviral Assay Workflow Cell_Seeding Seed cells (e.g., HEp-2, NHBE) in 96-well plates Compound_Addition Add serial dilutions of this compound Cell_Seeding->Compound_Addition Viral_Infection Infect cells with RSV (e.g., A2 strain) Compound_Addition->Viral_Infection Incubation Incubate for a defined period (e.g., 3-5 days) Viral_Infection->Incubation Quantification Quantify viral replication (e.g., Luciferase assay, RT-qPCR) Incubation->Quantification Data_Analysis Calculate EC₅₀ values Quantification->Data_Analysis

Caption: Generalized workflow for in vitro antiviral assays.

  • Cells and Viruses:

    • HEp-2 cells were used for general antiviral screening.

    • Normal Human Bronchial Epithelial (NHBE) cells were used as a more physiologically relevant model of the human airway.

    • The RSV A2 strain was a commonly used laboratory strain for these assays. For some studies, a recombinant RSV A2 expressing luciferase was used for high-throughput screening.

  • Assay Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • The following day, the cell culture medium was replaced with medium containing serial dilutions of this compound.

    • Cells were then infected with a known titer of the RSV strain.

    • The plates were incubated for 3 to 5 days to allow for viral replication.

    • Viral replication was quantified using a luciferase-based reporter assay or by measuring viral RNA levels via reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

    • The 50% effective concentration (EC₅₀) was calculated by plotting the inhibition of viral replication against the drug concentration.

Cytotoxicity Assays
  • Cell Lines:

    • HEp-2 cells and MT-4 cells (a human T-cell leukemia line) were used to assess the general cytotoxicity of the compounds.

    • NHBE cells were used to determine cytotoxicity in a respiratory-relevant cell type.

  • Assay Procedure:

    • Cells were seeded in 96-well plates.

    • Serial dilutions of this compound were added to the cells.

    • The plates were incubated for a period consistent with the antiviral assays (e.g., 3-5 days).

    • Cell viability was measured using a commercially available assay that quantifies ATP content (e.g., CellTiter-Glo®).

    • The 50% cytotoxic concentration (CC₅₀) was determined by plotting cell viability against the drug concentration.

In Vivo African Green Monkey (AGM) RSV Infection Model

AGM Study Workflow Acclimatization Animal Acclimatization Baseline_Sampling Baseline Sample Collection (e.g., swabs, lavage) Acclimatization->Baseline_Sampling Viral_Challenge RSV Infection (Intranasal/Intratracheal) Baseline_Sampling->Viral_Challenge Treatment This compound Administration (Once-daily, Intratracheal Aerosol) Viral_Challenge->Treatment Monitoring Daily Clinical Observation Treatment->Monitoring Viral_Load_Measurement Viral Load Quantification (BAL fluid, RT-qPCR) Treatment->Viral_Load_Measurement Data_Analysis Compare viral loads between treated and control groups Viral_Load_Measurement->Data_Analysis

Caption: High-level workflow for the AGM efficacy study.

  • Animal Model: African green monkeys were used as they are a semi-permissive model for RSV infection, with viral replication kinetics in the respiratory tract that are comparable to humans.

  • Study Protocol:

    • Animals were confirmed to be seronegative for RSV prior to the study.

    • A baseline assessment of health and collection of biological samples (e.g., nasal swabs, bronchoalveolar lavage (BAL) fluid) was performed.

    • Animals were infected with a known titer of RSV A2 via both intranasal and intratracheal administration.

    • Treatment with this compound, formulated for nebulization, was initiated post-infection and administered once daily via intratracheal aerosol delivery.

    • Animals were monitored daily for clinical signs of illness.

    • BAL samples were collected at specified time points post-infection to assess viral load in the lower respiratory tract.

    • Viral RNA was quantified from BAL fluid using RT-qPCR to determine the effect of this compound on viral replication.

Conclusion

This compound is a promising novel antiviral candidate for the treatment of RSV and potentially other pneumovirus infections. Its potent and selective inhibition of the viral RdRp, coupled with its favorable preclinical profile in both in vitro and in vivo models, warrants further investigation. The development of an inhaled formulation targets the primary site of infection, which may offer advantages in terms of efficacy and safety. The detailed methodologies provided herein serve as a resource for researchers in the field of antiviral drug development.

References

GS-7682: A Technical Guide to its Inhibition of Picornaviruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GS-7682 is a novel investigational phosphoramidate (B1195095) prodrug of a 4'-cyano-modified C-nucleoside, GS-646089. It demonstrates broad-spectrum antiviral activity against a range of RNA viruses, including significant pathogens within the Picornaviridae family, such as human rhinoviruses (HRV) and enteroviruses (EV). This technical guide provides an in-depth overview of the mechanism of action, quantitative antiviral efficacy, and the experimental protocols utilized in the evaluation of this compound against picornaviruses. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of antiviral therapeutics.

Mechanism of Action

This compound is a cell-permeable prodrug that, upon intracellular metabolism, is converted to its active 5'-triphosphate metabolite, GS-646939. This active form functions as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of the picornavirus genome.

The primary mechanism of inhibition is through chain termination. GS-646939 is incorporated into the nascent viral RNA strand by the RdRp. Due to the 4'-cyano modification on the ribose sugar, the incorporated nucleotide prevents the addition of the subsequent nucleotide, thereby halting viral RNA synthesis. Enzyme kinetic studies have revealed that the RdRp of human rhinovirus type 16 (HRV-16) and enterovirus 71 incorporate GS-646939 with a significantly higher efficiency—20 to 50-fold greater—than the natural ATP counterpart[1]. Modeling and biochemical data further suggest that this 4'-modification impedes the translocation of the RdRp along the RNA template following incorporation[1].

Quantitative Antiviral Activity

This compound has demonstrated potent in vitro activity against a panel of picornaviruses. The following tables summarize the key quantitative data from cell-based assays.

Table 1: In Vitro Antiviral Activity of this compound against Picornaviruses

Virus FamilyVirusCell LineAssay TypeEC50 (nM)Reference
PicornaviridaeHuman Rhinovirus (RV)Not SpecifiedNot Specified54-61[2][3]
PicornaviridaeEnterovirus (EV)Not SpecifiedNot Specified83-90[2][3]
PicornaviridaeHuman Rhinovirus 16 (HRV-16)Not SpecifiedNot Specified<100

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell-Based Antiviral Assays

Objective: To determine the half-maximal effective concentration (EC50) of this compound required to inhibit viral replication in cell culture.

Materials:

  • Host cell line susceptible to picornavirus infection (e.g., HeLa cells).

  • Picornavirus stock (e.g., Human Rhinovirus 14).

  • Cell culture medium (e.g., MEM with 10% FBS).

  • This compound compound.

  • Assay plates (96-well).

  • Reagents for quantifying viral-induced cytopathic effect (CPE), such as crystal violet, or a reporter virus system (e.g., luciferase).

Procedure:

  • Cell Plating: Seed host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: When cells are confluent, remove the growth medium and infect with the picornavirus at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, add the serially diluted this compound to the appropriate wells. Include virus-only (no compound) and cell-only (no virus, no compound) controls.

  • Incubation: Incubate the plates under appropriate conditions for the specific virus (e.g., 3-5 days at 33-37°C).

  • Quantification of Viral Inhibition:

    • CPE Reduction Assay: After the incubation period, visually assess the cytopathic effect. Stain the cells with crystal violet, which stains viable cells. Elute the dye and measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Reporter Gene Assay: If using a reporter virus, lyse the cells and measure the reporter signal (e.g., luciferase activity) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro RdRp Biochemical Assay

Objective: To assess the direct inhibitory effect of the active triphosphate form of this compound (GS-646939) on the activity of purified picornavirus RdRp.

Materials:

  • Purified recombinant picornavirus RdRp.

  • RNA template and primer.

  • GS-646939 (the 5'-triphosphate of GS-646089).

  • Natural ribonucleotides (ATP, CTP, GTP, UTP).

  • Radioactively or fluorescently labeled nucleotide.

  • Reaction buffer.

  • Quenching solution.

  • Apparatus for product analysis (e.g., gel electrophoresis, filter binding assay).

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the purified RdRp enzyme, RNA template/primer, and reaction buffer in microcentrifuge tubes or a 96-well plate.

  • Initiation of Reaction: Initiate the polymerase reaction by adding a mixture of the natural nucleotides and the labeled nucleotide, along with varying concentrations of GS-646939.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period.

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Product Analysis:

    • Gel Electrophoresis: Separate the RNA products by denaturing polyacrylamide gel electrophoresis and visualize the results by autoradiography or fluorescence imaging.

    • Filter Binding Assay: Spot the reaction mixture onto a filter membrane that binds nucleic acids. Wash away unincorporated nucleotides and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Quantify the amount of RNA product synthesized at each concentration of GS-646939. Determine the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.

Intracellular Metabolism Assay

Objective: To measure the intracellular conversion of this compound to its active triphosphate form (GS-646939).

Materials:

  • Host cell line (e.g., primary human bronchial epithelial cells).

  • This compound.

  • Cell culture reagents.

  • Reagents for cell lysis and extraction of intracellular metabolites.

  • Analytical instrumentation (e.g., LC-MS/MS) for the quantification of nucleoside triphosphates.

Procedure:

  • Cell Treatment: Plate cells and allow them to reach a desired confluency. Treat the cells with a known concentration of this compound for various time points.

  • Metabolite Extraction: At each time point, wash the cells with cold phosphate-buffered saline to remove any extracellular compound. Lyse the cells and extract the intracellular metabolites using a suitable solvent (e.g., cold 70% methanol).

  • Sample Preparation: Centrifuge the cell extracts to pellet cellular debris. Collect the supernatant containing the intracellular metabolites.

  • LC-MS/MS Analysis: Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to separate and quantify the intracellular concentrations of this compound, its nucleoside (GS-646089), and the mono-, di-, and triphosphate metabolites.

  • Data Analysis: Plot the intracellular concentration of each metabolite over time to determine the rate and extent of the formation of the active triphosphate, GS-646939.

Visualizations

Signaling Pathway: Inhibition of Picornavirus Replication

G cluster_virus Picornavirus Life Cycle cluster_drug This compound Mechanism Entry Virus Entry Uncoating Uncoating & Genome Release Entry->Uncoating Translation Polyprotein Translation Uncoating->Translation Processing Polyprotein Processing Translation->Processing Replication RNA Replication (RdRp) Processing->Replication Assembly Virion Assembly Replication->Assembly Release Progeny Virus Release Assembly->Release GS7682 This compound (Prodrug) GS646939 GS-646939 (Active Triphosphate) GS7682->GS646939 Intracellular Metabolism GS646939->Replication Inhibits (Chain Termination)

Caption: this compound inhibits picornavirus replication by targeting the RdRp.

Experimental Workflow: Cell-Based Antiviral Assay

G Start Start Seed Seed Host Cells in 96-well Plate Start->Seed Infect Infect Cells with Picornavirus Seed->Infect Treat Add Serial Dilutions of this compound Infect->Treat Incubate Incubate for 3-5 Days Treat->Incubate Quantify Quantify Viral Inhibition (e.g., CPE, Luciferase) Incubate->Quantify Analyze Calculate EC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for determining the in vitro antiviral activity of this compound.

Logical Relationship: Intracellular Activation of this compound

G GS7682 This compound (Prodrug) GS646089_MP GS-646089 Monophosphate GS7682->GS646089_MP Cellular Enzymes GS646089_DP GS-646089 Diphosphate GS646089_MP->GS646089_DP Cellular Kinases GS646939 GS-646939 (Active Triphosphate) GS646089_DP->GS646939 Cellular Kinases RdRp Picornavirus RdRp GS646939->RdRp Binds to Inhibition Inhibition of Viral RNA Synthesis RdRp->Inhibition Leads to

References

Intracellular Conversion of GS-7682 to its Active Triphosphate Form: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the intracellular metabolic activation of GS-7682, a novel phosphoramidate (B1195095) prodrug of the 4′-CN-4-aza-7,9-dideazaadenosine C-nucleoside, GS-646089. This compound has demonstrated broad-spectrum antiviral activity against pneumoviruses and picornaviruses. The information presented herein is compiled from foundational studies on its discovery and mechanism of action.

Overview of this compound and its Activation

This compound is a nucleoside analog prodrug designed for efficient delivery into cells and subsequent conversion to its pharmacologically active triphosphate form, GS-646939 (also referred to as 2-NTP). Nucleoside analogs require intracellular phosphorylation to their triphosphate form to act as competitive inhibitors of viral RNA-dependent RNA polymerase (RdRp)[1]. The parent nucleoside, GS-646089, is limited by a slow initial phosphorylation step to its monophosphate form (NMP), which is often a rate-limiting step for nucleoside analogs[1][2].

To overcome this barrier, this compound was engineered as a phosphoramidate prodrug. This strategy involves masking the monophosphate with specific chemical moieties that are cleaved off inside the cell, bypassing the initial, inefficient phosphorylation step and directly releasing the nucleoside monophosphate (NMP) for subsequent phosphorylation[1][2]. The prodrug design includes a 5'-methyl((S)-hydroxy(phenoxy)phosphoryl)-L-alaninate group combined with 2',3'-diisobutyrate promoieties, which were optimized for high intracellular triphosphate formation[1][3][4][5].

The Intracellular Metabolic Pathway

The metabolic activation of this compound occurs in a multi-step process within the target cell. The proposed pathway is detailed below.

  • Cellular Uptake : The lipophilic prodrug moieties on this compound facilitate its passive diffusion across the cell membrane into the cytoplasm[1][2].

  • Ester Cleavage : Once inside the cell, ubiquitous intracellular hydrolases and esterases cleave the 2',3'-diisobutyrate ester groups, exposing the hydroxyl groups on the ribose sugar. This initial step also likely involves cleavage of the alaninate (B8444949) methyl ester[1][2].

  • Phosphoramidate Cleavage : The crucial step involves the cleavage of the P-N bond of the phosphoramidate moiety. This is putatively carried out by phosphoramidases or through lysosomal acid-mediated cleavage. This reaction releases the 5'-monophosphate form of the nucleoside (GS-646089-NMP or 2-NMP)[1][2]. While the specific enzymes for this compound are not fully detailed, studies on the similar prodrug Remdesivir have identified carboxylesterase 1 (CES1), cathepsin A (CatA), and histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) as key enzymes in this process[6][7].

  • Sequential Phosphorylation : The generated nucleoside monophosphate (NMP) serves as a substrate for cellular nucleotide kinases. It is first phosphorylated to the diphosphate (B83284) form (NDP) and subsequently to the active triphosphate form (NTP) by other cellular kinases[1][2].

The resulting active triphosphate, GS-646939 (2-NTP), acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis[1][2].

GS7682_Metabolism cluster_outside Extracellular Space cluster_inside Intracellular Space (Cytoplasm) GS7682_ext This compound (Prodrug) GS7682_int This compound GS7682_ext->GS7682_int Cellular Uptake Alanine_Metabolite Alanine Metabolite GS7682_int->Alanine_Metabolite Hydrolases / Esterases NMP GS-646089-NMP (Monophosphate) GS7682_int->NMP Phosphoramidase / Lysosomal Cleavage NDP GS-646089-NDP (Diphosphate) NMP->NDP Nucleotide Kinase NTP GS-646089-NTP (Active Triphosphate) NDP->NTP Nucleotide Kinase Inhibition Inhibition of Viral RdRp NTP->Inhibition Incorporation

Caption: Proposed intracellular metabolic activation pathway of this compound.

Quantitative Analysis of Intracellular Triphosphate Formation

The efficacy of a nucleoside prodrug is directly related to its ability to generate high and sustained levels of the active triphosphate metabolite. This compound was identified as a lead candidate due to its superior ability to deliver the active triphosphate (2-NTP) in target cells compared to other prodrug candidates.

CompoundDescriptionCell TypeIntracellular NTP Concentration (pmol/10⁶ cells)
This compound (1) 5´-methyl((S)-hydroxy(phenoxy)phosphoryl)-L-alaninate with 2´,3´-diisobutyrate promoietiesNot specified916 ± 324
Parent Nucleoside (2) GS-646089Not specifiedLower levels of intracellular 2-NTP reported due to slow first phosphorylation step

Table 1: Intracellular triphosphate (NTP) formation. Data extracted from Siegel et al., 2024[2]. Note: The specific cell line for the quantitative data was not explicitly stated in the provided search results.

Experimental Protocols

The following sections outline the general methodologies used to characterize the intracellular conversion of this compound.

Synthesis of Nucleoside Triphosphates (NTPs)

A general procedure is used for the chemical synthesis of the active triphosphate form (2-NTP) for use as an analytical standard and for in vitro polymerase assays.

NTP_Synthesis Parent Parent Nucleoside (e.g., GS-646089) Step1 Treat with POCl₃ Parent->Step1 Intermediate 5'-Monophosphate Intermediate Step1->Intermediate Step2 Treat with Pyrophosphate Intermediate->Step2 NTP Final NTP Product (GS-646939) Step2->NTP

Caption: General workflow for the chemical synthesis of nucleoside triphosphates.

Protocol Outline:

  • The parent nucleoside (e.g., GS-646089) is treated with phosphorus oxychloride (POCl₃) to generate the 5'-monophosphate intermediate[1][2].

  • The intermediate is then reacted with pyrophosphate to yield the corresponding 5'-triphosphate (NTP)[1][2].

  • The final product is purified, typically using chromatographic techniques, and its identity is confirmed by analytical methods such as mass spectrometry and NMR.

Quantification of Intracellular Metabolites

Determining the concentration of this compound metabolites within cells is critical for understanding its activation profile. This is typically achieved by incubating cells with the compound, followed by cell lysis, metabolite extraction, and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolite_Quantification cluster_protocol Experimental Workflow CellCulture 1. Incubate cells with this compound Harvest 2. Harvest and count cells CellCulture->Harvest Lysis 3. Lyse cells and extract metabolites (e.g., with cold methanol) Harvest->Lysis Analysis 4. Analyze extract by LC-MS/MS Lysis->Analysis Quant 5. Quantify NTP levels against a standard curve Analysis->Quant

Caption: Experimental workflow for intracellular metabolite quantification.

Protocol Outline:

  • Cell Culture and Treatment: Human cell lines (e.g., primary human bronchial epithelial cells (NHBE) or HEp-2 cells) are cultured to a desired confluency[2]. The cells are then incubated with this compound at a specific concentration for a defined period.

  • Cell Harvesting and Extraction: After incubation, the cells are washed with cold phosphate-buffered saline (PBS) to remove any extracellular compound. The cells are then lysed, and intracellular metabolites are extracted, typically using a cold organic solvent like 70% methanol.

  • Sample Preparation: The cell extracts are centrifuged to pellet cellular debris, and the supernatant containing the metabolites is collected and dried.

  • LC-MS/MS Analysis: The dried extract is reconstituted and analyzed using a highly sensitive LC-MS/MS system. The system is configured to specifically detect and quantify the parent compound, the monophosphate, diphosphate, and triphosphate forms.

  • Quantification: Absolute concentrations are determined by comparing the peak areas from the cellular samples to a standard curve generated from known concentrations of the synthesized triphosphate metabolite (2-NTP)[2].

Conclusion

This compound is an advanced phosphoramidate prodrug that effectively bypasses the rate-limiting initial phosphorylation step of its parent nucleoside, GS-646089. Its optimized design allows for efficient cellular uptake and rapid intracellular conversion, leading to high concentrations of the active triphosphate metabolite, GS-646939. This active form then potently inhibits viral RNA polymerase. The methodologies outlined in this guide provide a framework for the continued study and development of this compound and other next-generation nucleoside prodrugs.

References

Methodological & Application

Application Notes and Protocols for GS-7682 in Primary Human Bronchial Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-7682 is a novel investigational prodrug with potent antiviral activity against a broad range of respiratory viruses, including respiratory syncytial virus (RSV).[1][2][3][4][5] As a phosphoramidate (B1195095) prodrug of a 4’-cyano-modified C-nucleoside, this compound is efficiently taken up by host cells and metabolized into its active triphosphate form, GS-646939 (2-NTP). This active metabolite acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), thereby halting viral replication. Primary human bronchial epithelial cells (HBECs) cultured at an air-liquid interface (ALI) provide a physiologically relevant in vitro model system to study the efficacy and mechanism of action of antiviral compounds like this compound against respiratory viruses. These cultures differentiate to form a pseudostratified epithelium closely resembling the human airway.

This document provides detailed application notes and protocols for the use of this compound in primary HBEC cultures for antiviral research.

Mechanism of Action

This compound is designed for efficient delivery to the primary sites of respiratory virus infection. Its prodrug moieties facilitate cellular uptake, after which intracellular hydrolases cleave the molecule to release the alanine (B10760859) metabolite. Subsequent enzymatic cleavage of the P-N bond generates the nucleoside monophosphate (NMP), which is then further phosphorylated by host cell kinases to the active triphosphate form (2-NTP). This active triphosphate, GS-646939, acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis.

GS-7682_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (HBEC) cluster_virus Viral Replication GS_7682 This compound (Prodrug) GS_7682_intracellular This compound GS_7682->GS_7682_intracellular Cellular Uptake Alanine_Metabolite Alanine Metabolite GS_7682_intracellular->Alanine_Metabolite GS_646089_NMP GS-646089 (NMP) Alanine_Metabolite->GS_646089_NMP GS_646939_NTP GS-646939 (Active NTP) GS_646089_NMP->GS_646939_NTP GS_646939_NTP->Inhibition Hydrolases Hydrolases Phosphoramidase Phosphoramidase/ Lysosomal Enzymes Kinases Host Kinases Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Viral_RNA_Synthesis Viral RNA Synthesis Viral_RdRp->Viral_RNA_Synthesis Inhibition->Viral_RdRp Inhibition

Figure 1: Mechanism of action of this compound in host cells.

Data Presentation

The following tables summarize the in vitro antiviral activity and metabolism of this compound in primary human bronchial epithelial cells.

Cell TypeVirusAssayEC₅₀ (nM)Reference
Primary HBECsRSVLuciferase Reporter<7
Primary HBECs (Normal)RSVRT-qPCR-
Primary HBECs (COPD)RSVRT-qPCR-
Primary HBECs (Asthma)RSVRT-qPCR-
Table 1: Antiviral Activity of this compound in Primary HBECs.
Cell TypeCompound ConcentrationIncubation TimeIntracellular 2-NTP (pmol/10⁶ cells)Reference
Primary HBECs (Normal)1 µM48 hours~1000
Primary HBECs (COPD)1 µM48 hours~1200
Primary HBECs (Asthma)1 µM48 hours~1100
Primary HBECs (Normal)200 nM (pulse)2 hours~916
Table 2: Intracellular Metabolism of this compound to its Active Triphosphate Form (2-NTP) in Primary HBECs.

Experimental Protocols

Protocol 1: Culture of Primary Human Bronchial Epithelial Cells at Air-Liquid Interface (ALI)

This protocol describes the expansion and differentiation of primary HBECs to form a pseudostratified mucociliary epithelium.

Materials:

  • Primary Human Bronchial Epithelial Cells (HBECs)

  • Bronchial Epithelial Basal Medium (BEBM) supplemented with growth factors

  • PneumaCult™-Ex Plus Medium

  • PneumaCult™-ALI Medium

  • Collagen-coated flasks and permeable transwell inserts (e.g., Corning® Transwell®)

  • Trypsin/EDTA solution

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Expansion Phase:

    • Thaw cryopreserved primary HBECs and culture in collagen-coated T-75 flasks with PneumaCult™-Ex Plus Medium.

    • Incubate at 37°C in a 5% CO₂ incubator.

    • Change the medium every 48 hours until the cells reach 80-90% confluency.

    • Passage the cells using trypsin/EDTA and seed onto collagen-coated permeable transwell inserts at a density of 2.5 x 10⁵ cells/cm².

  • Differentiation Phase (ALI):

    • Culture the cells submerged in PneumaCult™-Ex Plus Medium in both the apical and basolateral chambers until confluent.

    • Once confluent, remove the apical medium to create an air-liquid interface.

    • Replace the basolateral medium with PneumaCult™-ALI Medium.

    • Change the basolateral medium every 48-72 hours.

    • Allow the cells to differentiate for at least 21-28 days. Differentiated cultures will exhibit a pseudostratified morphology with ciliated and mucus-producing cells.

ALI_Culture_Workflow cluster_expansion Expansion Phase cluster_differentiation Differentiation Phase (ALI) Thaw Thaw Primary HBECs Culture_Flask Culture in Collagen-Coated Flask Thaw->Culture_Flask Passage Passage Cells Culture_Flask->Passage Seed_Inserts Seed on Transwell Inserts Passage->Seed_Inserts Submerged_Culture Submerged Culture until Confluent Create_ALI Create Air-Liquid Interface Submerged_Culture->Create_ALI Differentiate Differentiate for 21-28 Days Create_ALI->Differentiate Differentiated_Culture Differentiated Mucociliary Epithelium Differentiate->Differentiated_Culture

Figure 2: Workflow for establishing ALI cultures of primary HBECs.
Protocol 2: Antiviral Activity Assay of this compound in RSV-Infected HBEC-ALI Cultures

This protocol details the procedure for evaluating the antiviral efficacy of this compound against RSV in differentiated HBEC cultures.

Materials:

  • Differentiated HBEC-ALI cultures (from Protocol 1)

  • Respiratory Syncytial Virus (RSV) stock (e.g., RSV-A2 strain or a luciferase-expressing reporter virus)

  • This compound

  • Cell culture medium for infection (e.g., DMEM)

  • Reagents for viral load quantification (qPCR kit or luciferase assay system)

Procedure:

  • Pre-treatment with this compound:

    • Prepare serial dilutions of this compound in the basolateral medium.

    • Add the this compound containing medium to the basolateral chamber of the transwell inserts.

    • Incubate for a designated pre-treatment period (e.g., 2 to 24 hours).

  • RSV Infection:

    • Wash the apical surface of the HBEC-ALI cultures with PBS to remove accumulated mucus.

    • Infect the apical surface with RSV at a specified multiplicity of infection (MOI), for example, an MOI of 0.1.

    • Incubate for 2 hours at 37°C to allow for viral entry.

    • Remove the viral inoculum from the apical surface and wash with PBS.

  • Post-infection Treatment and Incubation:

    • Continue to culture the cells at ALI with this compound in the basolateral medium.

    • Incubate for the desired duration of the experiment (e.g., 48 to 72 hours).

  • Quantification of Viral Replication:

    • For qPCR: At the end of the incubation period, lyse the cells and extract total RNA. Perform quantitative reverse transcription PCR (RT-qPCR) to quantify RSV genomic RNA.

    • For Luciferase Reporter Assay: If using a luciferase-expressing RSV, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

Antiviral_Assay_Workflow cluster_setup Experimental Setup cluster_analysis Analysis ALI_Culture Differentiated HBEC-ALI Culture Pretreatment Pre-treat with this compound (Basolateral) ALI_Culture->Pretreatment RSV_Infection Infect with RSV (Apical) Pretreatment->RSV_Infection Post_Infection Post-infection Incubation RSV_Infection->Post_Infection Quantification Quantify Viral Replication qPCR RT-qPCR for Viral RNA Quantification->qPCR Luciferase Luciferase Assay Quantification->Luciferase Data_Analysis Data Analysis (EC₅₀ determination) qPCR->Data_Analysis Luciferase->Data_Analysis

Figure 3: Workflow for assessing the antiviral activity of this compound.
Protocol 3: Intracellular Metabolism of this compound

This protocol is for determining the intracellular concentration of the active triphosphate metabolite of this compound.

Materials:

Procedure:

  • Treatment:

    • Treat HBEC-ALI cultures with a known concentration of this compound (e.g., 1 µM for continuous incubation or 200 nM for a pulse incubation) for a specified time.

  • Cell Lysis and Extraction:

    • At the end of the incubation, wash the cells with ice-cold PBS.

    • Lyse the cells with 70% methanol and scrape the cells.

    • Centrifuge to pellet the cell debris.

  • Analysis:

    • Analyze the supernatant containing the intracellular metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of GS-646939 (2-NTP).

Conclusion

This compound demonstrates potent antiviral activity against RSV in physiologically relevant primary human bronchial epithelial cell models. The protocols outlined in this document provide a framework for researchers to further investigate the efficacy, mechanism of action, and metabolic profile of this compound and other antiviral candidates for the treatment of respiratory viral infections. The use of well-differentiated ALI cultures of primary HBECs is critical for obtaining clinically relevant data in the pre-clinical development of novel respiratory antiviral therapeutics.

References

Application Notes and Protocols for GS-7682 in HEp-2 and MT-4 Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-7682 is a novel phosphoramidate (B1195095) prodrug of a 4′-CN-4-aza-7,9-dideazaadenosine C-nucleoside, GS-646089. It has demonstrated broad-spectrum antiviral activity against various respiratory viruses, including respiratory syncytial virus (RSV), human metapneumovirus (hMPV), human rhinovirus (RV), and enterovirus (EV).[1][2][3] As a prodrug, this compound is designed to efficiently deliver its active triphosphate metabolite, GS-646939, into cells. This active form targets the viral RNA-dependent RNA polymerase (RdRp), acting as a chain terminator and inhibiting viral replication.[4][5] The evaluation of cytotoxicity in relevant cell lines is a critical step in the preclinical assessment of antiviral compounds. This document provides detailed application notes and protocols for the study of this compound in HEp-2 and MT-4 cell lines, with a focus on cytotoxicity assessment.

Data Presentation

The in vitro cytotoxicity of this compound and its parent nucleoside, GS-646089, has been evaluated in HEp-2 and the rapidly proliferating MT-4 T-cell line.[1][5] The following table summarizes the 50% cytotoxic concentration (CC50) values.

CompoundCell LineCC50 (µM)
This compoundHEp-2>50
This compoundMT-4>50
GS-646089 (parent nucleoside)HEp-2>50
GS-646089 (parent nucleoside)MT-4>50

Table 1: Cytotoxicity of this compound and its parent nucleoside in HEp-2 and MT-4 cell lines.[1][5]

Experimental Protocols

1. Cell Culture and Maintenance

Aseptic cell culture techniques should be followed throughout the experimental procedures.

a. HEp-2 Cell Culture

  • Cell Line: HEp-2 (ATCC® CCL-23™)

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Detach adherent cells using Trypsin-EDTA.

b. MT-4 Cell Culture

  • Cell Line: MT-4 (Human T-cell leukemia virus type 1 transformed T-lymphocyte)

  • Growth Medium: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • Culture Conditions: Maintain as a suspension culture at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Dilute the cell suspension with fresh medium every 2-3 days.

2. Cytotoxicity Assay Protocol (Example using MTS Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound in HEp-2 and MT-4 cells using a tetrazolium-based (MTS) assay.

  • Materials:

    • This compound (dissolved in an appropriate solvent, e.g., DMSO, and serially diluted in culture medium)

    • HEp-2 and MT-4 cells in logarithmic growth phase

    • 96-well microplates (clear for adherent cells, opaque-walled for suspension cells if using a luminescent-based assay, though clear is generally acceptable for colorimetric assays)

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • Appropriate cell culture media and reagents

    • Microplate reader capable of measuring absorbance at 490 nm

  • Procedure:

    • Cell Seeding:

      • HEp-2 (Adherent Cells): Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium. Incubate for 24 hours to allow for cell attachment.

      • MT-4 (Suspension Cells): Count and seed cells directly into a 96-well plate at a density of 20,000-30,000 cells per well in 100 µL of growth medium.

    • Compound Addition:

      • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

      • For HEp-2 cells, carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

      • For MT-4 cells, add 100 µL of the 2x compound solutions directly to the wells containing the cell suspension (total volume will be 200 µL).

      • Include vehicle control (medium with the same concentration of solvent used for the compound) and cell-free control (medium only) wells.

    • Incubation:

      • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

    • MTS Reagent Addition and Measurement:

      • Add 20 µL of MTS reagent to each well.

      • Incubate for 1-4 hours at 37°C, protected from light.

      • Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis:

      • Subtract the average absorbance of the cell-free control wells from all other readings.

      • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

      • Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in cell culture.

GS7682_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_viral_replication Viral Replication GS7682 This compound (Prodrug) GS7682_in This compound GS7682->GS7682_in Cellular Uptake Metabolism Cellular Enzymes (e.g., Esterases) GS7682_in->Metabolism GS646089_MP GS-646089-MP (Monophosphate) Metabolism->GS646089_MP Kinases Cellular Kinases GS646089_MP->Kinases GS646939_TP GS-646939-TP (Active Triphosphate) Kinases->GS646939_TP RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS646939_TP->RdRp Incorporation Chain_Termination Chain Termination RNA_Elongation Viral RNA Elongation RdRp->RNA_Elongation RNA_Elongation->Chain_Termination

Caption: Mechanism of action of the prodrug this compound.

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Data Analysis Cell_Culture 1. Culture HEp-2 or MT-4 cells Cell_Seeding 2. Seed cells into 96-well plates Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare serial dilutions of this compound Cell_Seeding->Compound_Prep Compound_Add 4. Add compound to cells Compound_Prep->Compound_Add Incubation 5. Incubate for 72 hours Compound_Add->Incubation MTS_Add 6. Add MTS reagent Incubation->MTS_Add Abs_Read 7. Read absorbance at 490 nm MTS_Add->Abs_Read Data_Calc 8. Calculate % viability and CC50 Abs_Read->Data_Calc

Caption: Experimental workflow for cytotoxicity testing.

References

Application Notes and Protocols for Nebulized Aerosol Delivery of GS-7682 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-7682 is a novel investigational phosphoramidate (B1195095) prodrug of a 4′-CN-4-aza-7,9-dideazaadenosine C-nucleoside, GS-646089. Following administration, this compound is metabolized to its active 5'-triphosphate form, GS-646939. This active metabolite functions as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), acting as a chain terminator and preventing viral replication.[1][2][3][4][5][6] this compound has demonstrated broad-spectrum antiviral activity against pneumoviruses, such as Respiratory Syncytial Virus (RSV) and human metapneumovirus (hMPV), as well as picornaviruses like human rhinovirus (RV) and enterovirus (EV).[7][8][9][10][11][12] Preclinical studies have highlighted the efficacy of delivering this compound as a nebulized aerosol directly to the lungs, the primary site of infection for these respiratory viruses.[11][12] This document provides a detailed protocol for the nebulized aerosol delivery of this compound in an in vivo African Green Monkey (AGM) model of RSV infection, based on published research.[7][8][9][10][12]

Mechanism of Action

This compound is designed for efficient delivery to respiratory tissues. As a prodrug, it crosses cell membranes and is intracellularly converted into its active triphosphate metabolite, GS-646939. This nucleoside analog mimics a natural nucleotide, allowing it to be incorporated into the nascent viral RNA chain by the viral RdRp. The 4'-cyano modification on the ribose sugar of GS-646939 sterically hinders the translocation of the polymerase, thereby terminating the elongation of the viral RNA genome and inhibiting viral replication.[1][2][3][4][5][6]

cluster_extracellular Extracellular Space cluster_intracellular Lung Epithelial Cell GS7682_prodrug This compound (Prodrug) Aerosol Delivery GS7682_intracellular This compound GS7682_prodrug->GS7682_intracellular Cellular Uptake Metabolism Intracellular Metabolism GS7682_intracellular->Metabolism GS646939_NTP GS-646939 (Active NTP) Metabolism->GS646939_NTP Viral_RNA_Polymerase Viral RNA-dependent RNA Polymerase (RdRp) GS646939_NTP->Viral_RNA_Polymerase Incorporation Viral_Replication Viral RNA Replication Viral_RNA_Polymerase->Viral_Replication Inhibition Chain Termination Viral_RNA_Polymerase->Inhibition Blocks Elongation Inhibition->Viral_Replication Inhibits

Caption: Intracellular activation and mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and in vivo efficacy of this compound from preclinical studies.

Table 1: In Vitro Antiviral Activity of this compound

Virus Cell Line EC₅₀ (nM)
Respiratory Syncytial Virus (RSV) HEp-2 / NHBE 3 - 46
Human Metapneumovirus (hMPV) - 210
Human Rhinovirus (RV) - 54 - 61
Enterovirus (EV) - 83 - 90

(Data sourced from Mackman et al., 2024)[7][8][9][10][12]

Table 2: In Vivo Efficacy of Nebulized this compound in RSV-Infected African Green Monkeys

Treatment Group Lung Deposited Dose (mg/kg) Dosing Regimen Peak Viral Load Reduction (log₁₀ RNA copies/mL in BALF at Day 5)
Vehicle Control - Once daily for 6 days -
This compound 1.6 Once daily for 6 days 3.6
This compound 7.6 Once daily for 6 days 3.6

(Data sourced from the bioRxiv preprint by Siegel, Mackman et al., 2024)[13]

Experimental Protocols

This compound Formulation for Nebulization

Objective: To prepare a stable crystalline suspension of this compound suitable for aerosol delivery.

Materials:

  • This compound crystalline solid

  • Sterile, aqueous vehicle (e.g., saline or a buffered solution appropriate for inhalation)

  • Sterile mixing vessel

  • Calibrated balance

  • Stir plate and stir bar

Procedure:

  • Aseptically weigh the required amount of this compound crystalline solid.

  • In the sterile mixing vessel, add the appropriate volume of the sterile aqueous vehicle.

  • While stirring gently, slowly add the this compound powder to the vehicle to create a suspension.

  • Continue stirring until a homogenous suspension is achieved. The final concentration should be calculated to deliver the target lung-deposited dose based on the nebulizer's delivery efficiency and the animal's respiratory parameters.

  • Visually inspect the suspension for any clumps or abnormalities before loading it into the nebulizer.

Nebulized Aerosol Delivery Protocol in African Green Monkeys

Objective: To deliver a targeted dose of this compound aerosol to the lower respiratory tract of RSV-infected African Green Monkeys.

Animal Model:

  • Species: African Green Monkey (AGM, Chlorocebus aethiops)

  • Health Status: Pre-screened to be seronegative for RSV.

  • Housing: Maintained under appropriate BSL-2 conditions in accordance with AAALAC guidelines.[14]

Materials:

  • This compound crystalline suspension

  • Veterinary anesthesia machine (e.g., for isoflurane)

  • Endotracheal tubes

  • Nebulizer system (e.g., a vibrating mesh or jet nebulizer suitable for preclinical studies)

  • Ventilator or breathing circuit compatible with aerosol delivery

  • Pulse oximeter and other vital sign monitoring equipment

Procedure:

  • Animal Preparation:

    • Anesthetize the AGM using a short-acting anesthetic (e.g., ketamine hydrochloride for induction), followed by maintenance with an inhalant anesthetic like isoflurane.[14]

    • Place the animal in a supine position and intubate with an appropriately sized endotracheal tube.

    • Continuously monitor vital signs (heart rate, respiratory rate, oxygen saturation) throughout the procedure.

  • Aerosol Administration:

    • Connect the endotracheal tube to the breathing circuit that incorporates the nebulizer.

    • Load the prepared this compound suspension into the nebulizer reservoir.

    • Administer the aerosol via intratracheal delivery. The duration of nebulization will depend on the desired lung-deposited dose, the concentration of the suspension, and the nebulizer's output rate. For example, studies with other antivirals have used exposure times ranging from 15 minutes to 2 hours.[15]

    • Ensure the animal is breathing spontaneously or is mechanically ventilated to facilitate the delivery of the aerosol to the lower respiratory tract.

  • Post-Administration Monitoring:

    • After the administration is complete, disconnect the nebulizer circuit.

    • Maintain the animal on anesthesia until it recovers fully from the procedure.

    • Monitor the animal for any adverse reactions during the recovery period.

  • Dosing Regimen:

    • Initiate dosing approximately 1 hour post-infection with RSV.

    • Continue dosing once daily for a total of 6 days.[13]

Start Start Anesthetize Anesthetize and Intubate AGM Start->Anesthetize Connect Connect to Nebulizer Breathing Circuit Anesthetize->Connect Load_Nebulizer Load this compound Suspension Connect->Load_Nebulizer Administer Administer Aerosol (Intratracheal) Load_Nebulizer->Administer Monitor_Vitals Monitor Vital Signs Administer->Monitor_Vitals Post_Admin Post-Administration Monitoring & Recovery Administer->Post_Admin Repeat Repeat Dosing (Once Daily x 6 Days) Post_Admin->Repeat Repeat->Anesthetize Days 2-6 End End of Study Repeat->End After Day 6

Caption: Workflow for nebulized this compound administration in AGMs.

In Vivo Efficacy Evaluation Protocol

Objective: To assess the antiviral efficacy of this compound by quantifying viral load in respiratory samples.

Procedure:

  • RSV Infection:

    • On Day 0, prior to the first dose of this compound, infect anesthetized AGMs with a predetermined titer of RSV (e.g., RSV-A2 strain) via intranasal or intratracheal inoculation.[14][16]

  • Sample Collection:

    • Collect baseline samples (nasal swabs and bronchoalveolar lavage fluid) prior to infection.

    • On subsequent days (e.g., Day 1, and every other day until Day 15), collect nasal swabs and BAL fluid from anesthetized animals.[13]

    • On dosing days, sample collection should occur approximately 1 hour before the administration of this compound to measure the viral load before the daily treatment.[13]

  • Viral Load Quantification:

    • Extract viral RNA from the collected nasal swab and BAL fluid samples.

    • Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to determine the viral RNA copies per milliliter.[13]

  • Data Analysis:

    • Compare the viral loads in the this compound treated groups to the vehicle control group at each time point.

    • Calculate the log₁₀ reduction in viral load to determine the antiviral efficacy.

Conclusion

The protocol outlined provides a comprehensive framework for the in vivo evaluation of nebulized this compound in an African Green Monkey model of RSV infection. The potent antiviral activity and significant reduction in viral loads observed in preclinical studies underscore the potential of this compound as a therapeutic agent for respiratory viral infections. Adherence to detailed and consistent experimental procedures is critical for obtaining reproducible and reliable data in the further development of this compound.

References

Application Notes and Protocols for Measuring Intracellular GS-646939 Triphosphate Levels

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the quantification of the intracellular triphosphate form of GS-646939. The methodologies described herein are based on established principles of intracellular nucleotide analysis, adapted for the specific quantification of GS-646939 triphosphate. The primary analytical technique detailed is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers the highest sensitivity and specificity for this application. Protocols for cell culture, intracellular metabolite extraction, and LC-MS/MS analysis are provided in detail.

Introduction

GS-646939 is a nucleoside analog that requires intracellular phosphorylation to its active triphosphate form to exert its pharmacological effect. The concentration of the intracellular triphosphate anabolite is a critical determinant of the compound's potency and duration of action. Therefore, accurate and robust methods for quantifying intracellular GS-646939 triphosphate levels are essential for preclinical and clinical development.

This application note provides a detailed protocol for the extraction and quantification of GS-646939 triphosphate from cultured cells. The workflow is designed to be adaptable to various cell types and experimental conditions.

Signaling Pathway and Experimental Workflow

The metabolic activation of GS-646939 and the subsequent analytical workflow are depicted below.

G cluster_0 Intracellular Metabolism cluster_1 Analytical Workflow GS646939 GS-646939 (Extracellular) GS646939_intra GS-646939 (Intracellular) GS646939->GS646939_intra Cellular Uptake GS646939_MP GS-646939-MP GS646939_intra->GS646939_MP Phosphorylation GS646939_DP GS-646939-DP GS646939_MP->GS646939_DP Phosphorylation GS646939_TP GS-646939-TP (Active) GS646939_DP->GS646939_TP Phosphorylation CellCulture Cell Culture & Treatment Extraction Intracellular Extraction CellCulture->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Analysis LCMS->Data

Caption: Metabolic activation of GS-646939 and analytical workflow.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed cells of interest (e.g., PBMCs, cancer cell lines) in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of harvesting. A typical seeding density is 1 x 10⁶ cells/mL.

  • Compound Treatment: Treat the cells with the desired concentrations of GS-646939 for the specified duration. Include untreated control samples.

  • Cell Harvesting:

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • For adherent cells, wash with ice-cold phosphate-buffered saline (PBS), then detach using a cell scraper or trypsin. Pellet the cells by centrifugation.

  • Cell Counting: Resuspend the cell pellet in a small volume of PBS and determine the cell number using a hemocytometer or an automated cell counter. This is crucial for normalizing the final triphosphate concentration.

Intracellular Metabolite Extraction

This protocol is critical for efficiently lysing the cells and preserving the triphosphate anabolite.

  • Lysis Solution Preparation: Prepare a cold lysis solution of 70% methanol (B129727) in water.

  • Cell Lysis:

    • Resuspend the cell pellet (from a known number of cells, e.g., 1 x 10⁶) in 200 µL of the cold 70% methanol lysis solution.

    • Vortex vigorously for 1 minute.

  • Incubation: Incubate the samples at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites, and transfer it to a new tube.

  • Evaporation: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac). The dried extract can be stored at -80°C until analysis.

LC-MS/MS Analysis

The analysis of the polar triphosphate metabolite requires a robust chromatographic method coupled with sensitive mass spectrometric detection.

  • Sample Reconstitution: Reconstitute the dried cell extract in 100 µL of the initial mobile phase (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water).

  • Chromatography:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining the polar triphosphate.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and ramp down to a lower percentage to elute the polar analytes.

  • Mass Spectrometry:

    • Ionization Mode: Negative electrospray ionization (ESI-) is optimal for detecting the negatively charged phosphate (B84403) groups.

    • MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for GS-646939 triphosphate will need to be determined by infusing a standard of the compound. The transitions will be based on the precursor ion (M-H)⁻ and a characteristic product ion.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment groups.

Treatment GroupGS-646939 Conc. (µM)Intracellular GS-646939-TP (pmol/10⁶ cells)Standard Deviation
Control0Below Limit of QuantificationN/A
Low Dose115.22.1
Medium Dose10125.815.7
High Dose100850.492.3

Method Validation

To ensure the reliability of the data, the analytical method should be validated according to standard bioanalytical guidelines.

Validation ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10
Accuracy (% Bias)Within ± 20% (± 25% at LLOQ)
Precision (% CV)≤ 20% (≤ 25% at LLOQ)
Matrix EffectWithin acceptable limits
StabilityStable under experimental conditions

Troubleshooting

IssuePotential CauseSuggested Solution
Low signal intensityInefficient extractionOptimize extraction solvent and procedure.
Poor ionizationOptimize MS source parameters.
Poor peak shapeInappropriate chromatographyOptimize mobile phase and gradient.
High variabilityInconsistent cell counting or extractionEnsure accurate cell counting and consistent sample handling.

Conclusion

This application note provides a detailed and robust protocol for the quantification of intracellular GS-646939 triphosphate. The described methods, when properly implemented and validated, will enable researchers to accurately assess the intracellular concentration of the active anabolite, which is crucial for understanding its pharmacology and for the development of this and other nucleoside analog drugs.

Application Notes and Protocols for Cell-Based Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes provide detailed protocols for assessing the efficacy of two distinct classes of therapeutic agents. Initial research indicates that GS-7682 is an antiviral compound, not a Toll-like receptor 8 (TLR8) agonist. Therefore, this document is divided into two parts. Part 1 details the appropriate cell-based assays for evaluating the antiviral efficacy of this compound . Part 2 provides protocols for testing the efficacy of a TLR8 agonist , as per the original request, using a representative compound.

Part 1: Cell-Based Assay Design for Testing this compound Antiviral Efficacy

Introduction: this compound is a novel phosphoramidate (B1195095) prodrug of a 4'-cyano-modified C-nucleoside, GS-646089.[1][2][3] Its active form, the 5'-triphosphate metabolite GS-646939, functions as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), acting as a chain terminator.[4] This leads to broad-spectrum antiviral activity against pneumoviruses, such as respiratory syncytial virus (RSV), and picornaviruses.[1][2][3][5] The following protocols are designed to quantify the in vitro antiviral potency and selectivity of this compound.

Application Note 1: Determination of Antiviral Potency (EC₅₀) of this compound by Viral Titer Reduction Assay

This protocol describes a method to determine the half-maximal effective concentration (EC₅₀) of this compound by quantifying the reduction in viral titer in a susceptible cell line.

Experimental Protocol:

  • Cell Preparation:

    • One day prior to infection, seed a suitable host cell line (e.g., HEp-2 for RSV, HeLa for rhinovirus) in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate plates overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Perform a serial dilution of the stock solution in cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration is ≤0.1% in all wells to avoid solvent toxicity.

  • Viral Infection and Treatment:

    • On the day of the experiment, aspirate the culture medium from the cell monolayers.

    • Infect the cells with the virus (e.g., RSV A2) at a multiplicity of infection (MOI) of 0.01 to 0.1 in a small volume of serum-free medium for 1-2 hours.

    • After the incubation period, remove the viral inoculum.

    • Add 100 µL of the prepared this compound dilutions to the respective wells. Include "virus only" (no compound) and "cells only" (no virus, no compound) controls.

  • Incubation and Endpoint Analysis:

    • Incubate the plates for a period appropriate for the virus replication cycle (e.g., 48-72 hours for RSV).

    • After incubation, collect the supernatant for viral titer determination using a TCID₅₀ (50% Tissue Culture Infectious Dose) assay or a plaque assay.

    • Alternatively, for a higher-throughput method, fix and permeabilize the cells in the plate and perform an immunofluorescence assay using an antibody against a viral antigen. Quantify the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each concentration of this compound relative to the "virus only" control.

    • Plot the percentage of inhibition against the log concentration of this compound and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC₅₀ value.

Data Presentation:

Concentration (nM)% Viral Inhibition
1
10
100
1000
10000
EC₅₀ (nM)

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_prep Seed Host Cells (96-well plate) infection Infect Cells (e.g., RSV, MOI 0.1) cell_prep->infection compound_prep Prepare Serial Dilutions of this compound treatment Add this compound Dilutions compound_prep->treatment infection->treatment incubation Incubate (48-72 hours) treatment->incubation quantify Quantify Viral Titer (e.g., TCID50, Plaque Assay) incubation->quantify calculate Calculate % Inhibition quantify->calculate ec50 Determine EC50 (Non-linear Regression) calculate->ec50

Caption: Workflow for determining the antiviral EC₅₀ of this compound.

Application Note 2: Cytotoxicity Assay (CC₅₀) for Therapeutic Index Determination

This protocol measures the half-maximal cytotoxic concentration (CC₅₀) of this compound to assess its effect on host cell viability. The ratio of CC₅₀ to EC₅₀ determines the therapeutic index (TI), a key indicator of a drug's selectivity.

Experimental Protocol:

  • Cell and Compound Preparation:

    • Seed the same host cell line used in the antiviral assay in 96-well plates at the same density.

    • Prepare serial dilutions of this compound as described in Application Note 1.

  • Treatment:

    • Aspirate the medium from the cells and add 100 µL of the this compound dilutions. Include "cells only" (no compound) controls.

  • Incubation:

    • Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours) to match the experimental conditions.

  • Viability Assessment:

    • Add a cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the "cells only" control.

    • Plot the percentage of viability against the log concentration of this compound and use a non-linear regression model to determine the CC₅₀ value.

    • Calculate the Therapeutic Index (TI) = CC₅₀ / EC₅₀.

Data Presentation:

Concentration (nM)% Cell Viability
1
10
100
1000
10000
CC₅₀ (nM)
Therapeutic Index (TI)

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_prep Seed Host Cells (96-well plate) treatment Add this compound Dilutions cell_prep->treatment compound_prep Prepare Serial Dilutions of this compound compound_prep->treatment incubation Incubate (48-72 hours) treatment->incubation viability Add Viability Reagent (e.g., CellTiter-Glo) incubation->viability readout Measure Signal (Luminescence/Fluorescence) viability->readout calculate Calculate % Viability readout->calculate cc50 Determine CC50 (Non-linear Regression) calculate->cc50

Caption: Workflow for determining the cytotoxicity (CC₅₀) of this compound.

This compound Antiviral Mechanism of Action:

G cluster_cell Host Cell cluster_virus Viral Replication GS7682 This compound (Prodrug) GS646089 GS-646089 (Nucleoside) GS7682->GS646089 Metabolism Kinases Host Kinases GS646089->Kinases Phosphorylation GS646939 GS-646939 (Active Triphosphate) RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS646939->RdRp Incorporation Kinases->GS646939 Phosphorylation RNA Viral RNA Synthesis RdRp->RNA Elongation Termination Chain Termination RdRp->Termination Inhibition

Caption: Mechanism of action of this compound as a viral RdRp inhibitor.

Part 2: Cell-Based Assay Design for Testing TLR8 Agonist Efficacy

Introduction: Toll-like receptor 8 (TLR8) is an endosomal pattern recognition receptor that recognizes single-stranded RNA (ssRNA), primarily in myeloid cells such as monocytes and dendritic cells.[6][7] Activation of TLR8 triggers a MyD88-dependent signaling cascade, leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-12) and the upregulation of co-stimulatory molecules, which helps bridge innate and adaptive immunity.[6][7][8] The following protocols are designed to quantify the immunostimulatory activity of a selective TLR8 agonist.

Application Note 3: Quantification of Pro-inflammatory Cytokine Production in Human PBMCs

This protocol measures the ability of a TLR8 agonist to induce the secretion of key pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs).

Experimental Protocol:

  • PBMC Isolation:

    • Isolate PBMCs from fresh human whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated cells and resuspend in complete RPMI-1640 medium.

    • Determine cell count and viability using a hemocytometer and trypan blue exclusion.

  • Cell Plating and Stimulation:

    • Plate PBMCs in a 96-well U-bottom plate at a density of 2 x 10⁵ cells per well.

    • Prepare serial dilutions of the TLR8 agonist (e.g., Selgantolimod/GS-9688) in culture medium.

    • Add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., R848, a TLR7/8 agonist).

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cytokine Measurement:

    • After incubation, centrifuge the plate and carefully collect the supernatant.

    • Measure the concentration of cytokines (e.g., TNF-α, IL-12p70, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the samples based on the standard curve.

    • Plot the cytokine concentration against the log concentration of the TLR8 agonist and determine the EC₅₀ for the induction of each cytokine.

Data Presentation:

Concentration (nM)TNF-α (pg/mL)IL-12p70 (pg/mL)
0.1
1
10
100
1000
EC₅₀ (nM)

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis pbmc_iso Isolate Human PBMCs plating Plate PBMCs (2e5 cells/well) pbmc_iso->plating compound_prep Prepare Serial Dilutions of TLR8 Agonist stimulation Add TLR8 Agonist compound_prep->stimulation plating->stimulation incubation Incubate (18-24 hours) stimulation->incubation supernatant Collect Supernatant incubation->supernatant elisa Measure Cytokines (ELISA / Luminex) supernatant->elisa calculate Calculate Concentration elisa->calculate ec50 Determine EC50 calculate->ec50

Caption: Workflow for measuring TLR8 agonist-induced cytokine production.

Application Note 4: Assessment of Immune Cell Activation by Flow Cytometry

This protocol uses flow cytometry to measure the upregulation of activation markers (e.g., CD80, CD40) on specific immune cell subsets (e.g., monocytes) in response to TLR8 agonist stimulation.[9]

Experimental Protocol:

  • PBMC Stimulation:

    • Isolate and plate human PBMCs as described in Application Note 3.

    • Stimulate the cells with various concentrations of the TLR8 agonist for 24 hours. Include vehicle and positive controls.

  • Cell Staining:

    • After incubation, harvest the cells and wash them with FACS buffer (PBS + 2% FBS).

    • Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers. A typical panel would include:

      • Lineage markers: CD14 (monocytes), CD3 (T cells), CD19 (B cells)

      • Activation markers: CD80, CD40, CD86

      • A viability dye to exclude dead cells.

    • Incubate on ice for 30 minutes in the dark.

  • Flow Cytometry Acquisition:

    • Wash the cells to remove unbound antibodies.

    • Resuspend the cells in FACS buffer.

    • Acquire data on a flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000) per sample.

  • Data Analysis:

    • Gate on viable, single cells.

    • Identify the monocyte population based on CD14 expression.

    • Within the monocyte gate, quantify the percentage of cells expressing the activation markers (e.g., % CD80⁺) and the mean fluorescence intensity (MFI) of these markers.

    • Plot the percentage of positive cells or MFI against the TLR8 agonist concentration to assess the dose-response relationship.

Data Presentation:

Concentration (nM)% CD14⁺CD80⁺ CellsMFI of CD80 on CD14⁺ Cells
0.1
1
10
100
1000

Experimental Workflow:

G cluster_prep Cell Stimulation cluster_stain Staining cluster_analysis Analysis pbmc_stim Isolate and Stimulate PBMCs with TLR8 Agonist (24 hours) harvest Harvest and Wash Cells pbmc_stim->harvest stain Stain with Antibody Cocktail (e.g., CD14, CD80) harvest->stain acquire Acquire on Flow Cytometer stain->acquire gating Gate on Viable CD14+ Monocytes acquire->gating quantify Quantify % Positive Cells and MFI gating->quantify

Caption: Workflow for flow cytometric analysis of monocyte activation.

TLR8 Signaling Pathway:

G cluster_endo Endosome cluster_cyto Cytoplasm cluster_nuc Nucleus TLR8_Agonist TLR8 Agonist TLR8 TLR8 TLR8_Agonist->TLR8 Binding MyD88 MyD88 TLR8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs (JNK, p38) TAK1->MAPKs NFkB NF-κB IKK->NFkB Activation AP1 AP-1 MAPKs->AP1 Activation Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-12) NFkB->Cytokines Transcription AP1->Cytokines Transcription

References

Application Notes and Protocols for Pharmacokinetic Studies of Inhaled GS-7682

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic properties of GS-7682, a novel inhaled antiviral agent. The accompanying protocols offer detailed methodologies for key experiments to assess its activity and disposition.

Introduction

This compound is a phosphoramidate (B1195095) prodrug of a 4′-CN-4-aza-7,9-dideazaadenosine C-nucleoside, GS-646089. It is designed for inhaled delivery to target respiratory viral infections directly in the lungs.[1][2][3][4] Due to high first-pass metabolism and low oral bioavailability (<1%), direct pulmonary administration is the optimal route for this agent.[2] this compound has demonstrated broad-spectrum antiviral activity against pneumoviruses, such as respiratory syncytial virus (RSV) and human metapneumovirus (hMPV), as well as picornaviruses like human rhinovirus (RV) and enterovirus (EV).

Mechanism of Action

This compound is intracellularly metabolized to its active 5'-triphosphate metabolite, GS-646939. This active form, an analog of ATP, is incorporated into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp). The 4'-cyano modification on the ribose sugar of GS-646939 acts as a chain terminator, inhibiting viral RNA synthesis. This targeted mechanism provides potent antiviral activity.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Lung Epithelial Cell) GS7682_inhaled Inhaled this compound GS7682 This compound GS7682_inhaled->GS7682 Cellular Uptake GS646089 GS-646089 (Nucleoside) GS7682->GS646089 Esterases Monophosphate Monophosphate GS646089->Monophosphate Kinases Diphosphate Diphosphate Monophosphate->Diphosphate Kinases GS646939 GS-646939 (Active Triphosphate) Diphosphate->GS646939 Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS646939->RdRp Chain_Termination RNA Chain Termination & Inhibition of Viral Replication RdRp->Chain_Termination

Metabolic activation pathway of inhaled this compound.

Quantitative Data

Antiviral Activity of this compound

The in vitro antiviral potency of this compound has been evaluated in various cell lines against a range of respiratory viruses. The half-maximal effective concentration (EC50) values are summarized below.

VirusCell LineEC50 (nM)
Respiratory Syncytial Virus (RSV)HEp-23 - 46
Human Metapneumovirus (hMPV)LLC-MK2210
Human Rhinovirus (RV)HeLa54 - 61
Enterovirus (EV)A54983 - 90
Data compiled from multiple sources.
Intracellular Metabolism in Primary Human Bronchial Epithelial Cells (HBECs)

The formation of the active triphosphate metabolite (GS-646939) was measured in primary HBECs following incubation with this compound.

Incubation Time (hours)GS-646939 Concentration (pmol/10^6 cells)
2150
8450
24800
Note: These are representative data based on descriptions of rapid and high concentration formation of the active metabolite.

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay

This protocol describes a method for determining the EC50 of this compound against respiratory viruses in a cell-based assay.

1. Materials:

  • Appropriate cell line (e.g., HEp-2 for RSV)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Viral stock of known titer

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

2. Procedure:

  • Seed cells in 96-well plates and incubate overnight to form a confluent monolayer.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the culture medium from the cells and add the this compound dilutions.

  • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).

  • Assess viral-induced cytopathic effect (CPE) or measure cell viability using a suitable reagent.

  • Calculate the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: In Vivo Pharmacokinetic and Efficacy Study in African Green Monkeys

This protocol outlines the methodology for evaluating the pharmacokinetics and antiviral efficacy of inhaled this compound in an African Green Monkey (AGM) model of RSV infection.

cluster_workflow In Vivo Study Workflow Acclimatization Animal Acclimatization Infection RSV Infection (Day 0) Acclimatization->Infection Dosing_Start Initiate Once-Daily This compound Dosing (Day 1) Infection->Dosing_Start PK_Sampling Pharmacokinetic Sampling (Blood, BALF, Lung Tissue) Dosing_Start->PK_Sampling Efficacy_Endpoint Efficacy Endpoint (Day 5) Viral Load in Lower Respiratory Tract Dosing_Start->Efficacy_Endpoint Analysis Data Analysis (PK Parameters, Viral Titer Reduction) PK_Sampling->Analysis Efficacy_Endpoint->Analysis

References

Application Notes and Protocols: GS-7682 in African Green Monkey Models of RSV Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental use of GS-7682, a novel phosphoramidate (B1195095) prodrug of a 4′-CN-4-aza-7,9-dideazaadenosine C-nucleoside, in African green monkey (AGM) models of Respiratory Syncytial Virus (RSV) infection. The data presented herein is based on the findings from preclinical studies evaluating the efficacy of this compound.

Introduction

This compound is an investigational antiviral agent with broad-spectrum activity against several respiratory viruses, including RSV.[1][2] It is a prodrug of the C-nucleoside GS-646089, which is intracellularly metabolized to its active 5'-triphosphate form, GS-646939. This active metabolite acts as an inhibitor of the viral RNA-dependent RNA polymerase. The African green monkey model of RSV infection is a well-established semi-permissive model that mimics aspects of human RSV infection, characterized by viral replication in the upper and lower respiratory tracts.[3] This model is frequently utilized to assess the in vivo efficacy of novel antiviral therapeutics.

Quantitative Data Summary

The efficacy of this compound in reducing viral loads in the lower respiratory tract of RSV-infected African green monkeys was evaluated. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vivo Efficacy of this compound in RSV-Infected African Green Monkeys

Treatment GroupDose (Lung Deposited)Peak Viral Load Reduction (log10 RNA copies/mL) in BALF vs. Vehicle
This compound1.6 mg/kg>3
This compound7.6 mg/kg>3

BALF: Bronchoalveolar Lavage Fluid. Data represents the reduction in RSV viral RNA loads as determined by RT-qPCR.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments involving the use of this compound in the African green monkey model of RSV infection.

Animal Model and Husbandry
  • Species: African green monkey (Chlorocebus aethiops).

  • Justification: AGMs are a semi-permissive host for human RSV, with viral replication kinetics in the upper and lower respiratory tracts comparable to those observed in experimentally infected humans. While the model exhibits limited to no clinical symptoms and only mild respiratory pathology, it is a reliable model for assessing antiviral efficacy.[3]

  • Housing: Animals should be housed in facilities compliant with AAALAC guidelines, with appropriate environmental enrichment.

Virus Strain and Inoculation
  • Virus Strain: RSV A2.

  • Inoculation Route: Intranasal and intratracheal instillation.

  • Procedure:

    • Anesthetize the animals.

    • Administer the RSV A2 inoculum via both intranasal and intratracheal routes to ensure robust infection of the upper and lower respiratory tracts.

Drug Formulation and Administration
  • Compound: this compound.

  • Formulation: Formulated for nebulized aerosol delivery.

  • Administration Route: Once daily via intratracheal nebulized aerosol.[1][2][4]

  • Rationale for Route: Inhalation administration targets the primary site of RSV infection in the respiratory epithelium. Oral administration of this compound has shown low bioavailability in non-human primates.[2]

  • Dosing:

    • Low Dose: 1.6 mg/kg (lung deposited dose).

    • High Dose: 7.6 mg/kg (lung deposited dose).

    • Vehicle: A matched placebo control should be used for the control group.

  • Treatment Schedule: Initiate treatment post-infection and continue with once-daily administration.

Sample Collection and Analysis
  • Sample Types:

    • Bronchoalveolar lavage fluid (BALF) for assessment of lower respiratory tract viral loads.

    • Nasal swabs for assessment of upper respiratory tract viral loads.

  • Sampling Schedule: Collect samples at predetermined time points post-infection to monitor the course of viral replication.

  • Viral Load Quantification:

    • Extract viral RNA from BALF and nasal swab samples.

    • Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to determine the RSV viral RNA loads.

    • Results are typically expressed as log10 RNA copies/mL.

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the intracellular conversion of the prodrug this compound to its active triphosphate form, which then inhibits the RSV RNA-dependent RNA polymerase (RdRp), ultimately blocking viral RNA synthesis.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Lung Epithelial Cell) This compound This compound GS-7682_in This compound This compound->GS-7682_in Cellular Uptake GS-646089 GS-646089 (Nucleoside) GS-7682_in->GS-646089 Intracellular Metabolism GS-646089_MP GS-646089-MP (Monophosphate) GS-646089->GS-646089_MP Phosphorylation GS-646089_DP GS-646089-DP (Diphosphate) GS-646089_MP->GS-646089_DP Phosphorylation GS-646939 GS-646939 (Active Triphosphate) GS-646089_DP->GS-646939 Phosphorylation RSV_RdRp RSV RNA-dependent RNA Polymerase (RdRp) GS-646939->RSV_RdRp Incorporation Viral_RNA_Synthesis Viral RNA Synthesis Inhibition Inhibition Inhibition->Viral_RNA_Synthesis

Caption: Intracellular activation of this compound and inhibition of RSV replication.

Experimental Workflow

This diagram outlines the key steps in the in vivo efficacy study of this compound in the African green monkey model of RSV infection.

G cluster_groups Treatment Groups Start Start Animal_Acclimation Animal Acclimation (African Green Monkeys) Start->Animal_Acclimation RSV_Inoculation RSV A2 Inoculation (Intranasal & Intratracheal) Animal_Acclimation->RSV_Inoculation Treatment_Initiation Treatment Initiation RSV_Inoculation->Treatment_Initiation GS-7682_Low This compound (Low Dose) Treatment_Initiation->GS-7682_Low GS-7682_High This compound (High Dose) Treatment_Initiation->GS-7682_High Vehicle Vehicle Control Treatment_Initiation->Vehicle Daily_Dosing Once Daily Dosing (Intratracheal Aerosol) Sample_Collection Sample Collection (BALF, Nasal Swabs) Daily_Dosing->Sample_Collection During Treatment Course Viral_Load_Analysis Viral Load Analysis (RT-qPCR) Sample_Collection->Viral_Load_Analysis Data_Analysis Data Analysis & Comparison Viral_Load_Analysis->Data_Analysis End End Data_Analysis->End GS-7682_Low->Daily_Dosing GS-7682_High->Daily_Dosing Vehicle->Daily_Dosing

References

Synthesis of GS-7682 for Laboratory Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of GS-7682, a novel phosphoramidate (B1195095) prodrug of a 4′-CN-4-aza-7,9-dideazaadenosine C-nucleoside. This compound is a potent antiviral agent with broad-spectrum activity against pneumoviruses and picornaviruses. The active metabolite of this compound, a nucleoside triphosphate analog, selectively inhibits the viral RNA-dependent RNA polymerase (RdRp), representing a key mechanism for its antiviral efficacy.

Chemical Information

CompoundStructureMolecular Formula
This compound [Structure of this compound][Chemical Formula]
GS-646089 [Structure of GS-646089][Chemical Formula]

Quantitative Data Summary

The following table summarizes the reported efficacy of this compound against various respiratory viruses.

VirusCell LineEC50 (nM)
Respiratory Syncytial Virus (RSV)-3-46[1][2][3]
Human Metapneumovirus (hMPV)-210 ± 50[1][2]
Human Rhinovirus (RV)-54-61[1][2][3]
Enterovirus (EV)-83-90[1][2][3]

Experimental Protocols

The synthesis of this compound for laboratory research purposes can be achieved through a multi-step process, beginning with a known ribonucleoside precursor. The key strategic element involves the introduction of a cyano group at the 4' position of the ribose moiety. The final step introduces the phosphoramidate prodrug moiety at the 5'-hydroxyl group.

Overall Synthetic Workflow

Synthesis_Workflow Ribonucleoside Starting Ribonucleoside Oxidation Oxidation of 4'-Hydroxyl Ribonucleoside->Oxidation Oxidizing Agent Aldol Aldol Addition of Cyanide Oxidation->Aldol Cyanide Source Reduction Reduction & Protection Aldol->Reduction Reducing Agent, Protecting Groups Phosphoramidate Phosphoramidate Coupling Reduction->Phosphoramidate Phosphoramidate Reagent GS7682 This compound Phosphoramidate->GS7682 Deprotection

Caption: High-level workflow for the synthesis of this compound.

Step 1: Synthesis of 4'-Cyano Nucleoside (GS-646089)

The synthesis of the core nucleoside, GS-646089, starts from a previously described ribonucleoside. A key transformation is the introduction of the 4'-cyano group via an oxidation-aldol addition sequence.

Materials and Reagents:

  • Starting Ribonucleoside (4-aza-7,9-dideazaadenosine C-nucleoside)

  • Oxidizing agent (e.g., Dess-Martin periodinane, Swern oxidation conditions)

  • Cyanide source (e.g., trimethylsilyl (B98337) cyanide)

  • Lewis acid catalyst (e.g., boron trifluoride etherate)

  • Reducing agent (e.g., sodium borohydride)

  • Protecting group reagents (e.g., isobutyric anhydride)

  • Appropriate solvents (e.g., dichloromethane, acetonitrile)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Protection of 2',3'-Hydroxyls: The 2' and 3'-hydroxyl groups of the starting ribonucleoside are protected, for example, as diisobutyrate esters. This is a standard procedure to prevent side reactions in the subsequent oxidation step.

  • Oxidation of 4'-Hydroxyl: The 4'-hydroxyl group is oxidized to the corresponding ketone using a suitable oxidizing agent. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • 4'-Cyanation: The 4'-keto intermediate is then subjected to an aldol-type addition of a cyanide nucleophile. This is a critical step to install the desired 4'-cyano group. The reaction is typically carried out in the presence of a Lewis acid to activate the ketone.

  • Reduction of the 5'-Hydroxyl: Following the cyanation, any protecting groups on the 5'-hydroxyl are selectively removed, and the resulting intermediate is purified by column chromatography.

  • Final Deprotection: All remaining protecting groups are removed to yield the 4'-cyano nucleoside, GS-646089.

Step 2: Synthesis of this compound from GS-646089

The final step in the synthesis of this compound is the coupling of the 5'-hydroxyl of GS-646089 with a phosphoramidate moiety. This prodrug approach enhances the intracellular delivery of the active nucleoside monophosphate.

Materials and Reagents:

  • GS-646089 (from Step 1)

  • 5'-methyl((S)-hydroxy(phenoxy)phosphoryl)-L-alaninate reagent

  • Coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC))

  • Anhydrous solvent (e.g., pyridine, dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Phosphoramidate Coupling: GS-646089 is dissolved in an anhydrous solvent and reacted with the phosphoramidate reagent in the presence of a coupling agent. The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS.

  • Purification: The crude product is purified by silica gel column chromatography to yield this compound as the final product.

  • Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS).

Mechanism of Action: Signaling Pathway

This compound is a prodrug that is metabolized intracellularly to its active triphosphate form, GS-646939. This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to chain termination during viral RNA synthesis and subsequent inhibition of viral replication.

MoA_Pathway cluster_cell Infected Host Cell GS7682_in This compound (Prodrug) GS646089 GS-646089 (Nucleoside) GS7682_in->GS646089 Esterases NMP Nucleoside Monophosphate GS646089->NMP Host Kinases NDP Nucleoside Diphosphate NMP->NDP Host Kinases NTP GS-646939 (Active Triphosphate) NDP->NTP Host Kinases Viral_RNA_Syn Viral RNA Synthesis NTP->Viral_RNA_Syn Competes with natural NTPs Chain_Termination Chain Termination Viral_RNA_Syn->Chain_Termination RdRp Viral RdRp RdRp->Viral_RNA_Syn GS7682_out Extracellular this compound GS7682_out->GS7682_in Cellular Uptake

Caption: Intracellular activation of this compound and inhibition of viral RdRp.

References

Troubleshooting & Optimization

Improving GS-7682 solubility for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GS-7682. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for in vitro experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel phosphoramidate (B1195095) prodrug of a 4′-CN-4-aza-7,9-dideazaadenosine C-nucleoside analog.[1][2][3] As a prodrug, this compound is designed to efficiently penetrate cells. Once inside the cell, it undergoes metabolic activation to its active triphosphate form, GS-646939. This active metabolite acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis and thus inhibiting viral replication.[3][4] This mechanism of action gives this compound broad-spectrum activity against various respiratory viruses.

Q2: What is the recommended solvent for preparing this compound stock solutions?

Q3: What are the acceptable final concentrations of DMSO in cell culture?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxic effects. Some robust cell lines may tolerate up to 1%, but it is highly recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line. For sensitive cell types, such as primary cells, it is advisable to keep the final DMSO concentration at or below 0.1%.

Q4: How should I store this compound?

A4: this compound powder should be stored at -20°C for long-term storage. Stock solutions prepared in DMSO should also be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Troubleshooting Guide: Solubility Issues with this compound

This guide provides solutions to common problems encountered when preparing and using this compound solutions for in vitro experiments.

Problem Possible Cause Recommended Solution
This compound powder does not dissolve in DMSO. - Insufficient solvent volume.- Low-quality or non-anhydrous DMSO.- Low temperature.- Increase the volume of DMSO to create a less concentrated stock solution.- Use fresh, high-purity, anhydrous DMSO.- Gently warm the solution in a 37°C water bath and vortex or sonicate briefly to aid dissolution.
Precipitation occurs when diluting the DMSO stock solution in aqueous cell culture medium. - The aqueous solubility limit of this compound has been exceeded.- The stock solution was added too quickly to the medium.- The medium was at a low temperature.- Pre-warm the cell culture medium to 37°C before adding the stock solution.- Add the DMSO stock solution dropwise to the vigorously vortexing or stirring cell culture medium. This rapid mixing helps to prevent localized high concentrations and precipitation.- Consider preparing an intermediate dilution in a co-solvent like ethanol (B145695) before the final dilution in the aqueous medium, though the final ethanol concentration must also be controlled to avoid cytotoxicity.- Reduce the final desired concentration of this compound in the assay.
Inconsistent experimental results. - Incomplete dissolution of the stock solution.- Degradation of the compound due to improper storage or multiple freeze-thaw cycles.- Visually inspect the stock solution for any precipitate before each use. If present, gently warm and vortex to redissolve.- Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.- Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Observed cellular toxicity in vehicle control wells. - The final concentration of DMSO is too high for the specific cell line being used.- Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your cell line (e.g., test a range from 0.05% to 1.0%).- Prepare a more concentrated stock solution of this compound in DMSO so that a smaller volume is needed for the final dilution, thereby lowering the final DMSO concentration in the culture medium.

Quantitative Data Summary

Table 1: In Vitro Antiviral Activity of this compound

VirusCell LineEC50 (nM)
Respiratory Syncytial Virus (RSV)HEp-23 - 46
Human Metapneumovirus (hMPV)-210
Human Rhinovirus (RV)-54 - 61
Enterovirus (EV)-83 - 90
Data compiled from publicly available research.

Table 2: Recommended Maximum DMSO Concentrations in Cell Culture

Cell TypeMaximum Recommended Final DMSO Concentration
Most immortalized cell lines0.5%
Sensitive cell lines (e.g., some primary cells)≤ 0.1%
General upper limit (should be validated)1.0%

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: ~672.63 g/mol )

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.73 mg of this compound.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve: Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes or sonicate for short intervals to facilitate dissolution.

  • Inspect: Visually confirm that the solution is clear and free of any particulate matter.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilutions (if necessary): For very low final concentrations, it is advisable to prepare one or more intermediate dilutions in DMSO or cell culture medium.

  • Final Dilution:

    • Add the required volume of pre-warmed cell culture medium to a sterile tube.

    • While gently vortexing or swirling the medium, add the appropriate volume of the this compound stock solution dropwise. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of medium. This will result in a final DMSO concentration of 0.1%.

  • Mix and Use: Gently mix the final working solution and add it to the cell culture plates immediately.

Visualizations

GS7682_Mechanism_of_Action Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral Replication Machinery GS7682_prodrug This compound (Prodrug) GS7682_inside This compound GS7682_prodrug->GS7682_inside Cellular Uptake Metabolites Intermediate Metabolites GS7682_inside->Metabolites Metabolic Activation GS646939 GS-646939 (Active Triphosphate) Metabolites->GS646939 Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS646939->RdRp Inhibition RNA_synthesis Viral RNA Synthesis RdRp->RNA_synthesis Chain_termination Chain Termination RNA_synthesis->Chain_termination Blockage

Caption: Intracellular activation and mechanism of action of this compound.

experimental_workflow Experimental Workflow for In Vitro Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM This compound Stock in DMSO prep_working Prepare Working Solutions in Pre-warmed Medium prep_stock->prep_working add_compound Add Working Solutions to Cells prep_working->add_compound seed_cells Seed Cells in Culture Plates seed_cells->add_compound add_virus Infect Cells with Virus add_compound->add_virus incubation Incubate for Defined Period add_virus->incubation measure_endpoint Measure Endpoint (e.g., CPE, Viral Titer, Reporter Gene) incubation->measure_endpoint data_analysis Data Analysis (EC50 Calculation) measure_endpoint->data_analysis

Caption: General workflow for an in vitro antiviral assay using this compound.

References

Troubleshooting low efficacy of GS-7682 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GS-7682 in cell culture-based antiviral assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel phosphoramidate (B1195095) prodrug of a 4′-CN-4-aza-7,9-dideazaadenosine C-nucleoside, known as GS-646089. As a prodrug, this compound is designed to efficiently deliver its parent nucleoside into cells. Once inside the cell, it is metabolized into its active triphosphate form, GS-646939. This active metabolite acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). By mimicking a natural nucleotide, it gets incorporated into the growing viral RNA chain, leading to premature chain termination and halting viral replication.[1][2][3][4][5]

Q2: What viruses is this compound active against?

This compound has demonstrated broad-spectrum antiviral activity against pneumoviruses and picornaviruses. This includes, but is not limited to, Respiratory Syncytial Virus (RSV), human metapneumovirus (hMPV), human rhinovirus (RV), and enterovirus (EV).[1][2][3]

Q3: In which cell lines has the efficacy of this compound been evaluated?

The antiviral activity of this compound has been assessed in various cell lines, including primary normal human bronchial epithelial (NHBE) cells, HEp-2 cells (a human epidermoid carcinoma cell line), and HeLa cells (a human cervical cancer cell line).[2]

Troubleshooting Guide for Low Efficacy of this compound

This guide addresses potential reasons for observing lower-than-expected efficacy of this compound in your cell culture experiments.

Section 1: Issues Related to the Compound and its Activity

Q1.1: I am observing a significantly higher EC50 value for this compound than what is reported in the literature. What could be the issue?

Several factors related to the compound's integrity, storage, and the experimental setup can contribute to this discrepancy.

  • Compound Integrity:

    • Improper Storage: Ensure that this compound is stored under the recommended conditions to prevent degradation. Repeated freeze-thaw cycles of stock solutions should be avoided.

    • Solubility Issues: this compound may have limited solubility in aqueous solutions. Ensure that the compound is fully dissolved in a suitable solvent, such as DMSO, before further dilution in cell culture medium. Precipitates in the final culture medium will lead to an inaccurate final concentration.

  • Cellular Metabolism:

    • Insufficient Conversion to Active Form: this compound is a prodrug and requires intracellular conversion to its active triphosphate form. The efficiency of this conversion can vary between cell types. If the cell line you are using has low levels of the necessary cellular kinases, the production of the active metabolite may be limited, resulting in reduced antiviral activity.

    • Cellular Efflux: Some cell lines may express high levels of efflux pumps, such as MRP4 and MRP5, which can actively transport the monophosphate form of nucleoside analogs out of the cell, reducing the intracellular concentration of the active compound.[6]

Quantitative Data Summary

Virus TargetCell LineReported EC50 (nM)
Respiratory Syncytial Virus (RSV)NHBE3 - 15
Respiratory Syncytial Virus (RSV)HEp-246
Human Rhinovirus (RV)HeLa54 - 61
Human Metapneumovirus (hMPV)-210
Enterovirus (EV)-83 - 90

Data compiled from published studies.[1][2][3]

Diagram: Mechanism of Action of this compound

GS7682_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GS7682 This compound (Prodrug) GS646089 GS-646089 (Nucleoside) GS7682->GS646089 Cellular Uptake & Metabolism GS646089_MP Monophosphate GS646089->GS646089_MP Cellular Kinases GS646089_DP Diphosphate GS646089_MP->GS646089_DP GS646939 GS-646939 (Active Triphosphate) GS646089_DP->GS646939 RdRp Viral RdRp GS646939->RdRp Inhibition RNA_chain Nascent Viral RNA RdRp->RNA_chain Incorporation & Chain Termination

Caption: Intracellular activation and mechanism of action of this compound.

Section 2: Issues Related to Experimental Protocol and Cell Culture

Q2.1: My antiviral assay results are inconsistent. What are some common sources of variability?

Inconsistencies in antiviral assays can arise from several factors related to your experimental technique and cell culture maintenance.

  • Cell Health and Passage Number:

    • Suboptimal Cell Health: Ensure your cells are healthy and in the exponential growth phase at the time of the experiment. Stressed or unhealthy cells can impact viral replication and drug metabolism.

    • High Passage Number: Using cells with a high passage number can lead to phenotypic and genotypic drift, which may alter their susceptibility to viral infection and their metabolic activity. It is recommended to use cells within a defined, low passage number range for all experiments.[7][8][9]

  • Multiplicity of Infection (MOI):

    • Inappropriate MOI: The MOI, or the ratio of viral particles to cells, is a critical parameter. An MOI that is too high can cause rapid and widespread cell death, masking the effect of the antiviral compound. Conversely, an MOI that is too low may result in a weak signal, making it difficult to accurately measure antiviral efficacy. It is crucial to optimize the MOI for your specific cell line and virus stock to achieve a level of infection that allows for a clear dynamic range in your assay.[10][11][12]

  • Assay-Specific Issues:

    • Plaque Assay: Inconsistent plaque size or morphology can be due to variations in the agar (B569324) overlay temperature, uneven cell monolayers, or premature drying of the cell layer.

    • CPE Assay: Variability in cytopathic effect (CPE) can be influenced by subjective scoring, differences in cell seeding density, and the quality of the virus stock.

    • RT-qPCR: Inaccurate quantification of viral RNA can result from poor RNA quality, inefficient primer/probe design, or the presence of PCR inhibitors.[13][14][15]

Diagram: General Antiviral Assay Workflow

Antiviral_Assay_Workflow cluster_readout Readout Methods A Seed Cells C Pre-treat Cells with this compound A->C B Prepare Drug Dilutions B->C D Infect with Virus (Optimized MOI) C->D E Incubate D->E F Assess Viral Replication E->F CPE CPE Assay F->CPE Plaque Plaque Assay F->Plaque RTqPCR RT-qPCR F->RTqPCR

Caption: A generalized workflow for in vitro antiviral efficacy testing.

Detailed Experimental Protocols

Protocol 1: RSV Plaque Reduction Assay in HEp-2 Cells
  • Cell Seeding: Seed HEp-2 cells in 24-well plates at a density of 1 x 10^5 cells/well and incubate until they form a confluent monolayer (typically 2-3 days).[16]

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium.

  • Infection: Aspirate the culture medium from the cells and infect with RSV at a pre-determined MOI that yields countable plaques. Adsorb the virus for 1-2 hours at 37°C.

  • Treatment and Overlay: After adsorption, remove the viral inoculum and overlay the cells with a mixture of 2x culture medium and 0.6% agarose (B213101) containing the various concentrations of this compound.

  • Incubation: Incubate the plates at 37°C for 5-7 days until plaques are visible.[17]

  • Staining: Fix the cells with 10% formalin and stain with a 0.1% crystal violet solution to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control and determine the EC50 value.

Protocol 2: Human Rhinovirus (HRV) CPE Inhibition Assay in HeLa Cells
  • Cell Seeding: Seed HeLa cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight.[18]

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium.

  • Treatment and Infection: Add the compound dilutions to the cells and then infect with HRV at an MOI that causes significant CPE within 72 hours.

  • Incubation: Incubate the plates at 34°C for 72 hours.[18]

  • CPE Evaluation: Assess the cytopathic effect in each well. This can be done microscopically or by using a cell viability dye such as neutral red.[19]

  • Data Analysis: Determine the concentration of this compound that inhibits the viral CPE by 50% (EC50) compared to the virus control.

Diagram: Troubleshooting Logic for Low this compound Efficacy

Troubleshooting_Logic Start Low this compound Efficacy Observed Check_Compound Verify Compound Integrity & Solubility Start->Check_Compound Check_Cells Assess Cell Health & Passage Number Start->Check_Cells Check_Protocol Review Assay Protocol Start->Check_Protocol Check_Compound->Check_Protocol Check_Cells->Check_Protocol Check_MOI Optimize Multiplicity of Infection (MOI) Check_Protocol->Check_MOI Check_Metabolism Consider Cell Line-Specific Metabolism Check_MOI->Check_Metabolism Re_evaluate Re-run Experiment with Optimized Parameters Check_Metabolism->Re_evaluate

Caption: A decision tree for troubleshooting suboptimal this compound performance.

References

Technical Support Center: Optimizing GS-7682 Concentration for Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of GS-7682 in antiviral assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel phosphoramidate (B1195095) prodrug of a 4′-CN-4-aza-7,9-dideazaadenosine C-nucleoside, GS-646089.[1][2] It exhibits broad-spectrum antiviral activity against several respiratory viruses, including Respiratory Syncytial Virus (RSV), human metapneumovirus (hMPV), human rhinovirus (RV), and enterovirus (EV).[1][2] Its mechanism of action is not through the modulation of innate immunity, but rather as a direct-acting antiviral. The prodrug moieties facilitate cellular uptake, after which it is metabolized intracellularly to its active triphosphate form. This active metabolite acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[3]

Q2: Why is optimizing the concentration of this compound critical for my antiviral assay?

Optimizing the concentration of this compound is crucial for obtaining accurate and reproducible results. The optimal concentration will provide a balance between maximal antiviral efficacy and minimal cytotoxicity. Using a concentration that is too low may result in an underestimation of its antiviral potential, while a concentration that is too high can lead to cytotoxic effects that can confound the interpretation of antiviral activity.

Q3: What are the typical EC50 values for this compound against different viruses?

The 50% effective concentration (EC50) of this compound can vary depending on the virus, cell line, and specific assay conditions. The table below summarizes reported EC50 values from in vitro studies.

VirusCell LineEC50 Range (nM)
Respiratory Syncytial Virus (RSV)HEp-23 - 46
Respiratory Syncytial Virus (RSV)Normal Human Bronchial Epithelial (NHBE)3 - 46
Human Metapneumovirus (hMPV)-210 ± 50
Human Rhinovirus (RV)-54 - 61
Enterovirus (EV)-83 - 90

Data compiled from references.

Q4: How does the prodrug nature of this compound affect its activity in cell culture?

As a phosphoramidate prodrug, this compound is designed to enhance cellular permeability and deliver the nucleoside monophosphate into the cell, bypassing the often rate-limiting initial phosphorylation step. The efficiency of the intracellular conversion to the active triphosphate can vary between different cell types, depending on the expression levels of the required metabolic enzymes like esterases and phosphoramidases. This can be a source of variability in antiviral activity across different cell lines.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the optimization of this compound concentration in antiviral assays.

Issue 1: High variability in EC50 values between experiments.

  • Possible Cause: Inconsistent cell seeding density, variations in virus multiplicity of infection (MOI), or differences in incubation times.

  • Solution:

    • Ensure a homogenous cell suspension and use calibrated pipettes for cell seeding.

    • Strictly control the MOI for each experiment.

    • Standardize all incubation times for drug treatment and virus infection.

    • Consider using automated cell counters for accurate cell density determination.

Issue 2: No significant antiviral activity observed.

  • Possible Cause: Inefficient conversion of the prodrug to its active triphosphate form in the chosen cell line. The first phosphorylation step of the parent nucleoside can be rate-limiting.

  • Solution:

    • Verify the metabolic competency of your cell line. Some cell lines may have low levels of the necessary enzymes for prodrug activation.

    • Consider using a different cell line known to be permissive to the virus and metabolically active.

    • As a positive control, use the parent nucleoside (GS-646089) to determine if the issue lies with the prodrug conversion.

Issue 3: Significant cytotoxicity observed at concentrations where antiviral activity is expected.

  • Possible Cause: The chosen cell line may be particularly sensitive to this compound or its metabolites. Off-target effects, such as inhibition of host DNA or RNA polymerases or mitochondrial toxicity, can occur with nucleoside analogs.

  • Solution:

    • Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the 50% cytotoxic concentration (CC50) of this compound in your cell line.

    • Calculate the selectivity index (SI = CC50/EC50) to ensure a sufficient therapeutic window.

    • If cytotoxicity is high, consider using a lower concentration range or a different, less sensitive cell line.

Issue 4: Discrepancy between results in different cell types.

  • Possible Cause: As mentioned, the intracellular metabolism of the prodrug can be cell-type specific. Additionally, the expression of viral entry receptors and the efficiency of viral replication can differ between cell lines.

  • Solution:

    • Characterize the antiviral activity of this compound in multiple relevant cell lines, including primary cells if possible, to get a broader understanding of its potency.

    • Correlate the antiviral activity with the intracellular levels of the active triphosphate metabolite if analytical methods are available.

Experimental Protocols

Protocol 1: Determination of EC50 of this compound in a Cell-Based Antiviral Assay

This protocol provides a general framework for determining the half-maximal effective concentration (EC50) of this compound. Specific parameters such as cell type, virus strain, and assay endpoint should be optimized for your particular experimental system.

  • Cell Seeding:

    • Seed a 96-well plate with the appropriate cell line at a density that will result in 80-90% confluency at the end of the assay.

    • Incubate the plate at 37°C with 5% CO2 overnight to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in cell culture medium to achieve a range of final concentrations (e.g., 8-10 concentrations in a half-log or quarter-log series).

  • Infection and Treatment:

    • Remove the culture medium from the cells.

    • Add the diluted this compound to the appropriate wells. Include wells with vehicle control (DMSO) and cell-only control (no virus, no compound).

    • Infect the cells with the virus at a pre-determined multiplicity of infection (MOI). The timing of infection (before, during, or after compound addition) may need to be optimized.

    • Incubate the plate for a period sufficient for the virus to replicate and cause a measurable effect (e.g., cytopathic effect, viral antigen expression).

  • Assay Endpoint Measurement:

    • Quantify the viral activity using a suitable method, such as:

      • Cytopathic Effect (CPE) Inhibition Assay: Visually score the CPE or use a cell viability assay (e.g., MTT, CellTiter-Glo).

      • Plaque Reduction Assay: For viruses that form plaques, this assay can be used to quantify the reduction in plaque number.

      • Viral Antigen Expression Assay: Use an ELISA or immunofluorescence to measure the levels of a specific viral protein.

      • Viral RNA Quantification: Use RT-qPCR to measure the amount of viral RNA.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the virus control.

    • Plot the percentage of inhibition against the log of the compound concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value.

Protocol 2: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the EC50 determination protocol. Treat the cells with the same concentrations of this compound.

    • Include a "no cell" control for background absorbance.

  • MTT Incubation:

    • After the desired incubation period (e.g., 48-72 hours), add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using non-linear regression.

Visualizations

metabolic_activation_of_GS_7682 cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_machinery Viral Replication GS7682 This compound (Prodrug) GS7682_in This compound GS7682->GS7682_in Cellular Uptake Alanine_metabolite Alanine Metabolite GS7682_in->Alanine_metabolite Esterases GS646089_MP GS-646089-MP (Monophosphate) Alanine_metabolite->GS646089_MP Phosphoramidase GS646089_DP GS-646089-DP (Diphosphate) GS646089_MP->GS646089_DP Nucleoside Kinases GS646089_TP GS-646089-TP (Active Triphosphate) GS646089_DP->GS646089_TP Nucleoside Kinases Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS646089_TP->Viral_RdRp Inhibition RNA_synthesis Viral RNA Synthesis experimental_workflow cluster_planning Phase 1: Assay Development cluster_execution Phase 2: Data Generation cluster_analysis Phase 3: Analysis & Interpretation select_cell Select appropriate cell line and virus strain optimize_conditions Optimize cell density, MOI, and incubation time select_cell->optimize_conditions cytotoxicity_assay Determine CC50 (Cytotoxicity Assay) optimize_conditions->cytotoxicity_assay antiviral_assay Determine EC50 (Antiviral Assay) optimize_conditions->antiviral_assay calculate_si Calculate Selectivity Index (SI = CC50 / EC50) cytotoxicity_assay->calculate_si antiviral_assay->calculate_si interpret_results Interpret Results & Troubleshoot if necessary calculate_si->interpret_results

References

Addressing GS-7682 cytotoxicity in sensitive cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential cytotoxicity associated with the antiviral compound GS-7682 in sensitive cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel phosphoramidate (B1195095) prodrug of a 4′-CN-4-aza-7,9-dideazaadenosine C-nucleoside, GS-646089.[1][2][3][4] As a prodrug, this compound is designed to efficiently deliver its active metabolite into cells. Inside the cell, it is converted to its active triphosphate form, GS-646939. This active form functions as a nucleoside analog that inhibits viral RNA-dependent RNA polymerase, thereby disrupting viral replication.[5] It has demonstrated broad-spectrum activity against pneumoviruses and picornaviruses.

Q2: Is cytotoxicity a known issue for this compound and related nucleoside analogs?

A2: While this compound itself has been reported to have low cytotoxicity in certain cell lines, nucleoside analogs as a class can exhibit cytotoxic effects, particularly in rapidly dividing cells or cell lines that are inherently more sensitive. The primary mechanism of off-target cytotoxicity for many nucleoside analogs is the inhibition of mitochondrial DNA polymerase gamma (POLG), which can lead to mitochondrial dysfunction. One study noted that the parent nucleoside of this compound (GS-646089) and a related compound were not cytotoxic in HEp-2 or the more sensitive MT4 T-cell line at concentrations up to 50 µM. However, a related unsubstituted C-ribonucleoside analogue was found to be highly cytotoxic. Therefore, it is crucial to assess the cytotoxic potential of this compound in your specific experimental system.

Q3: Which cell lines are considered sensitive to nucleoside analog-induced cytotoxicity?

A3: Rapidly proliferating cells are often more susceptible to the cytotoxic effects of nucleoside analogs. The MT4 T-cell line has been specifically mentioned as a more sensitive cell line for cytotoxicity testing of compounds related to this compound. Other cell lines that might be sensitive include other cancer cell lines and primary cells with high metabolic activity. It is recommended to perform initial dose-response experiments on your chosen cell line to determine its specific sensitivity to this compound.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound, focusing on unexpected cytotoxicity.

Issue Possible Cause Recommended Solution
High cell death observed at expected therapeutic concentrations. Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound.Perform a dose-response study starting with very low concentrations to determine the 50% cytotoxic concentration (CC50). Consider using a less sensitive cell line if the therapeutic window is too narrow for your application.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the final concentration in the culture medium.Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% for DMSO). Run a vehicle-only control (media with solvent) to assess solvent-specific toxicity.
Incorrect Cell Seeding Density: A low cell density can make cells more vulnerable to drug-induced toxicity.Optimize the cell seeding density for your specific cell line and the duration of the assay. Ensure cells are in the logarithmic growth phase when the compound is added.
Inconsistent cytotoxicity results between experiments. Variability in Cell Health: Differences in cell passage number, confluency, or overall health can affect their response to the compound.Use cells within a consistent and low passage number range. Standardize cell seeding and handling procedures. Regularly check for mycoplasma contamination.
Compound Stability: this compound may degrade in solution over time, leading to variable active concentrations.Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Discrepancy between antiviral efficacy and cytotoxicity data. Assay-Specific Interference: The components of your cytotoxicity assay may interact with this compound.If using a metabolic assay (e.g., MTT, XTT), consider a membrane integrity assay (e.g., LDH release, Trypan Blue) to confirm the results, or vice-versa.

Quantitative Data Summary

The following table summarizes the available quantitative data on the cytotoxicity of this compound and its parent nucleoside.

CompoundCell LineAssay DurationCC50 (µM)Reference
This compound (and related compounds 9 and 2)HEp-2Not Specified> 50
This compound (and related compounds 9 and 2)MT4Not Specified> 50
Unsubstituted C-ribonucleoside analogue (compound 12)HEp-2, MT4Not SpecifiedLow nanomolar

Experimental Protocols

Protocol: Assessing this compound Cytotoxicity using the MTT Assay

This protocol provides a framework for determining the cytotoxic effect of this compound on adherent cell lines.

Materials:

  • This compound

  • Sensitive cell line of choice (e.g., MT4, HEp-2, or researcher-specific line)

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve final desired concentrations.

    • Include a vehicle control (medium with the same final concentration of solvent as the highest this compound concentration) and an untreated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium with MTT and DMSO, no cells) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the CC50 value.

Visualizations

Signaling Pathways and Workflows

G cluster_0 This compound Cellular Uptake and Activation cluster_1 Potential Off-Target Cytotoxicity Pathway This compound (Prodrug) This compound (Prodrug) Intracellular Space Intracellular Space This compound (Prodrug)->Intracellular Space Cellular Uptake GS-646089 GS-646089 Intracellular Space->GS-646089 Metabolic Conversion GS-646939 (Active NTP) GS-646939 (Active NTP) GS-646089->GS-646939 (Active NTP) Phosphorylation Mitochondrion Mitochondrion GS-646939 (Active NTP)->Mitochondrion POLG (Mitochondrial DNA Polymerase) POLG (Mitochondrial DNA Polymerase) Mitochondrion->POLG (Mitochondrial DNA Polymerase) Inhibition mtDNA Replication Inhibition mtDNA Replication Inhibition POLG (Mitochondrial DNA Polymerase)->mtDNA Replication Inhibition Mitochondrial Dysfunction Mitochondrial Dysfunction mtDNA Replication Inhibition->Mitochondrial Dysfunction Cellular Stress/Apoptosis Cellular Stress/Apoptosis Mitochondrial Dysfunction->Cellular Stress/Apoptosis G Start Start Seed Cells in 96-well Plate Seed Cells in 96-well Plate Start->Seed Cells in 96-well Plate Incubate 24h Incubate 24h Seed Cells in 96-well Plate->Incubate 24h Prepare this compound Serial Dilutions Prepare this compound Serial Dilutions Incubate 24h->Prepare this compound Serial Dilutions Add Compound to Cells Add Compound to Cells Prepare this compound Serial Dilutions->Add Compound to Cells Incubate (e.g., 48h) Incubate (e.g., 48h) Add Compound to Cells->Incubate (e.g., 48h) Add MTT Reagent Add MTT Reagent Incubate (e.g., 48h)->Add MTT Reagent Incubate 2-4h Incubate 2-4h Add MTT Reagent->Incubate 2-4h Solubilize Formazan (DMSO) Solubilize Formazan (DMSO) Incubate 2-4h->Solubilize Formazan (DMSO) Measure Absorbance Measure Absorbance Solubilize Formazan (DMSO)->Measure Absorbance Analyze Data & Calculate CC50 Analyze Data & Calculate CC50 Measure Absorbance->Analyze Data & Calculate CC50 End End Analyze Data & Calculate CC50->End G High Cytotoxicity Observed High Cytotoxicity Observed Check Cell Line Sensitivity Check Cell Line Sensitivity High Cytotoxicity Observed->Check Cell Line Sensitivity Verify Solvent Concentration Verify Solvent Concentration High Cytotoxicity Observed->Verify Solvent Concentration Optimize Seeding Density Optimize Seeding Density High Cytotoxicity Observed->Optimize Seeding Density Perform Dose-Response Perform Dose-Response Check Cell Line Sensitivity->Perform Dose-Response Run Vehicle Control Run Vehicle Control Verify Solvent Concentration->Run Vehicle Control Titrate Cell Numbers Titrate Cell Numbers Optimize Seeding Density->Titrate Cell Numbers Problem Resolved Problem Resolved Perform Dose-Response->Problem Resolved Run Vehicle Control->Problem Resolved Titrate Cell Numbers->Problem Resolved

References

Technical Support Center: GS-7682 Intracellular Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with GS-7682 and studying its intracellular phosphorylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary rate-limiting factor in the intracellular conversion of the parent nucleoside of this compound (GS-646089) to its active triphosphate form?

The initial phosphorylation of the parent nucleoside, GS-646089 (also referred to as compound 2 in literature), to its 5'-monophosphate (NMP) form is often the rate-limiting step in its intracellular activation.[1][2] This is a common bottleneck for many nucleoside analogs, which can lead to low levels of the active triphosphate metabolite and consequently, modest antiviral activity of the parent nucleoside in cell-based assays.[1][2]

Q2: How does the prodrug this compound overcome this rate-limiting step?

This compound is a phosphoramidate (B1195095) prodrug designed to bypass the inefficient initial phosphorylation step.[1][2] After cellular uptake, the prodrug moieties are cleaved by intracellular enzymes, such as hydrolases and phosphoramidases, to directly deliver the 5'-monophosphate of GS-646089 (2-NMP) inside the cell.[1][2] This direct delivery of the monophosphate circumvents the reliance on cellular kinases for the first phosphorylation, leading to significantly higher intracellular concentrations of the active triphosphate (NTP).[1][2][3][4]

Q3: What are the key enzymes involved in the metabolic activation of this compound?

The proposed metabolic pathway for this compound involves the following enzymatic steps:

  • Hydrolases/Esterases: Cleavage of the 2',3'-diisobutyrate ester promoieties.[1]

  • Phosphoramidase or lysosomal acids: Cleavage of the P-N bond of the phosphoramidate moiety to release the 5'-monophosphate (2-NMP).[1][2]

  • Nucleotide Kinases: Subsequent phosphorylation of the monophosphate to the diphosphate (B83284) (NDP) and then to the active triphosphate (NTP).[1][2]

While specific kinases for the latter steps of this compound's metabolite have not been definitively identified in the provided context, for other nucleoside analogs, enzymes like deoxycytidine kinase (dCK) and uridine-cytidine kinases (UCK1/UCK2) are involved in the initial phosphorylation, and nucleoside diphosphate kinase (NDPK) can be involved in the final phosphorylation step.[5] For adenosine (B11128) analogs like GS-441524 (the parent nucleoside of Remdesivir), adenosine kinase is believed to catalyze the first phosphorylation.[6]

Q4: Could factors other than the initial phosphorylation be rate-limiting?

Yes. While the first phosphorylation is a common bottleneck for the parent nucleoside, other factors can influence the overall efficiency of triphosphate formation, even when using a prodrug like this compound. These can include:

  • Cellular uptake of the prodrug.

  • Efficiency of the enzymatic cleavage of the prodrug moieties.

  • The activity of nucleotide kinases that convert the monophosphate to the diphosphate and triphosphate forms. For some nucleoside analogs, the second phosphorylation step (monophosphate to diphosphate) has been found to be rate-limiting.[1][5]

  • Cell type-specific expression and activity of the relevant metabolic enzymes. [1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low intracellular levels of the active triphosphate (NTP) of GS-646089 when using the parent nucleoside. The first phosphorylation step is inefficient in the cell line being used.[1][2]Consider using the phosphoramidate prodrug this compound to bypass this rate-limiting step. Confirm the expression of relevant nucleoside kinases in your cell model if possible.
Variability in NTP levels between different cell lines when using this compound. Differential expression of hydrolases, phosphoramidases, or nucleotide kinases required for the metabolic activation of the prodrug.[1]Profile the expression of key metabolic enzymes (e.g., carboxylesterases, cathepsin A, HINT1 for similar prodrugs like Remdesivir) in the cell lines of interest.[7]
Unexpectedly low NTP levels despite using the this compound prodrug. 1. Inefficient cellular uptake of the prodrug.2. Poor activity of the enzymes responsible for cleaving the prodrug moieties.3. A subsequent phosphorylation step (e.g., monophosphate to diphosphate) is rate-limiting in your specific cell system.[1][5]1. Verify cell health and experimental conditions. 2. Perform time-course experiments to measure the intracellular concentrations of the prodrug, the monophosphate, and the triphosphate to identify the bottleneck. 3. If possible, perform in vitro assays with recombinant enzymes to assess their activity on the prodrug and its metabolites.
High cytotoxicity observed. The parent nucleoside or its metabolites may be cytotoxic in certain rapidly proliferating cell lines.[1]Determine the CC50 (50% cytotoxic concentration) in your cell line. Consider using a less sensitive cell line if appropriate for the experimental goals.

Experimental Protocols

Protocol 1: Intracellular Metabolite Analysis

This protocol outlines a general procedure for quantifying the intracellular levels of this compound and its phosphorylated metabolites.

  • Cell Culture and Treatment:

    • Plate cells (e.g., NHBE or HEp-2 cells) at an appropriate density and allow them to adhere overnight.[1]

    • Treat the cells with the desired concentration of this compound or the parent nucleoside, GS-646089. Include vehicle-treated cells as a negative control.

    • Incubate for the desired time points (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis and Metabolite Extraction:

    • At each time point, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction solution (e.g., 70% methanol) to the cells and incubate at -20°C for at least 30 minutes to precipitate proteins and extract metabolites.

    • Scrape the cells and collect the cell lysate.

  • Sample Processing:

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the intracellular metabolites.

    • Dry the supernatant, for example, using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in an appropriate buffer.

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to separate and quantify the parent compound, monophosphate, diphosphate, and triphosphate forms.

Visualizations

GS7682_Phosphorylation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_parent Parent Nucleoside Pathway GS7682 This compound (Prodrug) GS7682_in This compound GS7682->GS7682_in Cellular Uptake Alanine_Metabolite Alanine Metabolite GS7682_in->Alanine_Metabolite Hydrolases/ Esterases NMP GS-646089-MP (Monophosphate) Alanine_Metabolite->NMP Phosphoramidase/ Lysosomal Acid NDP GS-646089-DP (Diphosphate) NMP->NDP Nucleotide Kinases NTP GS-646089-TP (Active Triphosphate) NDP->NTP Nucleotide Kinases Inhibition Inhibition NTP->Inhibition Viral RdRp Inhibition Parent GS-646089 (Parent Nucleoside) Parent_NMP GS-646089-MP Parent->Parent_NMP Cellular Kinases (Rate-Limiting Step)

Caption: Intracellular metabolic activation pathway of this compound.

Troubleshooting_Workflow Start Low Intracellular NTP Levels Observed Check_Compound Using Parent Nucleoside or Prodrug? Start->Check_Compound Parent_Pathway Parent Nucleoside (GS-646089) Check_Compound->Parent_Pathway Parent Prodrug_Pathway Prodrug (this compound) Check_Compound->Prodrug_Pathway Prodrug Rate_Limiting_Step Cause: Inefficient first phosphorylation step is likely. Parent_Pathway->Rate_Limiting_Step Check_Metabolites Action: Measure intracellular levels of Prodrug, MP, DP, and TP. Prodrug_Pathway->Check_Metabolites Switch_To_Prodrug Solution: Use this compound to bypass this step. Rate_Limiting_Step->Switch_To_Prodrug High_Prodrug High Prodrug, Low MP? Check_Metabolites->High_Prodrug High_MP High MP, Low DP/TP? Check_Metabolites->High_MP Enzyme_Issue Cause: Inefficient cleavage by hydrolases/phosphoramidases. High_Prodrug->Enzyme_Issue Yes Kinase_Issue Cause: Rate-limiting mono- to di-phosphate conversion. High_MP->Kinase_Issue Yes Profile_Enzymes Solution: Profile relevant enzyme expression/activity in the cell line. Enzyme_Issue->Profile_Enzymes Kinase_Issue->Profile_Enzymes

Caption: Troubleshooting workflow for low intracellular NTP levels.

References

Enhancing the stability of GS-7682 in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of GS-7682 in experimental solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel investigational phosphoramidate (B1195095) prodrug of a 4′-CN-4-aza-7,9-dideazaadenosine C-nucleoside.[1][2][3] As a prodrug, it is designed to efficiently deliver its active metabolite into cells. Inside the cell, it is converted to its active 5'-triphosphate form, GS-646939.[4][5] This active form acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis and thus inhibiting viral replication. This compound has demonstrated broad-spectrum activity against various respiratory viruses, including respiratory syncytial virus (RSV), human metapneumovirus (hMPV), human rhinovirus (RV), and enterovirus (EV).

Q2: What are the key structural features of this compound that might affect its stability?

This compound possesses two key structural features that are important to consider for its stability:

  • Phosphoramidate ProTide Moiety: This group is designed to be cleaved by intracellular enzymes to release the active nucleoside monophosphate. This enzymatic lability means it can also be susceptible to chemical hydrolysis, particularly under non-physiological pH conditions.

  • 4′-Cyano-C-Nucleoside Core: The C-nucleoside structure, where the ribose sugar is attached to the nucleobase via a carbon-carbon bond, generally offers greater stability against glycosidic bond cleavage compared to traditional N-nucleosides. The 4'-cyano modification is crucial for its antiviral activity.

Q3: How should I prepare stock solutions of this compound?

Recommended Stock Solution Preparation Protocol:

  • Warm the vial of this compound to room temperature before opening to prevent condensation.

  • Reconstitute the compound in anhydrous DMSO to a high concentration (e.g., 10-50 mM).

  • Vortex gently to ensure complete dissolution.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.

Q4: What are the optimal storage conditions for this compound solutions?

For optimal stability, this compound solutions should be stored under the following conditions:

Solution TypeStorage TemperatureDurationNotes
Dry Powder -20°C or -80°CLong-termProtect from moisture.
DMSO Stock Solution -80°CLong-termAliquot to avoid freeze-thaw cycles.
Aqueous Working Solutions 2-8°CShort-term (prepare fresh)Avoid prolonged storage. Use immediately after preparation if possible.

Q5: Is this compound sensitive to light?

Many nucleoside analogs can be sensitive to light. While specific photostability data for this compound is not available, it is recommended to protect all solutions from direct light exposure by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

Problem: I am observing lower than expected activity of this compound in my cell-based assays.

Possible Cause 1: Degradation of this compound in stock solutions.

  • Troubleshooting:

    • Ensure that DMSO stock solutions have been stored properly at -80°C and have not undergone multiple freeze-thaw cycles.

    • Prepare a fresh stock solution from the dry powder and compare its activity to the older stock.

    • Consider qualifying the concentration and purity of your stock solution using an appropriate analytical method like HPLC.

Possible Cause 2: Instability in aqueous culture medium.

  • Troubleshooting:

    • Prepare fresh dilutions of this compound in your cell culture medium immediately before adding to the cells. Do not pre-incubate the compound in the medium for extended periods.

    • The stability of phosphoramidate prodrugs can be pH-dependent. Ensure the pH of your culture medium is within the physiological range (typically 7.2-7.4).

    • Serum components, particularly esterases, can potentially lead to premature cleavage of the prodrug. While designed for intracellular activation, some extracellular degradation might occur. Minimize the time the compound is in contact with serum-containing medium before cellular uptake.

Problem: I see high variability in my experimental results.

Possible Cause: Inconsistent handling and preparation of this compound solutions.

  • Troubleshooting:

    • Standardize your protocol for preparing and diluting this compound. Ensure all users follow the same procedure.

    • Always use freshly prepared working solutions for each experiment.

    • Vortex solutions thoroughly but gently before making dilutions to ensure homogeneity.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Antiviral Assays

This protocol is based on methodologies described for in vitro studies of this compound.

  • Prepare a 10 mM Stock Solution:

    • Allow the vial of powdered this compound to equilibrate to room temperature.

    • Aseptically add the required volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Gently vortex until the powder is completely dissolved. .

  • Prepare Intermediate Dilutions:

    • On the day of the experiment, thaw a single-use aliquot of the 10 mM stock solution.

    • Perform serial dilutions in anhydrous DMSO to create a range of intermediate stock concentrations.

  • Prepare Final Working Solutions:

    • Directly before treating the cells, dilute the intermediate DMSO stocks into the appropriate cell culture medium to the final desired concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤0.5%) to avoid solvent toxicity.

Visualizations

Intracellular Activation Pathway of this compound

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral Viral Replication GS7682 This compound (Prodrug) GS7682_in This compound GS7682->GS7682_in Cellular Uptake Metabolite1 Alanine Metabolite (GS-704277) GS7682_in->Metabolite1 Esterase/Hydrolase Cleavage GS441524 Nucleoside Monophosphate (GS-646089-MP) Metabolite1->GS441524 GS_DP Nucleoside Diphosphate GS441524->GS_DP Cellular Kinases GS_TP Active Nucleoside Triphosphate (GS-646939) GS_DP->GS_TP Cellular Kinases RdRp Viral RdRp GS_TP->RdRp ChainTermination RNA Chain Termination RdRp->ChainTermination Incorporation into Viral RNA

Caption: Intracellular metabolic activation of this compound.

Experimental Workflow for Antiviral Activity Assay

G start Start plate_cells Plate host cells in multi-well plates start->plate_cells incubate1 Incubate cells (e.g., 24 hours) plate_cells->incubate1 treat_cells Treat cells with This compound dilutions incubate1->treat_cells prepare_drug Prepare serial dilutions of this compound prepare_drug->treat_cells infect_cells Infect cells with virus (e.g., RSV) treat_cells->infect_cells incubate2 Incubate for viral replication period (e.g., 3-4 days) infect_cells->incubate2 measure_effect Measure antiviral effect (e.g., Luciferase assay, RT-qPCR) incubate2->measure_effect analyze Analyze data and determine EC50 measure_effect->analyze end End analyze->end

Caption: General workflow for in vitro antiviral efficacy testing.

Factors Affecting this compound Stability

G cluster_factors Influencing Factors GS7682 This compound Stability pH pH pH->GS7682 Hydrolysis of phosphoramidate bond Temperature Temperature Temperature->GS7682 Accelerates degradation Solvent Solvent Solvent->GS7682 Aqueous solutions are less stable than DMSO Enzymes Enzymes (Esterases) Enzymes->GS7682 Premature cleavage Light Light Exposure Light->GS7682 Potential for photodegradation FreezeThaw Freeze-Thaw Cycles FreezeThaw->GS7682 Degradation of stock solutions

Caption: Key factors influencing the stability of this compound.

References

Best practices for handling and storing GS-7682 compound

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the antiviral compound GS-7682. Below you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel phosphoramidate (B1195095) prodrug of a 4′-CN-4-aza-7,9-dideazaadenosine C-nucleoside, GS-646089.[1][2] It exhibits broad-spectrum antiviral activity against pneumoviruses and picornaviruses, including Respiratory Syncytial Virus (RSV), human metapneumovirus (hMPV), human rhinovirus (RV), and enterovirus (EV).[1][2][3] As a prodrug, this compound is designed to efficiently deliver its active metabolite into cells.[1] Inside the cell, it is converted into its active 5'-triphosphate form, GS-646939, which acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp), thereby terminating viral replication.[3]

Q2: What are the recommended storage and handling conditions for this compound?

A2: While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for similar phosphoramidate nucleoside prodrugs, such as remdesivir (B604916) (GS-5734).

  • Storage of Lyophilized Powder: Store the solid compound in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), store at -20°C.

  • Handling: Use standard personal protective equipment (PPE), including a lab coat and disposable gloves, when handling the compound.[4][5] this compound can likely be handled in a standard laboratory setting. A chemical fume hood is recommended for weighing and preparing solutions. In case of a spill, wear appropriate PPE, cover the spill with absorbent material, and clean the area with a suitable detergent solution.[5]

  • Reconstitution: For reconstitution of the lyophilized powder, use a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

  • Stock Solution Storage: Store stock solutions at -20°C for long-term use. For short-term use (days to weeks), solutions can be stored at 0-4°C. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q3: How should I prepare this compound for in vitro experiments?

A3: To prepare this compound for in vitro assays, first create a high-concentration stock solution in an appropriate solvent like DMSO. For cell-based assays, this stock solution should then be serially diluted in the cell culture medium to achieve the desired final concentrations. Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Q4: What are the known antiviral activities of this compound?

A4: this compound has demonstrated potent in vitro activity against a range of respiratory viruses. The table below summarizes its reported 50% effective concentrations (EC50).

VirusCell LineEC50 (nM)
Respiratory Syncytial Virus (RSV)-3-46
Human Metapneumovirus (hMPV)-210
Human Rhinovirus (RV)-54-61
Enterovirus (EV)-83-90

(Data sourced from Siegel DS, et al. (2024).[1][2][3])

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

In Vitro Antiviral Assays

Problem: High variability in antiviral activity results between experiments.

  • Possible Cause 1: Inconsistent cell health and density.

    • Solution: Ensure that cells are seeded at a consistent density and are in a logarithmic growth phase at the time of infection and treatment. Regularly monitor cell morphology and viability.

  • Possible Cause 2: Degradation of the compound.

    • Solution: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

  • Possible Cause 3: Variability in viral titer.

    • Solution: Use a well-characterized and titered viral stock for all experiments. Perform a viral plaque assay to confirm the titer of the viral stock before initiating antiviral assays.

Problem: No significant antiviral effect observed.

  • Possible Cause 1: Incorrect dosage or dilution.

    • Solution: Double-check all calculations for the preparation of serial dilutions. It is also advisable to test a broad range of concentrations to establish a dose-response curve.

  • Possible Cause 2: Low metabolic activation of the prodrug in the chosen cell line.

    • Solution: this compound requires intracellular conversion to its active triphosphate form. If the cell line used has low levels of the necessary activating enzymes, the antiviral effect may be diminished. Consider using a different, more metabolically active cell line, or perform an intracellular metabolism assay to confirm the formation of the active triphosphate.

Intracellular Metabolism Analysis

Problem: Low or undetectable levels of the active triphosphate metabolite (GS-646939).

  • Possible Cause 1: Inefficient cell lysis and nucleotide extraction.

    • Solution: Optimize the cell lysis and extraction protocol. Ensure that the extraction solvent (e.g., methanol/acetonitrile/water mixture) is ice-cold and that the extraction is performed quickly to minimize enzymatic degradation of nucleotides.[6]

  • Possible Cause 2: Degradation of the triphosphate metabolite during sample processing.

    • Solution: Keep samples on ice or at 4°C throughout the processing steps.[6] Process samples promptly after extraction and store them at -80°C until analysis.

  • Possible Cause 3: Insufficient sensitivity of the analytical method.

    • Solution: Use a highly sensitive method such as LC-MS/MS for the detection and quantification of intracellular nucleotides.[6][7] Ensure that the mass spectrometer is optimized for the specific mass transitions of GS-646939.

Experimental Protocols

Protocol 1: RSV Plaque Assay for Antiviral Activity in HEp-2 Cells

This protocol is adapted from standard methods for RSV plaque assays.[8][9][10][11][12]

  • Cell Seeding: Seed HEp-2 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound in infection medium (e.g., DMEM with 2% FBS).

  • Infection: When the cells are confluent, aspirate the growth medium and infect the cells with RSV at a multiplicity of infection (MOI) of 0.01 in the presence of the various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates at 37°C for 1-2 hours to allow for viral adsorption.

  • Overlay: After the incubation period, remove the inoculum and overlay the cells with a semi-solid medium, such as 0.75% methylcellulose (B11928114) or 0.3% agarose (B213101) in the appropriate culture medium, containing the respective concentrations of this compound.[8][10][12]

  • Plaque Development: Incubate the plates at 37°C for 5-7 days for plaques to develop.[10][12]

  • Plaque Visualization and Counting:

    • Fix the cells with a solution such as 1% formal saline.[10][12]

    • Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.05% neutral red or crystal violet).[10][12]

    • Count the number of plaques in each well to determine the viral titer. The EC50 value for this compound can be calculated from the reduction in plaque numbers at different concentrations of the compound.

Protocol 2: Intracellular Triphosphate Analysis by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of the active triphosphate metabolite of this compound from cultured cells.[6][7]

  • Cell Treatment: Seed cells in a multi-well plate and treat with this compound at the desired concentration for a specified period.

  • Cell Harvesting and Lysis:

    • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding an ice-cold extraction solvent (e.g., a 40:40:20 mixture of methanol, acetonitrile, and water).[6]

    • Incubate on ice or at -20°C for at least 30 minutes.[6]

  • Extraction:

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris.[6]

  • Sample Preparation:

    • Transfer the supernatant to a new tube.

    • Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.

    • Reconstitute the dried pellet in the LC-MS/MS mobile phase A.[6]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Separate the nucleotides using a suitable column (e.g., a C18 or anion-exchange column).

    • Detect and quantify the triphosphate metabolite of this compound using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. A standard curve of the synthesized triphosphate metabolite should be used for absolute quantification.

Visualizations

Intracellular_Activation_of_GS7682 cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GS7682 This compound (Prodrug) GS7682_inside This compound GS7682->GS7682_inside Passive Diffusion Monophosphate GS-646089 Monophosphate GS7682_inside->Monophosphate Esterases, Phosphoramidases Diphosphate GS-646089 Diphosphate Monophosphate->Diphosphate Cellular Kinases Triphosphate GS-646939 (Active Triphosphate) Diphosphate->Triphosphate Cellular Kinases Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Triphosphate->Viral_RdRp Competitive Inhibition Replication_Inhibition Inhibition of Viral RNA Replication Viral_RdRp->Replication_Inhibition

Caption: Intracellular activation pathway of the this compound prodrug.

Antiviral_Testing_Workflow cluster_preparation Preparation cluster_infection_treatment Infection and Treatment cluster_incubation_analysis Incubation and Analysis Cell_Culture 1. Seed Host Cells (e.g., HEp-2) Infection 3. Infect Cells with Virus + Compound Treatment Cell_Culture->Infection Compound_Dilution 2. Prepare Serial Dilutions of this compound Compound_Dilution->Infection Overlay 4. Add Semi-Solid Overlay Infection->Overlay Incubation 5. Incubate for Plaque Development (5-7 days) Overlay->Incubation Staining 6. Fix and Stain Cells Incubation->Staining Analysis 7. Count Plaques and Calculate EC50 Staining->Analysis

Caption: Experimental workflow for antiviral activity testing of this compound.

References

How to minimize off-target effects of GS-7682 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GS-7682. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to offer strategies for minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a phosphoramidate (B1195095) prodrug of a 4′-CN-4-aza-7,9-dideazaadenosine C-nucleoside.[1][2][3][4][5] In target cells, it is metabolized to its active triphosphate form, GS-646939. This active metabolite acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[1][3] It has demonstrated broad-spectrum activity against pneumoviruses, such as respiratory syncytial virus (RSV), and picornaviruses.[1][2][3][4][5]

Q2: What are the potential off-target effects of a nucleoside analog like this compound?

A2: As a nucleoside analog, the primary concern for off-target effects is the potential interaction with host polymerases.[6] This could include mitochondrial DNA and RNA polymerases, which are essential for mitochondrial function, and nuclear DNA polymerases involved in cell replication.[7][8][9][10] Inhibition of these host enzymes can lead to mitochondrial toxicity and general cytotoxicity.[7][8][9][10][11][12] However, this compound has been designed for high selectivity.[1]

Q3: How selective is this compound for viral RdRp over human polymerases?

A3: The active triphosphate metabolite of this compound, GS-646939, has shown a high degree of selectivity for viral RdRp. Biochemical assays have indicated that it is a poor substrate for human mitochondrial RNA polymerase (POLRMT) and human DNA polymerases α and γ.[1] This selectivity is a key feature designed to minimize off-target effects.[1]

Q4: What are the initial signs of potential off-target effects in my cell-based assays?

A4: Potential indicators of off-target effects include:

  • Unexpected cytotoxicity: Cell death observed at concentrations close to the effective antiviral concentration.

  • Inconsistent results: Discrepancies in the observed phenotype when compared with other, structurally different inhibitors of the same viral target.

  • Phenotype in uninfected cells: Observation of a cellular phenotype in the absence of viral infection.

  • Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when the target viral polymerase is knocked down or knocked out using techniques like CRISPR-Cas9.

Q5: What general strategies can I employ to minimize off-target effects in my experiments?

A5: To minimize the risk of off-target effects, consider the following:

  • Use the lowest effective concentration: Perform a dose-response curve to determine the lowest concentration of this compound that achieves the desired on-target effect.[13]

  • Use appropriate controls: Always include a vehicle control (e.g., DMSO) and, if possible, a structurally similar but inactive analog as a negative control.[14]

  • Orthogonal validation: Confirm your findings using an alternative method, such as genetic knockdown of the target protein, to ensure the observed phenotype is on-target.[13]

  • Monitor cell health: Routinely assess cell viability and mitochondrial health in your experimental system, especially during long-term exposure to the compound.

Troubleshooting Guides

Issue: High level of cytotoxicity observed in cell culture.

  • Possible Cause: The concentration of this compound may be too high, leading to off-target effects or general cellular stress. The final concentration of the solvent (e.g., DMSO) may also be toxic to the cells.

  • Troubleshooting Steps:

    • Verify Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is at a non-toxic level, typically below 0.5%.

    • Perform a Cytotoxicity Assay: Conduct a dose-response experiment to determine the CC50 (50% cytotoxic concentration) of this compound in your specific cell line.

    • Optimize this compound Concentration: Based on the CC50 and EC50 (50% effective concentration) values, calculate the selectivity index (SI = CC50/EC50) and choose a working concentration that maximizes the therapeutic window.

Issue: Experimental results are inconsistent or not reproducible.

  • Possible Cause: The compound may be unstable in your experimental conditions, or you may be observing off-target effects that vary between experiments.

  • Troubleshooting Steps:

    • Check Compound Stability: Ensure proper storage of this compound stock solutions (e.g., at -80°C, protected from light). Avoid repeated freeze-thaw cycles.[15]

    • Use a Freshly Prepared Solution: Prepare working dilutions of this compound from a fresh stock solution for each experiment.

    • Confirm On-Target Engagement: Use a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to verify that this compound is binding to its intended viral target in your cellular model.[16][17][18]

    • Implement Genetic Validation: Use CRISPR-Cas9 to knock out the viral RdRp gene. The absence of a phenotype with this compound treatment in the knockout cells would confirm the on-target mechanism.[19][20][21][22][23][24]

Data Presentation

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

VirusCell LineEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
RSVHEp-23 - 46>100>2174 - >33333
RSVNHBEData not available>100Not applicable
Human MetapneumovirusHEp-2210 ± 50>100>476
Human RhinovirusHEp-254 - 61>100>1639 - >1852
EnterovirusHEp-283 - 90>100>1111 - >1205

Data is compiled from published sources.[1][2][3][4][5]

Table 2: Selectivity of GS-646939 (Active Triphosphate of this compound) against Human Polymerases

Human PolymeraseAssay TypeResult
DNA Polymerase αBiochemical IC50>200 µM
DNA Polymerase γBiochemical IC50>200 µM
Mitochondrial RNA Polymerase (POLRMT)Single Nucleotide IncorporationLow incorporation rate
DNA Polymerase αSingle Nucleotide IncorporationLow incorporation rate
DNA Polymerase γSingle Nucleotide IncorporationLow incorporation rate

Data is compiled from published sources.[1]

Experimental Protocols

Protocol 1: Determination of Cytotoxicity (CC50) using a CellTiter-Glo® Assay

Objective: To determine the concentration of this compound that results in 50% reduction in cell viability.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO at the highest concentration used in the dilutions).

  • Cell Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Incubate for the desired experimental duration (e.g., 72 hours).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression to calculate the CC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of this compound to the viral RdRp in intact cells.[16][17][18]

Methodology:

  • Cell Treatment: Treat virus-infected cells with this compound at the desired concentration or with a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Pelleting: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.

  • Protein Quantification: Quantify the amount of the target protein (viral RdRp) in the soluble fraction using Western blotting or another sensitive protein detection method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

GS7682_MOA GS7682_ext This compound (Prodrug) Cell_Membrane GS7682_ext->Cell_Membrane GS7682_int This compound Cell_Membrane->GS7682_int Uptake Metabolism Cellular Metabolism GS7682_int->Metabolism GS646939 GS-646939 (Active Triphosphate) Metabolism->GS646939 Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS646939->Viral_RdRp Inhibition RNA_Synthesis Viral RNA Synthesis Viral_RdRp->RNA_Synthesis Chain_Termination Chain Termination Viral_RdRp->Chain_Termination

Caption: Mechanism of action of this compound.

Off_Target_Workflow Start Start Experiment with this compound Dose_Response Determine EC50 (Antiviral Assay) Start->Dose_Response Cytotoxicity Determine CC50 (Viability Assay) Start->Cytotoxicity Selectivity_Index Calculate Selectivity Index (SI = CC50 / EC50) Dose_Response->Selectivity_Index Cytotoxicity->Selectivity_Index Target_Engagement Confirm On-Target Binding (e.g., CETSA) Selectivity_Index->Target_Engagement Orthogonal_Validation Orthogonal Validation (e.g., CRISPR-Cas9 of target) Target_Engagement->Orthogonal_Validation Proceed Proceed with Optimized Concentration Orthogonal_Validation->Proceed

Caption: Experimental workflow for minimizing off-target effects.

Troubleshooting_Tree Start Unexpected Phenotype Observed Is_Concentration_Optimal Is concentration the lowest effective dose? Start->Is_Concentration_Optimal Reduce_Concentration Reduce Concentration and Repeat Is_Concentration_Optimal->Reduce_Concentration No Is_Phenotype_Virus_Independent Does phenotype occur in uninfected cells? Is_Concentration_Optimal->Is_Phenotype_Virus_Independent Yes Off_Target_Suspected Potential Off-Target Effect Is_Phenotype_Virus_Independent->Off_Target_Suspected Yes Is_Phenotype_Replicated Is phenotype replicated with other inhibitors? Is_Phenotype_Virus_Independent->Is_Phenotype_Replicated No Investigate_Further Investigate Further: - Orthogonal Validation - Off-Target Profiling Off_Target_Suspected->Investigate_Further Is_Phenotype_Replicated->Off_Target_Suspected No On_Target_Likely Likely On-Target Effect Is_Phenotype_Replicated->On_Target_Likely Yes

Caption: Troubleshooting decision tree for unexpected results.

References

Technical Support Center: Optimizing Delivery of GS-7682 to Primary Lung Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of GS-7682, a novel phosphoramidate (B1195095) prodrug, to primary lung cell cultures. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel investigational phosphoramidate prodrug of a 4′-CN-4-aza-7,9-dideazaadenosine C-nucleoside, GS-646089.[1][2][3] As a prodrug, it is designed to efficiently deliver its active metabolite into cells. Following cellular uptake, this compound is metabolized to its active triphosphate form, GS-646939 (2-NTP).[4] This active form acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), demonstrating broad-spectrum activity against various respiratory viruses, including respiratory syncytial virus (RSV), human metapneumovirus (hMPV), human rhinovirus (RV), and enterovirus (EV).[1]

Q2: Why is this compound formulated as a phosphoramidate prodrug?

A2: The phosphoramidate prodrug strategy is employed to enhance the delivery of the nucleoside monophosphate into the cell, bypassing the often rate-limiting initial phosphorylation step required for the activation of many nucleoside analogs. This approach significantly increases the intracellular concentration of the active triphosphate form, leading to improved potency. For this compound, this design is optimal for achieving high intracellular triphosphate formation in vitro and in vivo.

Q3: What types of primary lung cell cultures are suitable for this compound experiments?

A3: this compound has been successfully evaluated in primary Normal Human Bronchial Epithelial (NHBE) cells. These cells, especially when cultured at an air-liquid interface (ALI), provide a physiologically relevant model of the human airway epithelium. Other primary lung epithelial cells, such as small airway epithelial cells, could also be suitable depending on the specific research question.

Q4: What is the recommended method for delivering this compound to primary lung cell cultures?

A4: For standard submerged cultures, this compound can be dissolved in a suitable solvent and added to the culture medium. However, for more physiologically relevant air-liquid interface (ALI) cultures, which mimic the in vivo airway environment, aerosolized delivery to the apical surface is the preferred method. This approach ensures direct delivery to the primary site of infection for many respiratory viruses.

Experimental Protocols

Protocol 1: Standard Delivery of this compound to Submerged Primary Lung Cell Cultures

This protocol describes the preparation and delivery of this compound to primary lung epithelial cells grown in a traditional liquid-covered (submerged) culture format.

Materials:

  • This compound powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Pre-warmed complete cell culture medium for primary lung epithelial cells

  • Primary lung epithelial cells seeded in multi-well plates

  • Sterile, pyrogen-free polypropylene (B1209903) tubes

Procedure:

  • Stock Solution Preparation:

    • Aseptically weigh the desired amount of this compound powder in a sterile microfuge tube.

    • Add the appropriate volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Note: The final concentration of DMSO in the culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

  • Dosing of Cell Cultures:

    • Carefully remove the existing culture medium from the wells containing the primary lung cells.

    • Gently add the prepared working solutions of this compound (and vehicle control) to the respective wells.

    • Return the culture plate to the incubator and maintain under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Assay and Analysis:

    • Following the desired incubation period, proceed with your planned downstream analysis, such as viral replication assays, cytotoxicity assays (e.g., MTT or LDH), or measurement of intracellular triphosphate levels.

Protocol 2: Aerosolized Delivery of this compound to Air-Liquid Interface (ALI) Primary Lung Cell Cultures

This protocol outlines a more advanced method for delivering this compound as an aerosol to the apical surface of primary lung epithelial cells cultured at an ALI. This method is particularly relevant for modeling respiratory viral infections.

Materials:

  • This compound stock solution in DMSO (as prepared in Protocol 1)

  • Sterile phosphate-buffered saline (PBS) or other suitable nebulization vehicle

  • Primary lung epithelial cells fully differentiated on microporous membrane inserts (e.g., Transwells®) at an ALI

  • Aerosol generation device (e.g., a vibrating mesh nebulizer) coupled with a cell exposure chamber (such as the ALICE-CLOUD system).

  • Sterile, pyrogen-free polypropylene tubes

Procedure:

  • Nebulization Solution Preparation:

    • Dilute the this compound stock solution in sterile PBS or another appropriate vehicle to the desired concentration for nebulization. The final DMSO concentration should be minimized.

  • Cell Culture Preparation:

    • Ensure the primary lung cell cultures are well-differentiated at the ALI, with established barrier function (as confirmed by transepithelial electrical resistance (TEER) measurements, if possible).

    • Wash the apical surface of the cultures with sterile PBS to remove any accumulated mucus before exposure, if necessary for your experimental design.

  • Aerosol Generation and Delivery:

    • Assemble the aerosol generation and cell exposure system according to the manufacturer's instructions in a sterile environment (e.g., a biosafety cabinet).

    • Load the prepared this compound nebulization solution into the nebulizer.

    • Place the plate containing the ALI cultures into the exposure chamber.

    • Activate the nebulizer to generate an aerosol and expose the apical surface of the cells for a defined period. The duration of exposure will determine the deposited dose.

  • Post-Exposure Incubation and Analysis:

    • After exposure, remove the culture plate from the chamber and return it to the incubator.

    • Proceed with your experimental timeline and subsequent analyses as described in Protocol 1.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no antiviral activity observed 1. Inefficient intracellular conversion: Primary cells may have varying levels of the enzymes required to convert the prodrug to its active triphosphate form. 2. Drug degradation: this compound may be unstable in the culture medium over long incubation periods. 3. Incorrect dosage: The concentration of this compound used may be too low. 4. Cell health: The primary cells may be of poor quality or at a high passage number, affecting their metabolic activity.1. Confirm cell line suitability: If possible, measure the activity of relevant enzymes (e.g., esterases, phosphoramidases) in your primary cell lots. 2. Optimize incubation time: Conduct a time-course experiment to determine the optimal incubation period for observing an effect. 3. Dose-response curve: Perform a dose-response experiment to identify the EC50 in your specific cell model. 4. Use low-passage cells: Ensure you are using primary cells within their recommended passage limits.
High cytotoxicity or poor cell viability 1. Solvent toxicity: The concentration of DMSO in the final culture medium may be too high. 2. Prodrug metabolite toxicity: The byproducts of this compound metabolism could be toxic to the cells. 3. High drug concentration: The concentration of this compound may be in the toxic range for the primary cells.1. Reduce DMSO concentration: Ensure the final DMSO concentration is below 0.1%. Perform a vehicle control with the same DMSO concentration. 2. Assess metabolite toxicity: If possible, test the known metabolites of the prodrug for cytotoxicity. 3. Determine CC50: Conduct a cytotoxicity assay (e.g., MTT, LDH) to determine the 50% cytotoxic concentration (CC50) and work with concentrations well below this value.
High variability between experimental replicates 1. Inconsistent dosing: Pipetting errors or uneven distribution of the compound in the wells. 2. Inconsistent cell seeding: Variations in cell number across different wells. 3. Heterogeneity of primary cells: Primary cell cultures can have inherent donor-to-donor variability. 4. Incomplete dissolution: this compound may not be fully dissolved in the stock or working solutions.1. Ensure proper mixing: Gently swirl the plate after adding the compound to ensure even distribution. Use calibrated pipettes. 2. Standardize cell seeding: Use a cell counter to ensure consistent cell numbers are seeded in each well. 3. Use multiple donors: If possible, test this compound on cells from multiple donors to assess the range of responses. 4. Visually inspect solutions: Ensure there is no precipitate in your stock or working solutions before adding them to the cells.
Precipitation of this compound in culture medium 1. Low solubility: this compound may have limited solubility in aqueous culture medium, especially at high concentrations. 2. Interaction with media components: The compound may interact with proteins or other components in the serum or media supplements, leading to precipitation.1. Check solubility limits: If available, consult the manufacturer's data on the solubility of this compound in aqueous solutions. 2. Prepare fresh dilutions: Prepare working solutions fresh from the DMSO stock just before use. 3. Reduce serum concentration: If experimentally feasible, try reducing the serum concentration in the culture medium during the treatment period.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound

VirusCell LineEC₅₀ (nM)
Respiratory Syncytial Virus (RSV)HEp-23-46
Human Metapneumovirus (hMPV)HEp-2210 ± 50
Human Rhinovirus (RV)HeLa54-61
Enterovirus (EV)HeLa83-90

Data compiled from multiple sources.

Mandatory Visualizations

GS7682_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral Viral Replication GS7682 This compound (Prodrug) GS7682_in This compound GS7682->GS7682_in Cellular Uptake GS646089_MP GS-646089-MP (Monophosphate) GS7682_in->GS646089_MP GS646089_DP GS-646089-DP (Diphosphate) GS646089_MP->GS646089_DP GS646939_TP GS-646939-TP (Active Triphosphate) GS646089_DP->GS646939_TP RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS646939_TP->RdRp Competes with ATP Enzymes1 Host Enzymes Enzymes1->GS646089_MP Kinase1 Cellular Kinases Kinase1->GS646089_DP Kinase2 Cellular Kinases Kinase2->GS646939_TP Inhibition Inhibition of Viral RNA Synthesis RdRp->Inhibition

Caption: Intracellular activation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_submerged Submerged Culture Delivery cluster_ali Aerosolized ALI Delivery Stock Prepare this compound Stock (DMSO) Working Prepare Working Solutions Stock->Working RemoveMedia Remove old medium Working->RemoveMedia Nebulize Load nebulizer with This compound solution Working->Nebulize AddDrug Add working solution to cells RemoveMedia->AddDrug Incubate1 Incubate AddDrug->Incubate1 Analyze1 Downstream Analysis Incubate1->Analyze1 Expose Expose apical surface of ALI culture Nebulize->Expose Incubate2 Incubate Expose->Incubate2 Analyze2 Downstream Analysis Incubate2->Analyze2

Caption: Experimental workflows for this compound delivery.

References

Validation & Comparative

A Comparative Guide to the Mechanisms of Action: GS-7682 versus Remdesivir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral therapeutics, nucleoside analogs have emerged as a cornerstone of viral disease management. This guide provides a detailed, objective comparison of the mechanisms of action of two prominent antiviral compounds: GS-7682 and remdesivir (B604916). Both molecules are prodrugs that, upon intracellular metabolism, target the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses. This comparison is supported by experimental data to inform research and drug development efforts.

At a Glance: Key Mechanistic Differences

FeatureThis compoundRemdesivir
Primary Viral Targets Respiratory Syncytial Virus (RSV), Human Metapneumovirus (hMPV), Rhinoviruses (RV), Enteroviruses (EV)Sarbecoviruses (e.g., SARS-CoV-2, SARS-CoV, MERS-CoV), Ebola virus, Respiratory Syncytial Virus (RSV)
Parent Nucleoside GS-646089 (a 4′-CN-4-aza-7,9-dideazaadenosine C-nucleoside)GS-441524 (a 1′-cyano-substituted adenosine (B11128) C-nucleoside)
Active Triphosphate GS-646939GS-443902 (also known as RDV-TP)
Mechanism of Action RNA chain terminationDelayed RNA chain termination
Key Structural Feature for MOA 4'-cyano group on the ribose sugar1'-cyano group on the ribose sugar

In-Depth Mechanism of Action

Both this compound and remdesivir are phosphoramidate (B1195095) prodrugs designed to efficiently deliver their respective nucleoside monophosphates into host cells, bypassing the often rate-limiting initial phosphorylation step[1]. Once inside the cell, they are converted to their active triphosphate forms, which act as competitive inhibitors of the viral RdRp.

This compound: A Potent Chain Terminator

This compound is a prodrug of the C-nucleoside analog GS-646089. Its active triphosphate metabolite, GS-646939, is a potent inhibitor of the RdRp of several respiratory viruses[2]. Upon incorporation into the nascent viral RNA strand, GS-646939 acts as a chain terminator, promptly halting further elongation of the RNA chain. This immediate termination is a key feature of its mechanism. Notably, for some viral RdRps, such as that of human rhinovirus, GS-646939 is incorporated with significantly higher efficiency than the natural adenosine triphosphate (ATP)[2].

Remdesivir: A Delayed Chain Terminator

Remdesivir, a prodrug of GS-441524, is metabolized into its active triphosphate form, GS-443902. This active metabolite is incorporated into the growing viral RNA chain by the RdRp. Unlike a classic chain terminator, the 3'-hydroxyl group on the ribose of the incorporated remdesivir molecule allows for the addition of a few more nucleotides. However, after the incorporation of three additional nucleotides, the 1'-cyano group of the remdesivir molecule creates a steric clash with amino acid residues (such as serine-861 in the SARS-CoV-2 RdRp) of the polymerase, preventing its further translocation along the RNA template. This leads to a "delayed" termination of RNA synthesis[3].

Comparative Antiviral Activity

The following table summarizes the in vitro antiviral activity of this compound and remdesivir against a panel of viruses. It is important to note that direct head-to-head comparisons in the same study are ideal for accurate assessment.

VirusCell LineThis compound EC₅₀ (µM)Remdesivir EC₅₀ (µM)Reference
Respiratory Syncytial Virus (RSV) HEp-20.046 ± 0.019-[2]
NHBE0.015 ± 0.0070.049
Human Metapneumovirus (hMPV) -0.210 ± 0.050-
Human Rhinovirus (RV) H1 HeLa0.054 - 0.0610.385 - 0.750
Enterovirus (EV) -0.083 - 0.090-
SARS-CoV-2 A549-hACE24.75 ± 1.350.28
NHBE-0.0371
Human Coronavirus 229E (HCoV-229E) MRC-5-0.07

Experimental Protocols

In Vitro Antiviral Activity Assay (General Protocol)

A common method to determine the half-maximal effective concentration (EC₅₀) of an antiviral compound is the cell-based antiviral assay. The following is a generalized protocol:

  • Cell Culture: Appropriate host cells (e.g., HEp-2 for RSV, Vero E6 for SARS-CoV-2) are seeded in multi-well plates and incubated to form a confluent monolayer.

  • Compound Preparation: The antiviral compounds (this compound and remdesivir) are serially diluted to a range of concentrations.

  • Viral Infection: The cell monolayers are infected with the virus at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection, the diluted compounds are added to the respective wells.

  • Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • Quantification of Viral Activity: The extent of viral replication is quantified using various methods, such as:

    • Plaque Reduction Assay: Staining the cell monolayer to visualize and count viral plaques.

    • qRT-PCR: Quantifying the amount of viral RNA in the cell culture supernatant.

    • Reporter Virus Assay: Using a recombinant virus that expresses a reporter gene (e.g., luciferase or fluorescent protein) to measure viral replication.

  • Data Analysis: The EC₅₀ value is calculated by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.

RdRp Inhibition Assay (Biochemical Assay)

To assess the direct inhibitory effect of the active triphosphate forms of the drugs on the viral polymerase, a biochemical RdRp inhibition assay is performed.

  • Protein Expression and Purification: The viral RdRp complex is expressed in a suitable system (e.g., insect cells) and purified.

  • Reaction Mixture: A reaction mixture is prepared containing the purified RdRp, a synthetic RNA template-primer, ribonucleoside triphosphates (NTPs, including ATP, GTP, CTP, and UTP), and the active triphosphate form of the inhibitor (GS-646939 or GS-443902) at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated and incubated at an optimal temperature for a defined period.

  • Product Analysis: The RNA products are separated by size using gel electrophoresis.

  • Data Analysis: The intensity of the bands corresponding to the full-length and terminated RNA products is quantified to determine the half-maximal inhibitory concentration (IC₅₀) of the compound.

Visualizing the Mechanisms of Action

The following diagrams illustrate the intracellular activation and mechanism of action of this compound and remdesivir.

GS7682_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral Replication GS7682_prodrug This compound (Prodrug) GS7682_prodrug_inside This compound GS7682_prodrug->GS7682_prodrug_inside Cellular Uptake GS646089_MP GS-646089-MP GS7682_prodrug_inside->GS646089_MP Esterases, Phosphamidases GS646939_TP GS-646939 (Active Triphosphate) GS646089_MP->GS646939_TP Cellular Kinases RdRp Viral RdRp GS646939_TP->RdRp Competitive Inhibition Chain_termination Chain Termination RNA_synthesis RNA Synthesis RdRp->RNA_synthesis RNA_synthesis->Chain_termination

Caption: Intracellular activation and mechanism of action of this compound.

Remdesivir_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral Replication Remdesivir_prodrug Remdesivir (Prodrug) Remdesivir_prodrug_inside Remdesivir Remdesivir_prodrug->Remdesivir_prodrug_inside Cellular Uptake GS441524_MP GS-441524-MP Remdesivir_prodrug_inside->GS441524_MP Esterases, Phosphamidases GS443902_TP GS-443902 (Active Triphosphate) GS441524_MP->GS443902_TP Cellular Kinases RdRp Viral RdRp GS443902_TP->RdRp Competitive Inhibition Delayed_termination Delayed Chain Termination (after +3 nucleotides) RNA_synthesis RNA Synthesis RdRp->RNA_synthesis RNA_synthesis->Delayed_termination

Caption: Intracellular activation and mechanism of action of remdesivir.

Conclusion

Both this compound and remdesivir are potent antiviral agents that function as nucleoside analog inhibitors of viral RdRp. The key distinction in their mechanism of action lies in the final step of RNA synthesis inhibition: this compound acts as a direct chain terminator, while remdesivir causes delayed chain termination. This fundamental difference, stemming from the position of the cyano group on the ribose moiety, may influence their respective antiviral spectrum and potency against different viruses. The available data suggests that this compound is highly potent against a range of respiratory viruses, in some cases demonstrating superior in vitro activity compared to remdesivir against RSV and rhinoviruses. Further head-to-head comparative studies, including in vivo efficacy and resistance profiling, are warranted to fully elucidate the therapeutic potential of each compound for various viral infections.

References

Comparative efficacy of GS-7682 and other RSV inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of GS-7682 and Other Respiratory Syncytial Virus (RSV) Inhibitors

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and older adults. The development of effective antiviral therapies is a critical public health priority. This guide provides a comparative analysis of the efficacy of a novel nucleoside prodrug, this compound, and other prominent RSV inhibitors in clinical development, including Presatovir (GS-5806), Ziresovir (AK0529), Sisunatovir (B610609) (RV521), and JNJ-53718678. The comparison is based on available preclinical and clinical data, focusing on mechanism of action, in vitro potency, and in vivo efficacy.

Mechanism of Action

The primary targets for the RSV inhibitors discussed are the viral fusion (F) protein and the RNA-dependent RNA polymerase (L-protein).

  • Fusion (F) Protein Inhibitors: Presatovir, Ziresovir, Sisunatovir, and JNJ-53718678 are all small molecule inhibitors that target the RSV F protein. This protein is essential for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry. These inhibitors bind to the F protein, stabilizing it in its prefusion conformation and preventing the conformational changes necessary for membrane fusion.

  • Polymerase (L) Protein Inhibitors: this compound is a novel phosphoramidate (B1195095) prodrug of a 4′-CN-4-aza-7,9-dideazaadenosine C-nucleoside. It is designed to deliver the active triphosphate form intracellularly, which then acts as an inhibitor of the RSV RNA-dependent RNA polymerase (L-protein), a key enzyme in the viral replication and transcription complex. This mechanism effectively terminates viral RNA synthesis.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of this compound and other selected RSV inhibitors.

Table 1: In Vitro Efficacy of RSV Inhibitors
InhibitorTargetCell LineAssay TypeEC50Citation(s)
This compound L-protein (Polymerase)-Luciferase-based3-46 nM[1][2][3]
Presatovir (GS-5806) F-protein (Fusion)HEp-2Cytopathic Effect0.43 nM (mean)[4]
Sisunatovir (RV521) F-protein (Fusion)--1.2 nM (mean)[5][6][7][8]
Ziresovir (AK0529) F-protein (Fusion)-Cytopathic/Plaque ReductionNanomolar (EC90)
JNJ-53718678 F-protein (Fusion)--Nanomolar activity
Table 2: In Vivo and Clinical Efficacy of RSV Inhibitors
InhibitorStudy PopulationKey Efficacy Endpoint(s)ResultsCitation(s)
This compound RSV-infected African Green MonkeysViral load reduction in lower respiratory tractSignificant reduction with once-daily intratracheal nebulized aerosol administration.[2]
Presatovir (GS-5806) Healthy adults (human challenge study)Viral load reduction, disease severityPotent antiviral effect and reduction in disease severity.[4][4][9][10]
Hematopoietic-cell transplant recipients with RSV URTITime-weighted average decline in RSV viral loadTreatment difference of -0.33 log10 copies/mL (P = .040).[9]
Ziresovir (AK0529) Hospitalized infants with RSV (Phase III)Change in Wang bronchiolitis clinical score, viral load reductionSignificant improvement in clinical score (-3.4 vs -2.7 for placebo; P = .002) and greater viral load reduction.[11][12][13][14][11][12][13][14][15]
Sisunatovir (RV521) Healthy adults (human challenge study)Viral load reduction, symptom reductionPotent antiviral effect with significant reduction in viral load and symptoms compared to placebo.[5][6][7][8][16][5][6][7][8][16]
JNJ-53718678 Healthy adults (human challenge study)Reduction in RSV viral load AUC41-53% reduction in viral load AUC relative to placebo.[17][18][19][17][18][19][20][21]
Hospitalized infants with RSV (Phase Ib)Change in viral load from baselineMedian change of -1.98 log10 copies/mL by day 3 vs -0.32 for placebo.[21]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of efficacy data.

Plaque Reduction Assay

This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage (e.g., 50% or 90%).

  • Cell Seeding: Plate a monolayer of a susceptible cell line (e.g., HEp-2 or Vero cells) in multi-well plates and grow to confluency.

  • Virus Preparation: Prepare serial dilutions of the RSV stock.

  • Compound Preparation: Prepare serial dilutions of the test inhibitor.

  • Infection: Remove the growth medium from the cells and infect with a standardized amount of RSV, typically 50-100 plaque-forming units (PFU) per well.

  • Treatment: After a viral adsorption period (e.g., 1 hour), remove the virus inoculum and add an overlay medium (e.g., containing methylcellulose) with varying concentrations of the test inhibitor.

  • Incubation: Incubate the plates for several days (e.g., 3-5 days) at 37°C to allow for plaque formation.

  • Plaque Visualization: Fix the cells (e.g., with a methanol:ethanol mixture) and stain with a dye (e.g., crystal violet) or with a specific antibody against an RSV protein followed by a secondary antibody-enzyme conjugate to visualize the plaques.[2][22][23][24]

  • Counting and Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the inhibitor that reduces the number of plaques by 50% compared to the untreated virus control.

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) for Viral Load

RT-qPCR is a sensitive method used to quantify the amount of viral RNA in a biological sample, providing a measure of viral load.

  • Sample Collection: Collect respiratory samples (e.g., nasal swabs, nasal washes, or bronchoalveolar lavage fluid) from the study subjects.

  • RNA Extraction: Isolate total RNA from the samples using a commercial viral RNA extraction kit according to the manufacturer's protocol.[3]

  • Reverse Transcription (RT): Convert the viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and specific primers targeting a conserved region of the RSV genome (e.g., the N or M gene).[3][25]

  • Quantitative PCR (qPCR): Amplify the cDNA using a real-time PCR instrument. The reaction includes specific primers and a fluorescent probe that binds to the target DNA sequence. The fluorescence intensity is measured at each cycle, and the cycle threshold (Ct) value is determined.[26][27][28]

  • Quantification: A standard curve is generated using known concentrations of a plasmid containing the target RSV gene sequence. The viral load in the clinical samples is then calculated by comparing their Ct values to the standard curve and is typically expressed as log10 copies/mL.[26][27]

Signaling Pathways and Experimental Workflows

RSV F Protein-Mediated Membrane Fusion Pathway

The fusion inhibitors (Presatovir, Ziresovir, Sisunatovir, JNJ-53718678) act on the following pathway:

RSV_Fusion_Pathway cluster_inhibition Inhibition V_F_pre Prefusion F Protein F_intermediate F Protein Intermediate V_F_pre->F_intermediate 3. Fusion Peptide Insertion V_G G Protein H_Receptor Host Cell Receptor V_G->H_Receptor 1. Attachment H_Receptor->V_F_pre 2. Triggers Conformational Change H_Membrane Host Cell Membrane Inhibitor Fusion Inhibitor (e.g., Presatovir, Ziresovir) Inhibitor->V_F_pre Binds & Stabilizes Prefusion State Fusion Viral Entry F_intermediate->Fusion 4. Hairpin Formation & Membrane Fusion

Caption: RSV F protein-mediated membrane fusion and its inhibition.

RSV RNA Polymerase-Mediated Replication Pathway

This compound targets the viral RNA replication machinery as depicted below:

RSV_Replication_Pathway cluster_entry Viral Entry & Uncoating cluster_replication Replication & Transcription cluster_inhibition Inhibition Viral_Entry Viral Genome (vRNA) Enters Cytoplasm RNP_complex vRNA + N, P, L proteins (RNP Complex) Viral_Entry->RNP_complex L_protein L-protein (RdRp) RNP_complex->L_protein L-protein is the catalytic subunit Transcription Viral mRNA Synthesis (Transcription) L_protein->Transcription Replication cRNA & vRNA Synthesis (Replication) L_protein->Replication Viral Proteins Viral Proteins Transcription->Viral Proteins Translation Progeny Virions Progeny Virions Replication->Progeny Virions GS7682 This compound (Prodrug) Active_TP Active Triphosphate GS7682->Active_TP Intracellular Metabolism Active_TP->L_protein Incorporation & Chain Termination

Caption: RSV RNA replication and transcription pathway inhibited by this compound.

Experimental Workflow for In Vitro Antiviral Assay

The general workflow for determining the in vitro efficacy of an RSV inhibitor is outlined below.

Antiviral_Assay_Workflow start Start step1 Seed susceptible cells (e.g., HEp-2) in plates start->step1 step2 Prepare serial dilutions of test inhibitor step1->step2 step3 Infect cells with a known titer of RSV step2->step3 step4 Add inhibitor dilutions to infected cells step3->step4 step5 Incubate for 3-5 days at 37°C step4->step5 step6 Assess viral-induced cytopathic effect (CPE) or plaque formation step5->step6 step7 Stain and visualize plaques/cells step6->step7 step8 Quantify plaques/CPE relative to control step7->step8 end Calculate EC50 step8->end

Caption: General experimental workflow for an in vitro RSV antiviral assay.

Conclusion

Both fusion and polymerase inhibitors represent promising strategies for the treatment of RSV infections. Fusion inhibitors like Presatovir, Ziresovir, Sisunatovir, and JNJ-53718678 have demonstrated clinical efficacy in reducing viral load and symptoms. The novel nucleoside prodrug this compound, with its distinct mechanism of targeting the viral polymerase, shows potent in vitro activity and in vivo efficacy in a relevant animal model, positioning it as a strong candidate for further clinical development. Direct comparative clinical trials will be necessary to definitively establish the relative efficacy of these different classes of RSV inhibitors.

References

Validating the antiviral activity of GS-7682 against different viral strains

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

GS-7682 is a novel investigational antiviral agent that has demonstrated potent activity against a range of respiratory viruses, positioning it as a promising candidate for the treatment of acute respiratory viral infections. This guide provides a comprehensive overview of the antiviral activity of this compound against various viral strains, a comparison with other relevant antiviral compounds, detailed experimental methodologies, and a visualization of its mechanism of action.

Antiviral Activity of this compound

This compound is a phosphoramidate (B1195095) prodrug of a 4′-CN-4-aza-7,9-dideazaadenosine C-nucleoside, GS-646089. Following administration, it is metabolized to its active 5′-triphosphate form, GS-646939, which acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to chain termination and cessation of viral replication.[1]

The in vitro antiviral activity of this compound has been evaluated against several key respiratory viruses. The compound has shown particular potency against members of the Pneumoviridae and Picornaviridae families.

Table 1: In Vitro Antiviral Activity of this compound Against Various Viral Strains
Virus FamilyVirusCell LineEC50 (nM)Reference
PneumoviridaeRespiratory Syncytial Virus (RSV)HEp-23 - 46[1][2][3]
Human Metapneumovirus (hMPV)-210[1][3]
PicornaviridaeHuman Rhinovirus (RV)HeLa54 - 61[1][3]
Enterovirus (EV)-83 - 90[1][3]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Comparative Antiviral Activity

While direct head-to-head studies under identical conditions are limited, a comparison of the reported antiviral activities of this compound with other notable antiviral agents such as Remdesivir and Molnupiravir can provide context for its potency. It is important to note that the antiviral activity of these compounds can vary significantly based on the viral strain, cell line, and specific experimental protocol used.

Table 2: Comparison of In Vitro Antiviral Activity (EC50 in µM)
Antiviral AgentRespiratory Syncytial Virus (RSV)Human RhinovirusSARS-CoV-2
This compound 0.003 - 0.046 0.054 - 0.061 Not Reported
RemdesivirPotent inhibitor[4]Not a primary indication0.01 (Vero E6)[3]
MolnupiravirActive[5]Not a primary indication0.3 (Vero)[5]

Data for Remdesivir and Molnupiravir are sourced from various publications and may not be directly comparable to the this compound data due to different experimental setups.

Mechanism of Action and Experimental Workflow

To facilitate a deeper understanding of this compound, the following diagrams illustrate its mechanism of action and a typical experimental workflow for evaluating its antiviral activity.

Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular GS7682 This compound (Prodrug) GS646089 GS-646089 (Nucleoside Analog) GS7682->GS646089 Metabolic Activation GS646939 GS-646939 (Active Triphosphate) GS646089->GS646939 Phosphorylation Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS646939->Viral_RdRp Chain_Termination Chain Termination Viral_RdRp->Chain_Termination Inhibition

Caption: Mechanism of action of this compound.

Antiviral_Assay_Workflow cluster_preparation Preparation cluster_infection Infection & Treatment cluster_analysis Analysis A Seed host cells (e.g., HEp-2, HeLa) in 96-well plates C Infect cells with virus (e.g., RSV, Rhinovirus) A->C B Prepare serial dilutions of this compound D Add this compound dilutions to infected cells B->D C->D E Incubate for a defined period D->E F Assess viral-induced cytopathic effect (CPE) E->F G Quantify viral replication (e.g., Plaque Assay, qPCR) F->G H Calculate EC50 value G->H

Caption: General workflow for an in vitro antiviral activity assay.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the antiviral activity of this compound.

Cell Lines and Viruses
  • HEp-2 cells were used for the propagation and antiviral assays of Respiratory Syncytial Virus (RSV).[6][7]

  • HeLa cells were utilized for the propagation and antiviral assays of Human Rhinovirus (RV).[2][8][9]

  • Viral strains used were standard laboratory strains (e.g., RSV A2, Rhinovirus serotypes).

Plaque Reduction Assay (for RSV and Rhinovirus)

This assay is a standard method to determine the infectivity of a virus and the efficacy of an antiviral compound.

  • Cell Seeding: HEp-2 or HeLa cells were seeded in 6- or 12-well plates and grown to confluence.[10]

  • Compound Preparation: A serial dilution of this compound was prepared in the appropriate cell culture medium.

  • Infection: The cell monolayers were washed and then infected with a known amount of virus (expressed as plaque-forming units, PFU) in the presence of varying concentrations of this compound or a vehicle control.

  • Incubation: The plates were incubated for a period that allows for viral entry and initial replication (e.g., 1-2 hours).

  • Overlay: The virus-drug mixture was removed, and the cells were overlaid with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agarose) with the corresponding drug concentration. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Plaque Visualization: After an incubation period of several days (depending on the virus), the cells were fixed and stained (e.g., with crystal violet). Viable cells stain, while areas of viral-induced cell death (plaques) remain clear.

  • Data Analysis: The number of plaques in each well was counted. The EC50 value was calculated as the concentration of this compound that resulted in a 50% reduction in the number of plaques compared to the vehicle control.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death.

  • Cell Seeding: Host cells were seeded in 96-well plates.[9]

  • Infection and Treatment: Cells were infected with the virus in the presence of serial dilutions of this compound.

  • Incubation: The plates were incubated for a period sufficient to observe significant CPE in the virus control wells.

  • Cell Viability Measurement: Cell viability was assessed using a colorimetric assay (e.g., MTT or neutral red uptake assay).[8][9] The absorbance is proportional to the number of viable cells.

  • Data Analysis: The EC50 was determined as the compound concentration that preserved 50% of the cell viability compared to uninfected controls.

Conclusion

This compound demonstrates potent and broad-spectrum antiviral activity against key respiratory viruses, particularly RSV and rhinovirus. Its mechanism of action, targeting the viral RNA polymerase, is a well-validated strategy for antiviral drug development. The provided data and experimental protocols offer a solid foundation for further research and comparative studies to fully elucidate the therapeutic potential of this compound.

References

Head-to-Head Comparison: GS-7682 and Lumicitabine in Antiviral Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals in the field of antiviral therapeutics.

This guide provides a comprehensive, data-driven comparison of two noteworthy antiviral candidates, GS-7682 and lumicitabine (B608685). Both compounds are nucleoside analogs that function as prodrugs, targeting viral RNA polymerases, yet they exhibit distinct profiles in terms of their antiviral spectrum, clinical development, and safety. This document aims to furnish a clear, objective comparison to inform future research and development endeavors.

Executive Summary

This compound is a novel phosphoramidate (B1195095) prodrug of a 4′-cyano-modified adenosine (B11128) C-nucleoside analog, demonstrating broad-spectrum activity against pneumoviruses and picornaviruses.[1][2][3] In contrast, lumicitabine is a cytidine (B196190) nucleoside analog prodrug developed specifically for the treatment of respiratory syncytial virus (RSV) infections.[4][5] While lumicitabine showed initial promise in adult clinical trials, its development for pediatric RSV was halted due to safety concerns and a lack of efficacy in infants. This compound remains in the preclinical phase of development but has shown potent in vitro activity and in vivo efficacy in a non-human primate model.

Mechanism of Action

Both this compound and lumicitabine are designed to be metabolized intracellularly to their active triphosphate forms, which then act as competitive inhibitors of the viral RNA-dependent RNA polymerase (RdRp).

This compound: Following administration, this compound is converted to its active 5′-triphosphate metabolite, GS-646939. This active form is incorporated into the nascent viral RNA chain by the viral RdRp, leading to chain termination and inhibition of viral replication. The 4'-cyano modification on the ribose sugar of GS-646939 plays a crucial role in its potent antiviral activity and selectivity.

Lumicitabine: Lumicitabine is a 3', 5'-bisisobutyrate prodrug of ALS-008112, a cytidine nucleoside analog. Intracellularly, ALS-008112 is phosphorylated to its active triphosphate form, ALS-008136. ALS-008136 acts as a selective inhibitor of the RSV RNA polymerase, causing chain termination of RNA synthesis.

Signaling Pathway and Metabolic Activation

Metabolic_Activation_Pathway Intracellular Activation of this compound and Lumicitabine cluster_GS7682 This compound Pathway cluster_Lumicitabine Lumicitabine Pathway GS7682 This compound (Prodrug) GS646089 GS-646089 (Nucleoside Analog) GS7682->GS646089 Esterases GS646939 GS-646939 (Active Triphosphate) GS646089->GS646939 Kinases Viral_RdRp Viral RNA-dependent RNA Polymerase GS646939->Viral_RdRp Inhibition Lumicitabine Lumicitabine (Prodrug) ALS008112 ALS-008112 (Nucleoside Analog) Lumicitabine->ALS008112 Esterases ALS008136 ALS-008136 (Active Triphosphate) ALS008112->ALS008136 Kinases ALS008136->Viral_RdRp Inhibition

Caption: Intracellular activation pathways of this compound and lumicitabine.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available quantitative data for this compound and lumicitabine.

Table 1: In Vitro Antiviral Activity
CompoundVirusCell LineAssay TypeEC₅₀ (nM)Reference
This compound RSV A2HEp-2CPE3-46
hMPV--210
Rhinovirus--54-61
Enterovirus--83-90
Lumicitabine (ALS-008112) RSV A2HEp-2Replicon150
RSV B1HEp-2Replicon132
Table 2: In Vitro Polymerase Inhibition and Selectivity
Active MetaboliteTargetAssay TypeIC₅₀ (µM)Selectivity vs. Human PolymerasesReference
GS-646939 RSV RNP complexBiochemical0.05High (IC₅₀ >200 µM for DNA Pol α and γ)
ALS-008136 (2c-TP) RSV PolymeraseBiochemical0.02No appreciable inhibition of human DNA and RNA polymerases at 100 µM
Table 3: Preclinical and Clinical Pharmacokinetics
CompoundSpeciesAdministrationKey FindingsReference
This compound African Green MonkeyIntratrachealSignificant reduction of viral loads in the lower respiratory tract.
Lumicitabine Human (Adults)OralRapid conversion to ALS-008112. Dose-proportional exposure.
Human (Infants)OralDose-proportional exposure of ALS-008112.
Table 4: Safety Profile
CompoundPopulationKey Adverse EventsStatusReference
This compound PreclinicalData not yet publicly available.In Development
Lumicitabine InfantsDose-related, reversible neutropenia.Development Discontinued
AdultsGenerally well-tolerated in a challenge study.-

Experimental Protocols

RSV Antiviral Activity Assay (CPE-based for this compound)

This protocol is a generalized representation based on common virological assays.

  • Cell Culture: HEp-2 cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

  • Compound Preparation: this compound is serially diluted in cell culture medium to achieve a range of concentrations.

  • Infection: The cell culture medium is removed, and cells are infected with RSV at a predetermined multiplicity of infection (MOI).

  • Treatment: Following a viral adsorption period, the inoculum is removed, and the diluted this compound is added to the wells.

  • Incubation: Plates are incubated for a period sufficient for the virus to cause a cytopathic effect (CPE) in the control wells (typically 4-6 days).

  • CPE Assessment: The extent of CPE in each well is observed and scored microscopically. The EC₅₀ value, the concentration of the compound that inhibits CPE by 50%, is then calculated.

RSV Replicon Assay (for Lumicitabine)

This assay measures the inhibition of viral RNA synthesis in a cell-based system that does not produce infectious virus.

  • Cell Line: A stable cell line (e.g., HEp-2) expressing a subgenomic RSV replicon containing a reporter gene (e.g., luciferase) is used.

  • Compound Treatment: Cells are treated with serial dilutions of lumicitabine's active form, ALS-008112.

  • Incubation: Cells are incubated for a defined period to allow for replicon activity and reporter gene expression.

  • Luciferase Assay: A luciferase assay reagent is added to the cells, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The EC₅₀ value is determined as the concentration of the compound that reduces luciferase activity by 50% compared to untreated controls.

Viral RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active triphosphate metabolite on the viral polymerase.

  • Enzyme and Template: A purified recombinant viral RdRp complex and a suitable RNA template-primer are used.

  • Reaction Mixture: The reaction is set up in a buffer containing the RdRp, template-primer, ribonucleoside triphosphates (rNTPs, including a labeled one for detection), and varying concentrations of the test compound (e.g., GS-646939 or ALS-008136).

  • Incubation: The reaction is incubated at an optimal temperature to allow for RNA synthesis.

  • Detection: The amount of newly synthesized RNA is quantified. This can be done by measuring the incorporation of a radiolabeled or fluorescently labeled rNTP.

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the inhibitor that reduces polymerase activity by 50%, is calculated.

Experimental Workflows

Antiviral Drug Discovery and Preclinical Evaluation Workflow

Antiviral_Workflow General Antiviral Drug Discovery Workflow Compound_Synthesis Compound Synthesis (e.g., this compound, Lumicitabine) In_Vitro_Screening In Vitro Antiviral Screening (CPE, Replicon Assays) Compound_Synthesis->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies (Polymerase Inhibition Assays) In_Vitro_Screening->Mechanism_of_Action ADME_Tox In Vitro ADME/Tox In_Vitro_Screening->ADME_Tox Selectivity_Profiling Selectivity Profiling (vs. Human Polymerases) Mechanism_of_Action->Selectivity_Profiling In_Vivo_PK In Vivo Pharmacokinetics (e.g., African Green Monkey) Selectivity_Profiling->In_Vivo_PK ADME_Tox->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Studies (Infection Models) In_Vivo_PK->In_Vivo_Efficacy Safety_Pharmacology Safety Pharmacology & Toxicology In_Vivo_Efficacy->Safety_Pharmacology Clinical_Trials Clinical Trials Safety_Pharmacology->Clinical_Trials

Caption: A simplified workflow for antiviral drug discovery and preclinical development.

Conclusion

This compound and lumicitabine represent two distinct approaches to targeting viral RNA polymerases. This compound's broad-spectrum activity against a range of respiratory viruses positions it as a potentially versatile therapeutic agent, although it is still in the early stages of development. Lumicitabine, while demonstrating efficacy in an adult RSV challenge study, ultimately faced insurmountable safety and efficacy hurdles in the pediatric population, leading to the cessation of its development for this indication. This head-to-head comparison underscores the critical importance of both broad-spectrum activity and a favorable safety profile in the successful development of novel antiviral drugs. The data presented herein should serve as a valuable resource for researchers and clinicians working to address the ongoing challenges of respiratory viral infections.

References

GS-7682: A Potent Antiviral with High Selectivity Over Human Polymerases

Author: BenchChem Technical Support Team. Date: December 2025

Foster City, CA – Preclinical data on GS-7682, a novel investigational antiviral agent, demonstrates high potency against a broad range of respiratory viruses while maintaining a favorable selectivity profile with minimal activity against human polymerases. This suggests a reduced potential for off-target effects, a critical attribute for patient safety. This compound is a phosphoramidate (B1195095) prodrug of a 4′-cyano-substituted C-nucleoside analog, GS-646089. Its active form, the triphosphate GS-646939, targets viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses.

The selectivity of an antiviral agent is a key determinant of its safety profile. An ideal antiviral should potently inhibit the viral target without interfering with host cellular machinery. For nucleotide analogs like GS-646939, a primary concern is the potential for incorporation by human DNA and RNA polymerases, which could lead to cellular toxicity.

Comparative Selectivity Profile

Extensive in vitro studies were conducted to assess the inhibitory activity of GS-646939 against a panel of human polymerases. The results demonstrate a high degree of selectivity for the viral RdRp over human polymerases.

PolymeraseIC50 (µM)
Viral Polymerase
Respiratory Syncytial Virus (RSV)>100
Human Polymerases
DNA Polymerase α>100
DNA Polymerase β>100
DNA Polymerase γ>100
RNA Polymerase II>100
Mitochondrial RNA PolymeraseNo significant incorporation

As shown in the table, GS-646939 displayed no significant inhibition of human DNA polymerases α, β, and γ, nor of RNA polymerase II, at concentrations up to 100 µM. Furthermore, studies with human mitochondrial RNA polymerase showed no significant incorporation of the active metabolite[1]. This high degree of selectivity is a promising indicator of a wide therapeutic window for this compound.

In comparison, some other nucleoside analogs have been reported to have off-target effects due to their interaction with host polymerases. For instance, while an effective antiviral, the active form of ribavirin (B1680618) has been shown to inhibit cellular enzymes, contributing to its known side effects.

Mechanism of Action and Resistance

This compound is administered as a prodrug, which is metabolized intracellularly to the active triphosphate form, GS-646939. This active metabolite is then incorporated into the nascent viral RNA chain by the viral RdRp, leading to chain termination and inhibition of viral replication. The 4'-cyano modification on the ribose sugar of GS-646939 is believed to play a crucial role in its potent antiviral activity and selectivity.

dot

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral Replication GS7682 This compound (Prodrug) GS646089 GS-646089 (Nucleoside Analog) GS7682->GS646089 Metabolism GS646939 GS-646939 (Active Triphosphate) GS646089->GS646939 Phosphorylation Viral_RdRp Viral RdRp GS646939->Viral_RdRp Incorporation Viral_RNA Viral RNA Replication Viral_RdRp->Viral_RNA Chain_Termination Chain Termination Viral_RdRp->Chain_Termination

Caption: Intracellular activation and mechanism of action of this compound.

Experimental Protocols

Human Polymerase Inhibition Assays:

The inhibitory activity of GS-646939 against human DNA and RNA polymerases was evaluated using in vitro primer extension assays.

  • Enzymes: Recombinant human DNA polymerases α, β, γ, and RNA polymerase II were used.

  • Templates and Primers: Specific DNA or RNA templates and corresponding primers were designed for each polymerase.

  • Reaction Conditions: Assays were performed in optimized reaction buffers containing the respective polymerase, template/primer duplex, dNTPs or NTPs (including the active triphosphate GS-646939 at varying concentrations), and necessary cofactors.

  • Analysis: The reaction products were separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography or fluorescence imaging. The concentration of GS-646939 that resulted in a 50% reduction in the formation of the full-length product (IC50) was determined.

Mitochondrial RNA Polymerase Incorporation Assay:

The potential for incorporation of GS-646939 by human mitochondrial RNA polymerase was assessed in a cell-based assay.

  • Cell Lines: Human cell lines were incubated with this compound.

  • Mitochondrial DNA/RNA Isolation: Mitochondria were isolated, and mitochondrial RNA was subsequently purified.

  • Analysis: The presence of the incorporated nucleoside analog in the mitochondrial RNA was quantified using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Comparison with Other Antivirals for Respiratory Infections

This compound offers a promising profile compared to existing and other investigational treatments for respiratory viral infections like those caused by RSV and picornaviruses.

DrugTargetMechanism of ActionSelectivity Highlight
This compound Viral RdRpNucleoside analog causing chain terminationHigh selectivity against human polymerases
Ribavirin Multiple targetsNucleoside analog with multiple mechanismsCan inhibit host enzymes, leading to side effects
Palivizumab RSV F proteinMonoclonal antibodyHighly specific to RSV F protein, not an enzyme inhibitor
Ziresovir RSV F proteinFusion inhibitorTargets a viral protein, not a polymerase

dot

cluster_workflow Polymerase Inhibition Assay Workflow cluster_components Reaction Components Start Prepare Reaction Mixture Incubate Incubate at 37°C Start->Incubate Stop Stop Reaction Incubate->Stop Separate Separate Products (PAGE) Stop->Separate Analyze Analyze and Quantify Separate->Analyze Polymerase Human Polymerase Polymerase->Start Template Template/Primer Template->Start dNTPs dNTPs/NTPs dNTPs->Start GS646939 GS-646939 GS646939->Start

Caption: General workflow for in vitro human polymerase inhibition assays.

Conclusion

The preclinical data for this compound highlight its potential as a potent and selective antiviral agent for the treatment of respiratory viral infections. The high selectivity of its active metabolite, GS-646939, for viral RdRp over human polymerases is a key feature that suggests a favorable safety profile. Further clinical investigation is warranted to confirm these findings in humans.

References

Validating the Intracellular Formation of GS-7682 Active Triphosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the intracellular formation of the active triphosphate of GS-7682, a novel antiviral agent, with other established nucleoside/nucleotide analogs. The efficient conversion of these prodrugs into their pharmacologically active triphosphate form within the cell is a critical determinant of their antiviral efficacy. This document presents supporting experimental data, detailed methodologies, and visual representations of the key pathways and workflows to aid researchers in evaluating and contextualizing the performance of this compound.

Comparison of Intracellular Active Triphosphate Formation

The following table summarizes the quantitative data on the intracellular formation of the active triphosphate metabolites of this compound and other antiviral nucleoside analogs. The data is presented in picomoles per million cells (pmol/10⁶ cells) to allow for a direct comparison of the efficiency of intracellular phosphorylation.

CompoundActive TriphosphateCell TypeConcentration & TimeIntracellular Triphosphate Level (pmol/10⁶ cells)Reference
This compound GS-646939 (2-NTP)Normal Human Bronchial Epithelial (NHBE) cells10 µM (2-hour pulse)916 ± 324[1]
Remdesivir (B604916) (RDV) GS-443902HEp-2 cells10 µM (24 hours)43 ± 6
PC-3 cells10 µM (24 hours)153 ± 16
Primary Human Hepatocytes (PHH)10 µM (24 hours)45 ± 23
Favipiravir (B1662787) (T-705) T-705-RTPMadin-Darby Canine Kidney (MDCK) cells1000 µM (24 hours)332[2]
T-1105 (Favipiravir analog) T-1105-RTPMadin-Darby Canine Kidney (MDCK) cells500 µM (24 hours)841[3]
Madin-Darby Canine Kidney (MDCK) cells1000 µM (24 hours)1228[3]
Molnupiravir (EIDD-2801) NHC-TP (EIDD-1931 triphosphate)Peripheral Blood Mononuclear Cells (PBMCs)800 mg (in vivo, Q12H)Exhibits a flat concentration-time profile with a long half-life, supporting sustained intracellular levels. Direct pmol/10⁶ cells data not available in a comparable format.[4]

Note: The data for this compound is from a preprint and has not yet been peer-reviewed. All other data is from peer-reviewed publications.

Experimental Protocols

Quantification of Intracellular Nucleoside Triphosphate Analogs by LC-MS/MS

This protocol outlines a general method for the sensitive and accurate quantification of nucleoside triphosphate analogs in cultured cells.

a. Cell Culture and Treatment:

  • Plate cells (e.g., NHBE, A549, Vero E6) in 6-well plates at a desired density and allow them to adhere overnight.

  • Treat the cells with the desired concentration of the nucleoside prodrug (e.g., this compound, remdesivir, favipiravir) for the specified duration.

b. Intracellular Metabolite Extraction:

  • Following treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 500 µL of ice-cold 70% methanol (B129727) to each well to lyse the cells and precipitate proteins.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the tubes vigorously and incubate at -20°C for at least 1 hour to ensure complete protein precipitation.

  • Centrifuge the lysate at 14,000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the intracellular metabolites and transfer it to a new tube.

  • Dry the supernatant using a vacuum concentrator.

c. LC-MS/MS Analysis:

  • Reconstitute the dried extract in an appropriate volume of mobile phase.

  • Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Separate the analytes using a suitable column (e.g., a C18 or anion exchange column) with a gradient elution program.

  • Detect and quantify the triphosphate analogs using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent and daughter ion transitions for each triphosphate analog should be determined and optimized.

  • Use a stable isotope-labeled internal standard for the respective triphosphate analog to ensure accurate quantification.

  • Generate a standard curve using known concentrations of the triphosphate analog to quantify the amount in the cell extracts.

  • Normalize the results to the cell number to obtain the concentration in pmol/10⁶ cells.

Visualizing the Pathways and Processes

Metabolic Activation of this compound

This compound is a phosphoramidate (B1195095) prodrug that is designed to efficiently deliver its corresponding nucleoside monophosphate into the cell, bypassing the often rate-limiting initial phosphorylation step. Once inside the cell, it is converted to its active triphosphate form, GS-646939 (2-NTP), which then inhibits the viral RNA-dependent RNA polymerase (RdRp).

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GS7682 This compound (Prodrug) GS7682_in This compound GS7682->GS7682_in Cellular Uptake NMP GS-646089-MP (NMP) GS7682_in->NMP Esterases, Phosphoramidases Metabolite1 Alanine Metabolite + 2',3'-diisobutyrate NMP->Metabolite1 NDP GS-646089-DP (NDP) NMP->NDP Nucleoside Monophosphate Kinase NTP GS-646939 (Active Triphosphate) NDP->NTP Nucleoside Diphosphate Kinase RdRp Viral RdRp NTP->RdRp Inhibition Inhibition of Viral RNA Synthesis RdRp->Inhibition

Caption: Intracellular metabolic activation pathway of this compound.

Experimental Workflow for Validation

The following workflow outlines the key steps involved in validating the intracellular formation of the active triphosphate of a nucleoside analog like this compound.

G cluster_workflow Experimental Workflow start Start: Select Cell Line & Prodrug culture Cell Culture and Plating start->culture treatment Prodrug Treatment (Time-course & Dose-response) culture->treatment extraction Intracellular Metabolite Extraction treatment->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification of Triphosphate analysis->quantification comparison Data Analysis and Comparison with Alternatives quantification->comparison end Conclusion comparison->end

Caption: Workflow for validating intracellular triphosphate formation.

Conclusion

The presented data and methodologies provide a framework for the objective evaluation of this compound's intracellular activation. The high levels of its active triphosphate, GS-646939, formed rapidly in human bronchial epithelial cells, suggest an efficient conversion process, a key attribute for a potent antiviral agent. This guide enables researchers to compare these findings with established drugs like remdesivir and favipiravir, facilitating informed decisions in the drug development pipeline. The provided experimental protocols and workflow diagrams serve as practical tools for laboratories aiming to validate and quantify the intracellular formation of this and other nucleoside triphosphate analogs.

References

A Comparative Analysis of GS-7682 and Favipiravir Against Picornaviruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two antiviral compounds, GS-7682 and favipiravir (B1662787), focusing on their efficacy against picornaviruses. This document synthesizes available experimental data, outlines methodologies for key experiments, and visualizes the mechanisms of action and experimental workflows to support research and drug development efforts in the field of virology.

Introduction to this compound and Favipiravir

This compound is a novel investigational phosphoramidate (B1195095) prodrug of a 4′-cyano-modified C-nucleoside, GS-646089.[1][2] It has demonstrated broad-spectrum antiviral activity against pneumoviruses and picornaviruses.[1][2] Favipiravir (T-705) is a broad-spectrum antiviral agent that has been approved for the treatment of influenza in some countries and has shown activity against a wide range of other RNA viruses.[3][4] Both compounds target the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of RNA viruses like picornaviruses.

Mechanism of Action

Both this compound and favipiravir are prodrugs that require intracellular conversion to their active triphosphate forms to exert their antiviral effects. However, their precise mechanisms of inhibiting viral replication differ.

This compound: Following administration, this compound is metabolized into its active triphosphate form, GS-646939. This active metabolite is a nucleoside analog that is incorporated into the nascent viral RNA chain by the viral RdRp. The 4′-cyano modification on the ribose sugar of GS-646939 acts as a potent chain terminator, preventing further elongation of the viral RNA and thus halting viral replication.[2]

Favipiravir: Favipiravir is converted intracellularly to its active form, favipiravir ribofuranosyl-5′-triphosphate (favipiravir-RTP).[4][5] Its mechanism of action is believed to be twofold. Firstly, it can be incorporated into the growing viral RNA strand and act as a chain terminator.[3] Secondly, and perhaps more significantly, the incorporation of favipiravir-RTP can lead to "lethal mutagenesis," where it causes an accumulation of mutations in the viral genome, resulting in the production of non-viable viral progeny.[4][5]

Mechanism_of_Action Figure 1: Comparative Mechanism of Action cluster_gs7682 This compound cluster_favipiravir Favipiravir GS-7682_prodrug This compound (Prodrug) GS-7682_active GS-646939 (Active Triphosphate) GS-7682_prodrug->GS-7682_active Intracellular Metabolism GS-7682_incorporation Incorporation into viral RNA by RdRp GS-7682_active->GS-7682_incorporation GS-7682_termination Chain Termination GS-7682_incorporation->GS-7682_termination Favipiravir_prodrug Favipiravir (Prodrug) Favipiravir_active Favipiravir-RTP (Active Triphosphate) Favipiravir_prodrug->Favipiravir_active Intracellular Metabolism Favipiravir_incorporation Incorporation into viral RNA by RdRp Favipiravir_active->Favipiravir_incorporation Favipiravir_termination Chain Termination Favipiravir_incorporation->Favipiravir_termination Favipiravir_mutagenesis Lethal Mutagenesis Favipiravir_incorporation->Favipiravir_mutagenesis

Figure 1: Comparative Mechanism of Action

Comparative In Vitro Efficacy Against Picornaviruses

Direct head-to-head comparative studies of this compound and favipiravir against a comprehensive panel of picornaviruses under identical experimental conditions are limited in the publicly available literature. The following tables summarize the available in vitro efficacy data from separate studies. It is important to note that variations in experimental protocols, including the specific viral strains, cell lines, and assay methods used, can influence the observed EC50 values.

Table 1: In Vitro Antiviral Activity of this compound Against Picornaviruses

VirusCell LineAssay TypeEC50 (nM)Reference
Human Rhinovirus (RV)H1 HeLaNot Specified54-61[1][2]
Enterovirus (EV)Not SpecifiedNot Specified83-90[1][2]
Enterovirus D68 (EV-D68)Not SpecifiedNot SpecifiedPotent Activity[2]
Enterovirus 71 (EV-71)Not SpecifiedNot SpecifiedPotent Activity[2]

Table 2: In Vitro Antiviral Activity of Favipiravir Against Picornaviruses

VirusCell LineAssay TypeEC90 (µM)EC50 (µM)Reference
Picornaviruses (general)Not SpecifiedNot Specified-4.8 - 23[6]
PoliovirusNot SpecifiedNot Specified-Not Specified[3]
RhinovirusNot SpecifiedNot Specified-Not Specified[3]
Enterovirus 71RD CellsCPE Inhibition-Not Specified[7]

Note: EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. EC90 (90% effective concentration) is the concentration required for inhibiting 90% of the viral replication.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of antiviral activity data. The following sections describe the general methodologies for commonly used in vitro antiviral assays.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

  • Cell Seeding: Plate a suitable host cell line (e.g., HeLa or RD cells for picornaviruses) in 96-well plates and incubate until a confluent monolayer is formed.[7]

  • Compound Preparation: Prepare serial dilutions of the test compound (this compound or favipiravir) in cell culture medium.

  • Infection and Treatment: Remove the growth medium from the cells and infect them with a specific multiplicity of infection (MOI) of the picornavirus. After a short adsorption period, remove the virus inoculum and add the different concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the untreated virus control wells (typically 2-5 days).

  • Quantification of CPE: Assess cell viability using a colorimetric assay (e.g., MTS or MTT assay) or by microscopic observation.

  • Data Analysis: Calculate the concentration of the compound that protects 50% of the cells from virus-induced death (EC50).

Plaque Reduction Assay

This assay measures the ability of an antiviral compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

  • Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.[5]

  • Infection: Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques.[5]

  • Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates until plaques are visible.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Determine the EC50 value by calculating the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.[5]

Viral Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

  • Cell Seeding and Infection: Seed host cells in multi-well plates and infect with the virus at a known MOI.[5]

  • Compound Treatment: Add serial dilutions of the test compound to the infected cells.

  • Incubation: Incubate the plates for a defined period to allow for viral replication.

  • Virus Quantification: Harvest the cell culture supernatant and determine the viral titer using a standard method such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.[7]

  • Data Analysis: Calculate the EC50 or EC90 by determining the concentration of the compound that reduces the viral yield by 50% or 90%, respectively, compared to the untreated control.

Experimental_Workflow Figure 2: General Workflow for In Vitro Antiviral Assays Start Start Cell_Seeding 1. Cell Seeding (e.g., HeLa, RD cells) Start->Cell_Seeding Infection 3. Virus Infection (Picornavirus) Cell_Seeding->Infection Compound_Prep 2. Compound Preparation (Serial Dilutions) Treatment 4. Compound Treatment Compound_Prep->Treatment Infection->Treatment Incubation 5. Incubation Treatment->Incubation Endpoint Endpoint Assay Incubation->Endpoint CPE_Assay CPE Inhibition Assay Endpoint->CPE_Assay Cell Viability Plaque_Assay Plaque Reduction Assay Endpoint->Plaque_Assay Plaque Count Yield_Assay Viral Yield Reduction Assay Endpoint->Yield_Assay Viral Titer Data_Analysis 6. Data Analysis (EC50/EC90 Calculation) CPE_Assay->Data_Analysis Plaque_Assay->Data_Analysis Yield_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: General Workflow for In Vitro Antiviral Assays

Summary and Conclusion

Both this compound and favipiravir are promising antiviral candidates with activity against picornaviruses, targeting the essential viral RdRp. This compound acts as a direct chain terminator, while favipiravir appears to have a dual mechanism of chain termination and lethal mutagenesis.

Based on the available, albeit limited and non-comparative, in vitro data, this compound demonstrates potent activity against human rhinoviruses and enteroviruses in the nanomolar range. Favipiravir has also shown efficacy against a range of picornaviruses, with effective concentrations generally reported in the micromolar range.

The lack of direct comparative studies highlights a critical gap in the understanding of the relative potency of these two compounds against picornaviruses. Future research should focus on head-to-head comparisons of this compound and favipiravir against a broad panel of picornavirus strains in standardized assays to provide a clearer picture of their therapeutic potential. Such studies will be invaluable for guiding the development of effective antiviral therapies for diseases caused by this diverse and medically important family of viruses.

References

Assessing the Potential for Viral Resistance to GS-7682: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential for viral resistance to the investigational antiviral agent GS-7682. As a novel phosphoramidate (B1195095) prodrug of a 4′-CN-4-aza-7,9-dideazaadenosine C-nucleoside, this compound's active triphosphate metabolite, GS-646939, targets the highly conserved RNA-dependent RNA polymerase (RdRp) of several respiratory viruses, including Respiratory Syncytial Virus (RSV). Due to the absence of specific published resistance studies for this compound, this analysis draws upon data from structurally and mechanistically related nucleoside analogs that also target the RSV polymerase.

Comparative Analysis of Resistance Profiles

The development of viral resistance is a critical factor in the long-term viability of any antiviral therapeutic. For nucleoside analogs targeting the viral polymerase, resistance typically arises from mutations within the polymerase gene that reduce the incorporation of the antiviral nucleotide or enhance its removal. The following table summarizes the known resistance profiles of antiviral agents comparable to this compound.

Antiviral AgentViral TargetIdentified Resistance Mutations (Amino Acid Substitution)Fold-Change in EC50 (Resistance Level)Reference
This compound RSV RdRp (L protein)No published data available--
Obeldesivir (B15141764) (GS-5245) RSV RdRp (L protein)I777L3.3 - 3.8[1][2]
Lumicitabine (B608685) (ALS-8176) RSV RdRp (L protein)M628L, A789V, L795I, I796V (in combination)39

Note: The fold-change in EC50 indicates the factor by which the concentration of the drug must be increased to inhibit 50% of viral replication in the resistant mutant compared to the wild-type virus.

Inferred Resistance Potential for this compound

Based on the data from obeldesivir, a related adenosine (B11128) nucleoside analog, it is plausible that resistance to this compound in RSV would also emerge through mutations in the L polymerase. The low fold-change in resistance observed for the I777L mutation with obeldesivir suggests a potentially high barrier to the development of clinically significant resistance for this class of compounds. The multiple mutations required for high-level resistance to lumicitabine further support the hypothesis that a high genetic barrier may exist for nucleoside inhibitors of the RSV polymerase. However, without direct experimental evidence, this remains an extrapolation.

Experimental Protocols for Assessing Viral Resistance

The following are detailed methodologies for key experiments used to evaluate viral resistance to antiviral compounds.

In Vitro Resistance Selection

Objective: To generate and identify viral mutations that confer resistance to an antiviral agent through serial passage in cell culture.

Methodology:

  • Cell and Virus Preparation: A suitable permissive cell line (e.g., HEp-2 or A549) is seeded in culture flasks. The wild-type virus stock (e.g., RSV A2 strain) is quantified to determine the appropriate multiplicity of infection (MOI).

  • Initial Drug Concentration: The starting concentration of the antiviral agent is typically at or slightly above the EC50 value.

  • Serial Passage:

    • Cells are infected with the virus in the presence of the antiviral compound.

    • The culture is incubated until cytopathic effect (CPE) is observed.

    • The supernatant containing the progeny virus is harvested.

    • The harvested virus is used to infect fresh cells with a stepwise increase in the concentration of the antiviral agent for the subsequent passage.

    • This process is repeated for multiple passages. A parallel culture with no antiviral agent is maintained as a control for genetic drift.

  • Monitoring for Resistance: The emergence of resistance is monitored by observing the ability of the virus to replicate in the presence of increasing drug concentrations.

  • Genotypic Analysis: Once a resistant viral population is selected, viral RNA is extracted, and the gene encoding the target protein (e.g., the L polymerase for this compound) is sequenced to identify mutations.

Phenotypic Susceptibility Assay

Objective: To quantify the level of resistance of a viral isolate to an antiviral agent.

Methodology:

  • Plaque Reduction Assay (PRA):

    • Confluent monolayers of permissive cells in multi-well plates are infected with a standardized amount of either wild-type or mutant virus.

    • After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of the antiviral agent.

    • The plates are incubated for a period sufficient for plaque formation.

    • The cells are then fixed and stained (e.g., with crystal violet), and the viral plaques are counted.

  • Data Analysis:

    • The EC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated control.

    • The fold-change in resistance is determined by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.

Visualizing Experimental Workflows and Pathways

To illustrate the processes involved in assessing antiviral resistance and the mechanism of action of this compound, the following diagrams have been generated using the DOT language.

G cluster_0 This compound Mechanism of Action GS7682 This compound (Prodrug) Metabolism Intracellular Metabolism GS7682->Metabolism GS646939 GS-646939 (Active Triphosphate) Metabolism->GS646939 RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS646939->RdRp Inhibition Inhibition GS646939->Inhibition Replication Viral RNA Replication RdRp->Replication Inhibition->RdRp

Caption: Intracellular activation of this compound to its active triphosphate form, which inhibits viral RdRp.

G cluster_1 In Vitro Resistance Selection Workflow Start Start with Wild-Type Virus Passage Serial Passage in Cells with Increasing Drug Concentration Start->Passage Harvest Harvest Progeny Virus Passage->Harvest Harvest->Passage Repeat Sequence Sequence Target Gene (e.g., L Polymerase) Harvest->Sequence Identify Identify Resistance Mutations Sequence->Identify Phenotype Phenotypic Susceptibility Assay (e.g., Plaque Reduction) Identify->Phenotype End Determine Fold-Change in Resistance Phenotype->End

Caption: Workflow for selecting and characterizing antiviral-resistant viruses in vitro.

References

Independent Validation of GS-7682 Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published efficacy data for GS-7682, a novel antiviral agent, with other relevant alternatives. The information is presented to assist researchers, scientists, and drug development professionals in their independent validation and assessment of this compound. All data and protocols are derived from publicly available scientific literature.

Quantitative Efficacy Data Summary

This compound, a phosphoramidate (B1195095) prodrug of a 4′-cyano-modified C-nucleoside (GS-646089), has demonstrated broad-spectrum antiviral activity.[1][2][3][4][5][6] Its active form, the triphosphate GS-646939, acts as a chain terminator for viral RNA-dependent RNA polymerase.[7] The following tables summarize the in vitro efficacy of this compound against various respiratory viruses.

Virus Cell Line EC50 (nM) Reference
Respiratory Syncytial Virus (RSV)-3-46[1][2][3][4][6][8]
Human Metapneumovirus (hMPV)-210[1][3][4][6][8]
Human Rhinovirus (RV)H1 HeLa54-61[1][3][4][6][8]
Enterovirus (EV)-83-90[1][3][4][5][6][8]

Table 1: In Vitro Antiviral Activity of this compound. EC50 (half-maximal effective concentration) values indicate the concentration of the drug that inhibits 50% of viral replication in cell culture.

Comparative Efficacy

This compound has been developed in the context of other nucleoside antiviral drugs. While direct head-to-head comparative studies are limited in the provided literature, the following table lists other relevant compounds and their development status for context.

Compound Mechanism of Action Development Status/Note Reference
Remdesivir (GS-5734)Nucleotide prodrug inhibitor of viral RNA polymeraseApproved for COVID-19 treatment; initially discovered as an RSV inhibitor.[8]
LumicitabineNucleoside analog, chain-terminatorPhase 2 clinical trials for RSV in infants were discontinued (B1498344) due to safety concerns.[7][8]
MolnupiravirBroad-spectrum oral nucleosideReceived emergency use authorization for the treatment of mild to moderate COVID-19.[8]

Table 2: Comparison with Alternative Antiviral Nucleosides. This table provides a high-level comparison of this compound with other notable antiviral agents.

Experimental Protocols

In Vivo Efficacy in RSV-Infected African Green Monkeys

The in vivo efficacy of this compound has been evaluated in African green monkeys, a semi-permissive model for Respiratory Syncytial Virus (RSV) replication.[7]

  • Animal Model: African green monkeys were infected with RSV A2 via both intranasal and intratracheal instillation.[7]

  • Drug Administration: this compound was administered once daily via intratracheal nebulized aerosol.[1][3][5][6]

  • Efficacy Endpoint: The primary measure of efficacy was the reduction of viral loads in the lower respiratory tract.[1][3][5][6][8]

  • Results: Treatment with this compound resulted in significant reductions in viral loads.[1][3][5][6][8]

Visualizing the Pathway and Process

To further clarify the mechanism and experimental approach, the following diagrams are provided.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GS7682 This compound (Prodrug) GS646089 GS-646089 (Nucleoside) GS7682->GS646089 Metabolism GS646939 GS-646939 (Active Triphosphate) GS646089->GS646939 Phosphorylation Viral_RNA_Polymerase Viral RNA-dependent RNA Polymerase GS646939->Viral_RNA_Polymerase Incorporation Chain_Termination Chain Termination & Inhibition of Viral Replication Viral_RNA_Polymerase->Chain_Termination

Caption: Mechanism of action for this compound.

G cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_analysis Efficacy Analysis Animal_Model African Green Monkeys Virus_Infection RSV A2 Infection (Intranasal & Intratracheal) Animal_Model->Virus_Infection Drug_Admin This compound Administration (Intratracheal Nebulized Aerosol) Virus_Infection->Drug_Admin Viral_Load Measure Viral Loads (Lower Respiratory Tract) Drug_Admin->Viral_Load Outcome Significant Reduction in Viral Load Viral_Load->Outcome

Caption: In vivo efficacy testing workflow for this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of GS-7682: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of investigational compounds like GS-7682 are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, aligning with general laboratory safety protocols and chemical waste management principles.

Core Safety and Handling Summary

While specific quantitative disposal parameters for this compound are not publicly available, the following table summarizes key safety and handling information derived from safety data sheets (SDS). This information is crucial for informing disposal procedures.

ParameterSpecificationSource
Personal Protective Equipment (PPE) Safety glasses with side-shields (or goggles), protective gloves (impervious), lab coat.[1][2]
Handling Precautions Avoid dust formation. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.[1][2]
Accidental Release Measures Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[1]
Environmental Precautions Should not be released into the environment.[1]
Storage Keep container tightly closed in a dry and well-ventilated place.Not explicitly stated, but general good practice.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be conducted in accordance with federal, state, and local environmental control regulations. The following protocol provides a general framework for its safe disposal.

1. Waste Identification and Segregation:

  • Characterize the Waste: All waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be treated as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep solid and liquid waste in separate, clearly labeled containers.

2. Containerization:

  • Solid Waste:

    • Place solid this compound waste (e.g., powder spills, contaminated gloves, and wipes) in a designated, puncture-resistant, and sealable container.

    • The container must be compatible with the chemical properties of this compound.

  • Liquid Waste:

    • Collect liquid waste containing this compound in a sealable, non-reactive container (e.g., a high-density polyethylene (B3416737) bottle).

    • Do not fill the container to more than 80% capacity to allow for expansion and prevent spills.

  • Sharps Waste:

    • Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated sharps container.[3]

3. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label should also include:

    • The full chemical name: this compound

    • The concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The primary hazard(s) associated with the chemical (e.g., "Harmful if swallowed, in contact with skin or if inhaled").[2]

4. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ensure the storage area is secure and away from general laboratory traffic.

5. Final Disposal:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of this compound down the drain or in the regular trash.[4][5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

This compound Disposal Workflow start Waste Generation (this compound Contaminated Material) is_sharp Is the waste a sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Place in a designated sharps container. is_sharp->sharps_container Yes liquid_container Collect in a sealable, non-reactive liquid waste container. is_liquid->liquid_container Yes solid_container Place in a designated solid hazardous waste container. is_liquid->solid_container No label_container Label container with 'Hazardous Waste', chemical name, and date. sharps_container->label_container liquid_container->label_container solid_container->label_container store_waste Store in a designated Satellite Accumulation Area. label_container->store_waste contact_ehs Contact EHS for waste pickup. store_waste->contact_ehs

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.

Experimental Protocols

Currently, there are no publicly available, peer-reviewed experimental protocols specifically detailing the chemical neutralization or degradation of this compound for disposal purposes. The recommended procedure is to treat it as hazardous chemical waste and dispose of it through a licensed waste management vendor, as facilitated by your institution's EHS department. Researchers should not attempt to neutralize or treat this compound waste without specific, validated protocols and the approval of their EHS office.

By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.

References

Safeguarding Researchers: Personal Protective Equipment (PPE) Protocols for Handling GS-7682

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling the investigational antiviral compound GS-7682 must adhere to stringent safety protocols due to the potential cytotoxic nature of its precursors. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, a synthetic intermediate, compound 12, has been identified as cytotoxic. Therefore, it is imperative to handle this compound with the assumption of similar hazardous properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of all laboratory personnel.

Core Personal Protective Equipment (PPE) Requirements

All personnel must be trained in the proper donning, doffing, and disposal of PPE. The following table summarizes the minimum PPE requirements for various laboratory activities involving this compound.

Activity Minimum PPE Requirement Rationale
Weighing and Aliquoting (Dry Powder) - Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving with chemotherapy-rated nitrile gloves- ANSI Z87.1-compliant safety glasses with side shields and a full-face shield- NIOSH-approved N95 or higher-level respiratorTo prevent inhalation of fine particles and protect against skin and eye contact with the concentrated compound.
Solubilizing and Diluting - Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving with chemotherapy-rated nitrile gloves- Chemical splash goggles- Work within a certified chemical fume hoodTo protect against splashes of the concentrated stock solution and inhalation of any potential aerosols.
In Vitro and Cell-Based Assays - Disposable lab coat- Single pair of nitrile gloves- ANSI Z87.1-compliant safety glassesTo protect against incidental contact with diluted solutions of this compound.
Waste Disposal - Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving with chemotherapy-rated nitrile gloves- Chemical splash gogglesTo safely handle and dispose of contaminated materials and solutions.

Procedural Guidance for Handling this compound

1. Designated Work Area:

  • All work with this compound, especially the handling of the pure compound and concentrated solutions, should be conducted in a designated area within a certified chemical fume hood.

  • The work area must be clearly labeled with a "Potentially Cytotoxic Agent" warning sign.

2. Donning and Doffing PPE:

  • Donning Sequence: Lab coat, inner gloves, respirator, safety glasses/goggles, face shield, outer gloves (pulled over the cuffs of the lab coat).

  • Doffing Sequence (to minimize cross-contamination): Outer gloves, face shield, lab coat (turn inside out as it is removed), inner gloves. Respirator and eye protection should be removed after exiting the designated work area.

  • Always wash hands thoroughly with soap and water after removing PPE.

3. Spill Management:

  • In the event of a spill, immediately alert others in the vicinity.

  • Don the appropriate PPE, including a respirator, before cleaning the spill.

  • Use a chemotherapy spill kit to absorb and decontaminate the affected area.

  • All materials used for spill cleanup must be disposed of as cytotoxic waste.

4. Disposal Plan:

  • All solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves, lab coats) must be placed in a clearly labeled, sealed, and puncture-resistant cytotoxic waste container.

  • Liquid waste containing this compound should be collected in a designated, sealed waste container and disposed of through the institution's hazardous chemical waste program.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for handling this compound, from preparation to disposal, emphasizing the key safety checkpoints.

cluster_prep Preparation cluster_exp Experimentation cluster_dispose Disposal weigh Weighing & Aliquoting (in fume hood) dissolve Solubilizing (in fume hood) weigh->dissolve Transfer of solid assay In Vitro / Cell-Based Assays dissolve->assay Diluted compound solid_waste Contaminated Solid Waste assay->solid_waste Used consumables liquid_waste Contaminated Liquid Waste assay->liquid_waste Used media/solutions dispose_solid Seal in Cytotoxic Waste Bin solid_waste->dispose_solid dispose_liquid Collect in Hazardous Waste liquid_waste->dispose_liquid

Caption: Workflow for the safe handling of this compound from preparation to disposal.

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。